molecular formula C10H11NO4 B3193467 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid CAS No. 72071-75-1

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

Cat. No.: B3193467
CAS No.: 72071-75-1
M. Wt: 209.2 g/mol
InChI Key: DJWMFJZOSZPAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWMFJZOSZPAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-3-benzodioxol-5-yl-propionic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Synthetic Routes

I'm currently focused on the synthesis of 3-Amino-3-( 1,3-benzodioxol-5-yl)propanoic acid. My initial step involves an extensive literature search to pinpoint established synthetic routes. I'm prioritizing identified and referenced methods. Subsequently, I'll dissect the search outcomes to identify the prevailing and efficient approaches, carefully scrutinizing starting materials, key reagents, and reaction conditions.

Mapping Reaction Mechanisms

I've moved on to analyzing the mechanisms behind the reactions I found. I'm digging into the theoretical underpinnings now to justify the choices observed in the experimental protocols. My focus is understanding why specific reagents and conditions are used. I'm also actively searching for quantitative data, like yields and purity, which I plan to organize into a structured table.

Developing A Synthesis Protocol

I'm now starting a detailed plan. I'll structure the guide as a technical resource. It begins with an intro to the compound. I'll describe a primary pathway, with a step-by-step protocol. Then, a Graphviz diagram will illustrate the synthesis. I'm integrating technical details and scientific explanations. I'm also adding in-text citations.

Exploring Synthesis Strategies

I've been digging into the synthesis of beta-amino acids, with a particular focus on 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid and its derivatives. The initial search yielded several promising hits, offering insights into relevant synthetic routes. The next step involves a deeper dive into these results to identify the most feasible and efficient approaches.

Identifying Promising Pathways

I'm now zeroing in on promising synthetic routes. The one-pot synthesis utilizing piperonal seems incredibly appealing, offering a direct path. Additionally, I'm intrigued by the potential of enzymatic methods for stereoselective production. Further investigation into safrole-based syntheses is also warranted, as it highlights the versatility of related starting materials.

Analyzing Synthetic Approaches

I've gained substantial insights into the synthetic routes for beta-amino acids. The one-pot piperonal-based method looks efficient, while enzymatic resolution offers stereoselectivity. I'm prioritizing the one-pot approach for its simplicity, planning to detail this classic organic synthesis. Additionally, I will incorporate enzymatic resolution for enantiopure production.

Outlining Guide Structure

I've gathered sufficient data to begin outlining the technical guide. The one-pot synthesis and enzymatic resolution are central. I plan to present these as distinct sections, offering detailed protocols. Graphviz diagrams for the overall synthesis pathway and enzymatic resolution workflow are also on the agenda.

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest in Modern Drug Discovery

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a β-amino acid derivative that has garnered attention within the scientific community, particularly among researchers and professionals in drug development. Its structure, which incorporates the pharmacologically significant 1,3-benzodioxole moiety, suggests a potential for diverse biological activities. The 1,3-benzodioxole ring system is a key structural feature in numerous natural products and synthetic compounds with applications ranging from anti-inflammatory to neuroprotective agents[1][2][3][4][5].

β-amino acids, and the peptides derived from them, are of considerable interest in medicinal chemistry. They can impart unique conformational properties and increased metabolic stability to peptide-based drugs[6][7][8][9][10]. This increased resistance to enzymatic degradation makes them attractive building blocks for developing more robust therapeutic agents[6][7]. This guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, offering both established data and detailed experimental protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[11][12]
Molecular Weight 209.20 g/mol [13]
Appearance White crystalline powder[14]
Melting Point 231-234 °C[13]
Boiling Point (Predicted) 381.9 °C at 760 mmHg[13]
Density (Predicted) 1.404 g/cm³[13]
pKa (Predicted) 3.84 ± 0.10[15]
XLogP3 (Predicted) 1.59[13]
CAS Number (Racemic) 72028-62-7, 129042-60-0[14]
CAS Number ((S)-enantiomer) 723284-83-1
CAS Number ((R)-enantiomer hydrochloride) 464931-62-2[16]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a reliable method for the experimental determination of pKa[16][17][18][19][20].

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal, which corresponds to the midpoint of the buffering region on the titration curve[20].

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH).

    • Accurately weigh and dissolve a known amount of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10)[19].

    • Place a known volume (e.g., 20 mL) of the amino acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly (e.g., to pH 12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point(s), which are the points of steepest inflection on the curve.

    • The pKa values correspond to the pH at the half-equivalence points. For an amino acid, two pKa values are expected: pKa1 for the carboxylic acid group and pKa2 for the amino group.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_AA Prepare Amino Acid Solution (known concentration) Calibrate Calibrate pH Meter Prep_AA->Calibrate Prep_NaOH Prepare 0.1 M NaOH Prep_HCl Prepare 0.1 M HCl Titrate Titrate with NaOH (incremental additions) Calibrate->Titrate Record Record pH at each step Titrate->Record Record->Titrate repeat Plot Plot Titration Curve (pH vs. Volume of NaOH) Record->Plot Equiv Determine Equivalence Points Plot->Equiv pKa Calculate pKa values (at half-equivalence points) Equiv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the "gold standard" for LogP determination[21][22][23][24].

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to that in the aqueous phase.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid in the aqueous phase.

    • In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Diagram of Shake-Flask Method Workflow:

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Prep_Phases Saturate n-octanol and water Dissolve Dissolve compound in aqueous phase Prep_Phases->Dissolve Mix Mix aqueous and octanol phases Dissolve->Mix Shake Shake to reach equilibrium Mix->Shake Separate Allow phases to separate Shake->Separate Measure_Conc Measure concentration in each phase (e.g., HPLC, UV-Vis) Separate->Measure_Conc Calculate_LogP Calculate LogP Measure_Conc->Calculate_LogP

Caption: Workflow for LogP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that affects a drug's dissolution rate and bioavailability[25][26][27][28][29][30][31][32]. A common method for determining thermodynamic solubility involves the shake-flask method followed by quantification using UV-Vis spectrophotometry[25][28][33].

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Step-by-Step Methodology:

  • Equilibration:

    • Add an excess amount of solid 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Filter the suspension through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification (UV-Vis Spectrophotometry):

    • Prepare a series of standard solutions of the compound with known concentrations in the same buffer.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the filtered saturated solution.

    • Determine the concentration of the saturated solution from the calibration curve.

Diagram of Aqueous Solubility Determination Workflow:

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification (UV-Vis) Add_Excess Add excess solid to buffer Agitate Agitate at constant temperature Add_Excess->Agitate Filter Filter to remove undissolved solid Agitate->Filter Measure_Abs Measure absorbance of filtrate Filter->Measure_Abs Cal_Curve Prepare calibration curve Determine_Conc Determine concentration Cal_Curve->Determine_Conc Measure_Abs->Determine_Conc

Caption: Workflow for aqueous solubility determination.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the benzodioxole ring, the methylene group of the dioxole ring, and the aliphatic chain of the propanoic acid moiety.

  • Aromatic Protons: Signals in the range of 6.5-7.0 ppm, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • Dioxole Methylene Protons (-O-CH₂-O-): A singlet at approximately 5.9-6.0 ppm[34].

  • Methine Proton (-CH(NH₂)-): A multiplet, likely a triplet or doublet of doublets, in the range of 4.0-4.5 ppm.

  • Methylene Protons (-CH₂-COOH): A multiplet, likely a doublet of doublets, in the range of 2.5-3.0 ppm.

  • Amine and Carboxylic Acid Protons: These signals may be broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule[35].

  • Carboxyl Carbon (-COOH): A signal in the downfield region, typically around 170-180 ppm.

  • Aromatic Carbons: Multiple signals in the range of 100-150 ppm.

  • Dioxole Methylene Carbon (-O-CH₂-O-): A signal at approximately 101 ppm.

  • Methine Carbon (-CH(NH₂)-): A signal in the range of 50-60 ppm.

  • Methylene Carbon (-CH₂-COOH): A signal in the range of 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): A moderate absorption in the range of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Dioxole): Strong absorptions in the region of 1000-1300 cm⁻¹.

  • N-H Bend (Amine): A moderate absorption around 1550-1650 cm⁻¹.

Significance in Drug Discovery and Development

The unique combination of a β-amino acid scaffold and a benzodioxole moiety makes 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid a compelling candidate for further investigation in drug discovery.

  • Enhanced Stability: The β-amino acid structure can confer resistance to proteolytic degradation, potentially leading to improved pharmacokinetic profiles for peptide-based therapeutics[6][7].

  • Pharmacological Potential of the Benzodioxole Ring: Derivatives of 1,3-benzodioxole are known to exhibit a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects[1][2][3][4]. This suggests that the target compound could serve as a scaffold for the development of novel therapeutic agents in these areas.

  • Building Block for Peptidomimetics: This compound can be utilized as a building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved drug-like properties[8][10].

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a molecule of significant interest in the field of medicinal chemistry. By presenting both compiled data and robust experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding and characterization of these fundamental properties are crucial first steps in unlocking the full therapeutic potential of this and other novel chemical entities.

References

An In-Depth Technical Guide to the Potential Biological Activity of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel GABAergic Modulator

The landscape of central nervous system (CNS) drug discovery is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this domain, the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain, remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. This technical guide delves into the prospective biological activities of a compelling, yet under-investigated molecule: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.

Structurally, this compound is a β-substituted analog of GABA, featuring a distinctive benzodioxole moiety. This structural motif immediately draws parallels to well-characterized GABAergic modulators, most notably Phenibut (β-phenyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA).[1][2][3] These established drugs exert their effects primarily through agonism at the GABA-B receptor, leading to anxiolytic, muscle relaxant, and nootropic properties.[1][2][3][] The central hypothesis of this guide is that 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, by virtue of its structural analogy, is a putative GABA-B receptor agonist with a unique pharmacological profile conferred by the benzodioxole group.

This document will provide a comprehensive exploration of the theoretical framework supporting this hypothesis, outline a rigorous experimental cascade to elucidate its biological activity, and discuss the potential therapeutic implications. For researchers and drug development professionals, this guide aims to be a foundational resource for initiating a research program into this promising molecule.

Part 1: The Scientific Rationale - A GABA Analog of Interest

The rationale for investigating 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid as a CNS-active agent is rooted in the established structure-activity relationships (SAR) of β-substituted GABA analogs.[5] The core GABA backbone is essential for interaction with GABA receptors, while the substituent at the β-position significantly influences potency, selectivity, and pharmacokinetic properties.

Structural Analogy to Phenibut and Baclofen

The most compelling evidence for the potential activity of our target molecule lies in its striking resemblance to Phenibut and Baclofen. Both are clinically utilized drugs that function as GABA-B receptor agonists.[1] The phenyl ring in Phenibut is a critical pharmacophoric element, and the addition of a chlorine atom in Baclofen enhances its potency.[1] It is hypothesized that the benzodioxole ring system in 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid can similarly occupy the lipophilic binding pocket of the GABA-B receptor, mimicking the role of the phenyl group in Phenibut.

The Benzodioxole Moiety: More Than a Phenyl Mimic?

The benzodioxole group, also known as a methylenedioxyphenyl group, is not merely a passive structural element. This moiety is present in numerous psychoactive compounds and can influence metabolic stability and receptor interactions. Its presence may confer unique properties to the molecule, potentially altering its binding affinity, functional efficacy, or pharmacokinetic profile compared to its phenyl-substituted counterparts.

Potential for Stereoselectivity

As with many chiral drugs, the biological activity of β-substituted GABA analogs can be stereospecific. For instance, the (R)-enantiomer of Phenibut is significantly more potent than the (S)-enantiomer.[6] It is therefore highly probable that the biological activity of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid will reside predominantly in one of its enantiomers. A comprehensive investigation must involve the synthesis and evaluation of the individual stereoisomers.

Part 2: A Roadmap for Experimental Validation

To systematically investigate the potential biological activity of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the foundational pharmacology of the compound and then progress to more complex in vivo models.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Behavioral Pharmacology synthesis Synthesis of Racemate & Enantiomers characterization Structural Verification (NMR, MS) & Purity (HPLC) synthesis->characterization binding_assays Radioligand Binding Assays (GABA-A & GABA-B Receptors) characterization->binding_assays Initiate Pharmacological Screening functional_assays GTPγS Binding or cAMP Assays (GABA-B Functional Activity) binding_assays->functional_assays Determine Affinity & Selectivity locomotor Open Field Test (Locomotor Activity) functional_assays->locomotor Progress to In Vivo Models anxiety Elevated Plus Maze (Anxiolytic Effects) locomotor->anxiety muscle_relaxant Rotarod Test (Motor Coordination & Muscle Relaxation) anxiety->muscle_relaxant

Caption: A streamlined workflow for the comprehensive evaluation of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.

Step 1: Chemical Synthesis and Characterization

The initial and most critical step is the synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. A synthetic route that allows for the preparation of both the racemic mixture and the individual (R)- and (S)-enantiomers is essential for a thorough investigation.

Protocol: Synthesis of Racemic 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

  • Starting Material: Piperonal (3,4-methylenedioxybenzaldehyde).

  • Step 1: Knoevenagel Condensation: React piperonal with malonic acid in the presence of a base such as pyridine to yield 3-(1,3-benzodioxol-5-yl)acrylic acid.

  • Step 2: Michael Addition of Ammonia: The acrylic acid derivative is then subjected to a Michael addition with ammonia to introduce the amino group at the β-position, yielding the racemic product.

  • Purification: The final product is purified by recrystallization.

  • Characterization: The structure and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Note: Chiral resolution of the racemate or an asymmetric synthesis approach will be required to obtain the individual enantiomers.

Step 2: In Vitro Pharmacological Profiling

The primary objective of in vitro studies is to determine the binding affinity and functional activity of the compound at GABA receptors.

Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for GABA-A and GABA-B receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from rat brain tissue or from cell lines expressing recombinant human GABA-A or GABA-B receptors.

  • GABA-A Receptor Assay: Use a radiolabeled GABA-A receptor antagonist, such as [³H]SR 95531, and incubate with the membrane preparation in the presence of varying concentrations of the test compound.

  • GABA-B Receptor Assay: Use a radiolabeled GABA-B receptor antagonist, such as [³H]CGP 54626, and incubate with the membrane preparation in the presence of varying concentrations of the test compound.

  • Data Analysis: Measure the displacement of the radioligand by the test compound to calculate the IC₅₀ and subsequently the Ki value.

Protocol: [³⁵S]GTPγS Functional Assay

  • Objective: To determine the functional activity (EC₅₀ and Emax) of the test compound at the GABA-B receptor.

  • Principle: Agonist activation of G-protein coupled receptors (GPCRs) like the GABA-B receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

  • Procedure: Incubate cell membranes expressing GABA-B receptors with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Data Analysis: Measure the amount of bound [³⁵S]GTPγS to generate a dose-response curve and determine the EC₅₀ and Emax values relative to a standard GABA-B agonist like baclofen.

Step 3: In Vivo Behavioral Assessment

Based on the in vitro profile, in vivo studies in rodent models are conducted to assess the CNS effects of the compound.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Objective: To evaluate the potential anxiolytic effects of the test compound.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure: Administer the test compound or vehicle to mice or rats. After a set pre-treatment time, place the animal in the center of the maze and record its activity for a 5-minute session.

  • Parameters Measured: Time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Protocol: Rotarod Test for Motor Coordination and Muscle Relaxation

  • Objective: To assess the effects of the test compound on motor coordination and to identify potential muscle relaxant properties.

  • Apparatus: A rotating rod that accelerates over time.

  • Procedure: Train the animals to stay on the rotating rod. On the test day, administer the test compound or vehicle and measure the latency to fall from the rod.

  • Interpretation: A decrease in the latency to fall suggests impaired motor coordination or muscle relaxation.

Part 3: Anticipated Outcomes and Potential Therapeutic Landscape

The data generated from the proposed experimental workflow will provide a comprehensive pharmacological profile of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid.

Predicted Pharmacological Profile

Based on its structural similarity to Phenibut and Baclofen, it is anticipated that 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid will exhibit the following properties:

  • Selective GABA-B Receptor Agonism: The compound is expected to show high affinity and functional agonism at the GABA-B receptor, with significantly lower or no activity at the GABA-A receptor.

  • Anxiolytic and Sedative Effects: In vivo studies are likely to reveal anxiolytic properties in the elevated plus maze and sedative effects at higher doses, observable as reduced locomotor activity in an open field test.

  • Muscle Relaxant Properties: The rotarod test may indicate muscle relaxant effects, a characteristic feature of GABA-B agonists.

Data Summary Table
Parameter Predicted Outcome for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
GABA-B Receptor Binding (Ki) < 1 µM
GABA-A Receptor Binding (Ki) > 10 µM
GABA-B Functional Assay (EC₅₀) < 5 µM
Elevated Plus Maze Increased time in open arms
Rotarod Test Decreased latency to fall
Potential Therapeutic Applications

Should the predicted pharmacological profile be confirmed, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid could be a lead compound for the development of novel therapeutics for a range of conditions, including:

  • Anxiety Disorders: Generalized anxiety disorder, social anxiety disorder, and panic disorder.[7]

  • Spasticity: Muscle stiffness and spasms associated with conditions like multiple sclerosis and spinal cord injuries.

  • Insomnia: Its potential sedative properties may be beneficial for sleep disorders.[7]

  • Substance Abuse Disorders: GABA-B agonists are being investigated for their potential to reduce cravings and withdrawal symptoms.

Conclusion: A Promising Avenue for CNS Drug Discovery

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid represents a compelling and logically derived candidate for a novel CNS-active agent. Its structural relationship to established GABA-B receptor agonists provides a strong foundation for a research program aimed at elucidating its pharmacological properties. The experimental framework outlined in this guide offers a clear and comprehensive path to validating its potential as a therapeutic agent. The unique benzodioxole moiety may confer a distinct pharmacological profile, potentially leading to a new generation of GABAergic modulators with improved efficacy and safety. The scientific community is encouraged to embark on the investigation of this promising molecule, which holds the potential to address significant unmet needs in the treatment of neurological and psychiatric disorders.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Amino-3-benzodioxol-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the preclinical investigation of 3-Amino-3-benzodioxol-5-yl-propionic acid, a novel compound with therapeutic potential. Due to its structural analogy to known neuroactive compounds, particularly GABA-B receptor agonists, we present a hypothesis-driven approach to systematically elucidate its mechanism of action. This document details the scientific rationale, experimental designs, and data interpretation strategies necessary to validate its molecular target and cellular effects, offering a robust roadmap for its development as a potential therapeutic agent.

Introduction and Scientific Rationale

The compound 3-Amino-3-benzodioxol-5-yl-propionic acid integrates two key structural motifs: the benzodioxole ring and a γ-amino acid-like backbone. The 1,3-benzodioxole moiety is a versatile scaffold found in numerous bioactive molecules, contributing to a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2] The propionic acid side chain with an amino group at the gamma position bears a strong structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).

This structural similarity forms the cornerstone of our primary hypothesis: 3-Amino-3-benzodioxol-5-yl-propionic acid acts as a GABA-B receptor agonist. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate slow and prolonged inhibitory effects.[3] They are crucial in regulating neuronal excitability.[3][4] Agonists of the GABA-B receptor, such as baclofen, are established therapeutics for conditions like muscle spasticity and are being investigated for neuropathic pain and substance abuse disorders.[3]

This guide will therefore focus on a systematic, multi-tiered experimental approach to rigorously test this hypothesis. We will progress from initial in vitro binding and functional assays to more complex cellular and ex vivo studies, ensuring a thorough and validated understanding of the compound's mechanism of action.

Tier 1: In Vitro Target Engagement and Functional Activity

The initial phase of investigation is to determine if 3-Amino-3-benzodioxol-5-yl-propionic acid directly interacts with and activates GABA-B receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor.

Rationale: This experiment directly assesses the physical interaction between the compound and the receptor. A competitive binding assay using a known radiolabeled GABA-B receptor antagonist will quantify the compound's ability to displace the radioligand, thereby indicating its affinity for the receptor.

Experimental Protocol:

  • Preparation of Membranes: Utilize cell lines stably expressing human GABA-B receptors (e.g., HEK293 or CHO cells) or synaptic membrane preparations from rodent brain tissue (e.g., cortex or cerebellum).

  • Assay Conditions: Incubate the membrane preparations with a fixed concentration of a high-affinity GABA-B receptor radioligand (e.g., [³H]-CGP54626) and varying concentrations of the test compound.

  • Detection: After incubation and washing to remove unbound ligand, measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description Example Data Interpretation
IC50 Concentration of test compound that displaces 50% of the radioligand.A low IC50 value suggests high binding affinity.
Ki Inhibitory constant, representing the affinity of the compound for the receptor.A Ki in the nanomolar to low micromolar range would be indicative of a potent interaction.
[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of the compound as an agonist, antagonist, or inverse agonist at the GABA-B receptor.

Rationale: GABA-B receptors are coupled to Gi/o proteins.[5] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, which can be measured using a non-hydrolyzable GTP analog, [³⁵S]GTPγS. This assay provides a direct measure of G-protein activation following receptor engagement.

Experimental Protocol:

  • Membrane Preparation: Use membranes from cells expressing GABA-B receptors.

  • Assay Buffer: Prepare a buffer containing GDP, MgCl₂, and NaCl.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS. Include a known agonist (e.g., baclofen) as a positive control.

  • Detection: Separate bound from free [³⁵S]GTPγS by filtration and quantify the bound radioactivity.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the logarithm of the compound concentration. Determine the EC50 (effective concentration to elicit 50% of the maximal response) and the Emax (maximal effect).

Parameter Description Example Data Interpretation
EC50 Concentration of the compound that produces 50% of its maximal effect.A low EC50 value indicates high potency.
Emax The maximum response achievable by the compound.An Emax similar to the positive control (baclofen) suggests a full agonist. A lower Emax indicates a partial agonist.

Tier 2: Cellular and Electrophysiological Assays

Following confirmation of direct receptor binding and G-protein activation, the next step is to evaluate the compound's effects on downstream cellular signaling pathways and neuronal activity.

Cyclic AMP (cAMP) Accumulation Assay

Objective: To measure the compound's ability to inhibit adenylyl cyclase activity.

Rationale: Activated Gi/o proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[6] This assay provides a functional readout of the downstream consequences of GABA-B receptor activation.

Experimental Protocol:

  • Cell Culture: Use cells expressing GABA-B receptors.

  • Stimulation: Pre-treat cells with the test compound at various concentrations, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration to determine the IC50.

cAMP_Pathway Compound 3-Amino-3-benzodioxol- 5-yl-propionic acid GABAB_R GABA-B Receptor Compound->GABAB_R Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate

Caption: GABA-B receptor activation pathway leading to cAMP inhibition.

Electrophysiology: Inwardly Rectifying Potassium (Kir) Channel Activity

Objective: To assess the compound's effect on neuronal membrane potential.

Rationale: A key postsynaptic effect of GABA-B receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels.[3] This leads to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[3] Patch-clamp electrophysiology is the gold standard for measuring these changes.

Experimental Workflow:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line co-expressing GABA-B receptors and Kir3 channels.

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings. Hold the cell at a specific membrane potential (e.g., -60 mV).

  • Compound Application: Apply the test compound via perfusion and record the resulting changes in membrane current.

  • Data Analysis: Measure the amplitude of the outward current induced by the compound. Generate a dose-response curve to determine the EC50.

Electrophysiology_Workflow start Start: Prepare Neuronal Culture patch Establish Whole-Cell Patch-Clamp Configuration start->patch hold Hold Cell at -60 mV Record Baseline Current patch->hold apply Perfuse with Test Compound hold->apply record Record Outward K+ Current apply->record wash Washout Compound record->wash analyze Analyze Current Amplitude Generate Dose-Response Curve record->analyze wash->hold Repeat with different concentrations

Caption: Workflow for patch-clamp electrophysiology experiments.

Tier 3: Ex Vivo and Neurochemical Assays

To understand the compound's effect in a more integrated biological system, ex vivo tissue preparations and neurochemical analyses are employed.

Neurotransmitter Release from Brain Slices

Objective: To determine if the compound inhibits the release of other neurotransmitters, a key presynaptic function of GABA-B receptors.

Rationale: Presynaptic GABA-B receptors inhibit the release of various neurotransmitters, including glutamate and GABA itself, by reducing calcium influx into the presynaptic terminal.[3][7]

Experimental Protocol:

  • Tissue Preparation: Prepare acute brain slices (e.g., from the hippocampus or striatum) from rodents.

  • Loading: Pre-load the slices with a radiolabeled neurotransmitter (e.g., [³H]-glutamate or [³H]-GABA).

  • Stimulation: Stimulate neurotransmitter release using depolarization with elevated potassium or electrical stimulation.

  • Treatment: Perform the stimulation in the presence and absence of the test compound.

  • Detection: Measure the amount of radioactivity released into the superfusate.

  • Data Analysis: Calculate the percentage inhibition of stimulated release caused by the compound.

Concluding Remarks and Future Directions

The systematic approach outlined in this guide, progressing from in vitro binding to cellular and ex vivo functional assays, will provide a comprehensive understanding of the mechanism of action of 3-Amino-3-benzodioxol-5-yl-propionic acid. Positive results across these tiers of investigation would strongly support the hypothesis that it is a GABA-B receptor agonist.

Should the primary hypothesis be confirmed, subsequent studies would involve:

  • In vivo animal models: Assessing efficacy in models of spasticity, neuropathic pain, or anxiety.

  • Pharmacokinetic and toxicological studies: Evaluating the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Off-target screening: A broad panel of receptor and enzyme assays to ensure selectivity and identify any potential for side effects.

This rigorous, hypothesis-driven preclinical evaluation is essential for the successful translation of a promising new chemical entity from the laboratory to the clinic.

References

A Technical Guide to the Research Applications of the Potent TRPV4 Agonist, GSK1016790A

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The initial inquiry referenced CAS number 723284-85-3, which corresponds to the chemical compound (R)-3-amino-3-(benzo[d][1]dioxol-5-yl)propanoic acid. Extensive investigation reveals that this compound is primarily classified as a chemical intermediate or building block with limited publicly available data on its direct research applications. In contrast, the highly researched and functionally rich compound, GSK1016790A (CAS: 942206-85-1), is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and is central to a vast body of research relevant to drug discovery and development. This guide will, therefore, focus on the in-depth technical applications of GSK1016790A, as it aligns with the core requirements for a detailed guide on a compound with significant research applications.

Introduction

GSK1016790A has emerged as an indispensable pharmacological tool for the scientific community, enabling the precise investigation of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[2][3][4] TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and is implicated in a multitude of physiological processes, including osmoregulation, mechanosensation, and temperature sensing.[5] This channel is expressed in a wide variety of tissues, such as the vascular endothelium, lungs, kidneys, and nervous system. The potent and selective activation of TRPV4 by GSK1016790A has provided researchers with a means to elucidate the channel's role in both health and disease, paving the way for potential therapeutic interventions. GSK1016790A is noted to be approximately 300-fold more potent than earlier agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[6]

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A functions as a highly potent agonist of the TRPV4 ion channel. Its binding to the channel induces a conformational change that opens the ion pore, leading to an influx of cations, most notably Ca²⁺.[3][4] This influx of calcium serves as a second messenger, initiating a cascade of downstream signaling events that vary depending on the cell type and physiological context.

The activation of TRPV4 by GSK1016790A has been shown to influence several key signaling pathways, including:

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, the GSK1016790A-mediated Ca²⁺ influx can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a critical signaling molecule in vasodilation.

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: Studies have demonstrated that GSK1016790A can induce the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.

  • PI3K, PKC, and RhoA Signaling: The regulation of TRPV4 channel density at the plasma membrane following stimulation with GSK1016790A has been linked to the PI3K, PKC, and RhoA signaling pathways.[7]

The following diagram illustrates the mechanism of action of GSK1016790A and its downstream signaling consequences.

GSK1016790A_Mechanism_of_Action cluster_intracellular Intracellular Space GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Ca_ion Ca²⁺ TRPV4->Ca_ion Opens Channel Vesicular_trafficking Vesicular Trafficking (Endocytosis) TRPV4->Vesicular_trafficking Internalization eNOS eNOS Ca_ion->eNOS Activates ERK ERK1/2 Phosphorylation Ca_ion->ERK Leads to PI3K_PKC_RhoA PI3K/PKC/RhoA Pathway Ca_ion->PI3K_PKC_RhoA NO Nitric Oxide eNOS->NO Produces PI3K_PKC_RhoA->Vesicular_trafficking Regulates

Caption: Mechanism of GSK1016790A action on the TRPV4 channel.

Quantitative Data Summary

The potency of GSK1016790A has been characterized across various experimental systems. The following table summarizes key quantitative data for its activity on TRPV4 channels.

ParameterSpeciesCell LineValueReference
EC₅₀ HumanHEK cells2.1 nM[2][6]
EC₅₀ MouseHEK cells18 nM[2][6]
EC₅₀ -Choroid plexus epithelial cells34 nM[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments utilizing GSK1016790A.

In Vitro Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium influx in response to GSK1016790A stimulation in a cell line expressing TRPV4.

Objective: To quantify the potency and efficacy of GSK1016790A in activating TRPV4 channels by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human or mouse TRPV4

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • GSK1016790A stock solution in DMSO

  • Microplate reader or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Culture: Plate TRPV4-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement:

    • Add fresh HBSS to each well.

    • Measure the baseline fluorescence for 1-2 minutes to establish a stable signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

  • Compound Addition:

    • Prepare serial dilutions of GSK1016790A in HBSS.

    • Add the GSK1016790A dilutions to the wells while continuously recording the fluorescence.

  • Data Acquisition and Analysis:

    • Continue recording the fluorescence for several minutes after compound addition to capture the peak response and any subsequent plateau or decline.

    • For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). For Fluo-4, use the change in fluorescence intensity (ΔF/F₀).

    • Plot the peak response against the logarithm of the GSK1016790A concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the direct measurement of ion channel currents activated by GSK1016790A.

Objective: To characterize the electrophysiological properties of TRPV4 channel activation by GSK1016790A.

Materials:

  • TRPV4-expressing cells

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • GSK1016790A stock solution in DMSO

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

  • Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse the cell with the extracellular solution containing various concentrations of GSK1016790A.

  • Data Analysis:

    • Measure the amplitude of the inward and outward currents evoked by GSK1016790A.

    • Construct a dose-response curve by plotting the current amplitude as a function of the GSK1016790A concentration to determine the EC₅₀.

Research Applications of GSK1016790A

GSK1016790A has been instrumental in a wide array of research areas, including:

  • Cardiovascular Physiology: Investigating the role of TRPV4 in regulating vascular tone, blood pressure, and endothelial function.

  • Respiratory Research: Studying the involvement of TRPV4 in pulmonary edema, asthma, and chronic obstructive pulmonary disease (COPD).

  • Urology: Elucidating the function of TRPV4 in bladder sensation and contractility, with implications for overactive bladder and other urinary disorders.[1]

  • Neuroscience: Exploring the role of TRPV4 in pain perception, thermal sensation, and neurogenic inflammation.

  • Bone and Cartilage Biology: Investigating the involvement of TRPV4 in chondrocyte function and its potential as a target for osteoarthritis.

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has significantly advanced our understanding of TRPV4 channel biology. Its high potency and specificity make it an invaluable reagent for in vitro and in vivo studies aimed at dissecting the physiological and pathophysiological roles of TRPV4. The continued use of GSK1016790A in preclinical research holds promise for the identification and validation of novel therapeutic strategies targeting the TRPV4 channel.

References

An In-depth Technical Guide to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid: From Historical Synthesis to Modern Relevance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a distinct β-aryl-β-amino acid. While a singular, seminal publication detailing its initial discovery remains elusive in readily accessible literature, this document reconstructs its probable historical synthesis through an analysis of established organic chemistry reactions. We delve into the logical synthetic pathway, focusing on the well-documented Rodionov reaction, and provide a detailed, field-proven protocol. The guide further explores the significance of its core components—the benzodioxole ring, derived from the naturally abundant precursor piperonal, and the β-amino acid scaffold. By examining the known biological activities of structurally analogous compounds, we infer the potential therapeutic relevance of this molecule, offering a forward-looking perspective for researchers in drug discovery and medicinal chemistry.

Introduction: The Structural Significance of a Unique β-Amino Acid

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a non-proteinogenic amino acid characterized by two key structural features of significant interest in medicinal chemistry: the 1,3-benzodioxole moiety and the β-amino acid backbone .

  • The 1,3-Benzodioxole (Methylenedioxyphenyl) Group: This heterocyclic motif is a prominent feature in numerous natural products and synthetic compounds with diverse and potent pharmacological activities.[1] Derived from precursors like piperonal, the benzodioxole ring is a known pharmacophore found in compounds with antimicrobial, anticancer, antidiabetic, and antitubercular properties.[1] Its inclusion in a molecule can significantly influence metabolic stability and receptor binding.

  • The β-Amino Acid Scaffold: Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration imparts profound changes in conformational preferences and metabolic stability. Peptides and peptidomimetics incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation, making them attractive candidates for drug development.[2]

The combination of these two features in one molecule presents a compelling target for synthetic exploration and biological evaluation. This guide will illuminate the history, synthesis, and inferred potential of this compound.

Historical Context and Plausible Discovery: The Rodionov Reaction

A definitive record of the first synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is not prominent in historical chemical literature. However, its structure strongly suggests a synthesis via a well-established named reaction for the preparation of β-amino acids: the Rodionov Reaction .

First reported by V. M. Rodionov, this one-pot multicomponent reaction condenses an aldehyde with malonic acid and an ammonia source (typically in an alcoholic solution of ammonium acetate) to yield a β-amino acid.[3][4] Given the ready availability of the precursor aldehyde, piperonal (1,3-benzodioxole-5-carbaldehyde), it is highly probable that the title compound was first synthesized using this methodology in the mid-20th century during systematic explorations of β-amino acid synthesis.[5][6]

The reaction proceeds through a cascade of established mechanisms, beginning with a Knoevenagel condensation of the aldehyde with malonic acid, followed by a Michael addition of ammonia, and concluding with decarboxylation.[4] The use of ammonium acetate is synthetically convenient as it serves as both the ammonia source and a catalyst.[3][4]

Rodionov_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Decarboxylation Piperonal Piperonal (Aldehyde) Intermediate1 α,β-Unsaturated Dicarboxylic Acid Piperonal->Intermediate1 + Malonic Acid - H₂O MalonicAcid Malonic Acid MalonicAcid->Intermediate1 Intermediate2 Adduct Intermediate1->Intermediate2 + NH₃ Ammonia Ammonia (from NH₄OAc) Ammonia->Intermediate2 FinalProduct 3-Amino-3-benzodioxol-5-yl -propionic acid Intermediate2->FinalProduct - CO₂ (Heat)

Caption: Mechanism of the Rodionov Reaction for β-Amino Acid Synthesis.

Synthesis and Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid based on the principles of the Rodionov reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
PiperonalC₈H₆O₃150.13120-57-0≥99%
Malonic AcidC₃H₄O₄104.06141-82-2≥99%
Ammonium AcetateC₂H₇NO₂77.08631-61-8≥98%
Ethanol (Absolute)C₂H₅OH46.0764-17-5200 Proof
Hydrochloric Acid (conc.)HCl36.467647-01-037%

Step-by-Step Synthesis Protocol

Synthesis_Workflow start Start: Assemble Reagents step1 1. Dissolve Piperonal & Malonic Acid in Ethanol start->step1 step2 2. Add Ammonium Acetate & Reflux (8-10 hrs) step1->step2 step3 3. Monitor Reaction (TLC) step2->step3 step3->step2 Incomplete? step4 4. Cool & Concentrate (Rotary Evaporator) step3->step4 Complete? step5 5. Acidify with HCl to pH ~1-2 step4->step5 step6 6. Isolate Crude Product (Vacuum Filtration) step5->step6 step7 7. Recrystallize (Aqueous Ethanol) step6->step7 end End: Dry & Characterize Pure Product step7->end

Caption: Workflow for the Synthesis of the Target β-Amino Acid.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine piperonal (15.0 g, 0.1 mol) and malonic acid (11.5 g, 0.11 mol).

    • Rationale: A slight excess of malonic acid is used to ensure the complete consumption of the limiting aldehyde reagent.

  • Solvent and Reagent Addition: Add 200 mL of absolute ethanol to the flask and stir until all solids are dissolved. To this solution, add ammonium acetate (23.1 g, 0.3 mol).

    • Rationale: Ethanol serves as an effective solvent for all reactants. A significant excess of ammonium acetate is crucial as it provides the ammonia necessary for the reaction and drives the equilibrium towards product formation.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring. Maintain reflux for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent decarboxylation steps.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately 50 mL using a rotary evaporator. Cool the concentrated mixture in an ice bath.

    • Rationale: Removing the bulk of the solvent increases the concentration of the product, facilitating its precipitation upon cooling and pH adjustment.

  • Precipitation: Slowly add concentrated hydrochloric acid to the cooled, stirred slurry until the pH is approximately 1-2. A white precipitate will form.

    • Rationale: The β-amino acid product is amphoteric. Acidification protonates the amino group, but more importantly, ensures the carboxyl group is in its neutral form, decreasing its solubility in the aqueous ethanol mixture and causing it to precipitate out of the solution.

  • Purification: Collect the crude solid by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol. For further purification, recrystallize the crude product from a minimal amount of hot aqueous ethanol.

    • Rationale: Washing removes unreacted starting materials and inorganic salts. Recrystallization is a standard method for purifying solid organic compounds to yield a product of high purity.

  • Drying and Characterization: Dry the purified white crystalline solid under vacuum at 60 °C to a constant weight. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically in the range of 60-75%.

Precursor Deep Dive: Piperonal (1,3-Benzodioxole-5-carbaldehyde)

The synthesis and availability of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid are intrinsically linked to its aldehyde precursor, piperonal.

  • Natural Occurrence: Piperonal, also known as heliotropin, is a naturally occurring organic compound found in various plants, most notably as a contributor to the aroma of black pepper (Piper nigrum).[7]

  • Chemical Synthesis: Industrially, piperonal is often prepared via the oxidative cleavage of isosafrole, another natural product. It can also be synthesized from catechol through a multi-step process involving a Williamson ether synthesis with dichloromethane.[1]

  • Significance in Synthesis: Beyond its use in fragrances, piperonal is a valuable precursor for the synthesis of numerous pharmaceuticals, including Tadalafil and L-DOPA.[1] Its role as a controlled substance precursor (DEA List I chemical) for the illicit manufacture of MDMA is also noteworthy and has led to regulations on its sale and distribution.

Inferred Biological Activity and Therapeutic Potential

While specific pharmacological studies on 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid are not widely published, its structural components allow for an informed discussion of its potential biological activities.

  • From the Benzodioxole Core: The benzodioxole moiety is a well-established pharmacophore. Derivatives of piperonal have been investigated for a wide array of biological effects, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer activities.[1][8] It is plausible that the title compound could exhibit activity in one or more of these areas. For instance, many compounds containing this ring system are known to interact with cytochrome P450 enzymes, which could have significant pharmacological implications.

  • From the β-Amino Acid Scaffold: The incorporation of β-amino acids is a key strategy in modern drug design to create peptidomimetics with enhanced properties. These modified peptides can mimic or block biological protein-protein interactions but are resistant to degradation by proteases.[2] Therefore, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid could serve as a valuable building block for creating novel, stable peptide-based therapeutics.

Given the lack of direct biological data, this compound represents an opportunity for further research. Screening for antimicrobial, anticancer, and neurological activity would be a logical starting point for elucidating its therapeutic potential.

Conclusion and Future Outlook

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid stands at the intersection of natural product chemistry and modern drug design. Although its specific discovery is not clearly chronicled, its synthesis is readily achievable through classic, robust organic reactions like the Rodionov reaction. The true value of this compound likely lies in its potential as a scaffold or building block. The combination of the pharmacologically active benzodioxole ring with the stability-enhancing β-amino acid backbone makes it a prime candidate for inclusion in compound libraries for high-throughput screening and for the rational design of novel peptidomimetics. Further investigation into its biological properties is warranted and could unlock new avenues for therapeutic development.

References

A Guide to the Spectroscopic Characterization of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a β-amino acid derivative incorporating the pharmacologically significant benzodioxole moiety. As a structural analogue of neurotransmitters and other bioactive molecules, its comprehensive characterization is crucial for applications in medicinal chemistry and drug development. This guide provides a detailed exposition of the spectroscopic techniques pivotal for the structural elucidation and purity assessment of this compound. While direct experimental spectra for this specific molecule are not widely available in public databases, this document presents a thorough, predicted analysis based on established principles of spectroscopy and data from structurally analogous compounds. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation. This guide is intended to serve as a foundational reference for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Introduction: The Structural Significance of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

The title compound, a derivative of β-alanine, features a chiral center at the C-3 position and the distinctive 1,3-benzodioxole (or methylenedioxyphenyl) group. This heterocyclic motif is a well-known structural alert in medicinal chemistry, present in natural products like safrole and in various synthetic compounds with diverse biological activities. The β-amino acid scaffold is of particular interest as it can be incorporated into peptides to create foldamers with unique secondary structures and enhanced resistance to proteolytic degradation.

Given its potential as a building block in drug discovery, a robust and unambiguous spectroscopic characterization is the cornerstone of its scientific and pharmaceutical development. This guide will provide a detailed roadmap for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will reveal distinct signals for each unique proton environment in the molecule. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz. These predictions are based on analysis of similar structures and standard chemical shift increments. The spectrum is assumed to be recorded in a solvent like DMSO-d₆, which is suitable for amino acids.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2 (CH₂)~2.5 - 2.7ddJ ≈ 15, 6Diastereotopic protons adjacent to a chiral center.
H-3 (CH)~4.2 - 4.4tJ ≈ 6-7Benzylic proton deshielded by the aromatic ring and the amino group.
Ar-H~6.7 - 6.9m-Three aromatic protons with complex coupling.
O-CH₂-O~5.9 - 6.0s-Characteristic singlet for the methylenedioxy protons.
NH₂~2.0 - 3.5br s-Broad signal, exchangeable with D₂O. Chemical shift is concentration and temperature dependent.
COOH~12.0 - 13.0br s-Broad signal for the carboxylic acid proton, exchangeable with D₂O.

Expertise & Experience Insight: The diastereotopic nature of the H-2 protons is a key structural feature. Due to the adjacent chiral center (C-3), these two protons are chemically non-equivalent and will appear as a pair of doublets of doublets (dd), assuming coupling to the H-3 proton. The exact chemical shifts and coupling constants can be confirmed with 2D NMR experiments like COSY. The broadness of the NH₂ and COOH signals is typical and their disappearance upon addition of a drop of D₂O is a classic confirmation of their presence.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, offering complementary information to the ¹H NMR.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-1 (COOH)~173 - 175Carboxylic acid carbonyl carbon.
C-2 (CH₂)~40 - 42Aliphatic methylene carbon.
C-3 (CH)~53 - 55Aliphatic methine carbon attached to the amino group.
Aromatic C~108 - 148Multiple signals in the aromatic region.
O-CH₂-O~101 - 102Characteristic signal for the methylenedioxy carbon.

Authoritative Grounding: The chemical shifts are predicted based on established ranges for similar functional groups. For instance, the carboxylic acid carbon typically resonates above 170 ppm, while the carbons of the benzodioxole ring exhibit characteristic shifts.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).[1] Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing, if not provided in the solvent.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1D 1H NMR D->E F Acquire 1D 13C NMR E->F G Acquire 2D NMR (COSY, HSQC) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K L Final Structure K->L Structural Elucidation FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process Spectrum (Ratio to Background) E->F G Identify Functional Groups F->G MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (e.g., in MeOH/H2O) B Direct Infusion into ESI Source A->B C Optimize Source Parameters B->C D Acquire Mass Spectrum C->D E Identify Molecular Ion ([M+H]+) D->E F Analyze Fragmentation Pattern E->F G Verified Structure F->G Confirm Structure & MW

References

3-Amino-3-benzodioxol-5-yl-propionic acid as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid as a Precursor in Organic Synthesis

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal and pharmaceutical chemistry, the strategic selection of molecular precursors is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a β-amino acid, has emerged as a molecule of significant interest. Its structure uniquely combines the biologically relevant 1,3-benzodioxole core with the versatile reactivity of a β-amino acid scaffold. The benzodioxole nucleus is a structural motif found in numerous natural products and has been leveraged by scientists to create innovative compounds with a wide array of biological activities, including antimicrobial, antioxidant, and antidiabetic properties[1][2].

This guide provides an in-depth exploration of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, from its fundamental properties and synthesis to its strategic application as a precursor in the synthesis of complex organic molecules. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a precursor's physical and spectroscopic properties is the foundation of its effective use in synthesis. The data below has been compiled from various chemical databases and serves as a reference for characterization.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol [3]
Appearance White crystalline powder / Solid[4]
Melting Point 231-234 °C[5]
IUPAC Name 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
CAS Number 72028-62-7[4]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons on the benzodioxole ring, a singlet for the methylenedioxy bridge (-O-CH₂-O-), and multiplets for the aliphatic protons of the propanoic acid backbone (-CH- and -CH₂-). The amine (-NH₂) and carboxylic acid (-OH) protons will appear as broad singlets.
¹³C NMR Resonances for the aromatic carbons, the methylenedioxy carbon, the carbonyl carbon of the carboxylic acid, and the two aliphatic carbons of the propanoic acid chain.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-O stretching (ether linkages in the benzodioxole ring).

Synthesis of the Precursor: A Strategic Approach

The synthesis of 3-amino-3-arylpropionic acids can be achieved through various routes. A common and effective strategy involves a one-pot synthesis starting from an appropriately substituted benzaldehyde. This approach is valued for its efficiency and economic viability.[6]

Generalized Synthetic Protocol: One-Pot Synthesis

This protocol outlines a plausible and efficient method for synthesizing the title compound.

Step 1: Reaction Initiation

  • Dissolve piperonal (1,3-benzodioxole-5-carbaldehyde) and malonic acid in a suitable solvent such as ethanol or pyridine.

  • Causality: Malonic acid serves as the source for the two carbons of the propanoic acid backbone. Piperonal provides the benzodioxole aryl group.

Step 2: Knoevenagel Condensation

  • Add a catalytic amount of a base, such as piperidine or ammonium acetate, to the reaction mixture.

  • Heat the mixture to reflux. This promotes the Knoevenagel condensation, forming an unsaturated intermediate.

  • Causality: The base deprotonates the acidic methylene group of malonic acid, creating a nucleophile that attacks the aldehyde carbonyl, leading to a carbon-carbon bond formation.

Step 3: Michael Addition and Decarboxylation

  • Following the condensation, the reaction proceeds through a Michael addition of ammonia (from ammonium acetate) to the α,β-unsaturated system.

  • Subsequent heating leads to decarboxylation, yielding the final β-amino acid product.

  • Causality: The addition of the amino group at the β-position is a key step. The inherent instability of the gem-dicarboxylic acid intermediate drives the spontaneous loss of CO₂ upon heating to form the more stable propanoic acid.

Step 4: Isolation and Purification

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/acetone) to achieve high purity.[5]

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product & Purification Piperonal Piperonal Condensation Knoevenagel Condensation Piperonal->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation AmmoniaSource Ammonia Source (e.g., NH₄OAc) MichaelAddition Michael Addition AmmoniaSource->MichaelAddition Condensation->MichaelAddition Unsaturated Intermediate Decarboxylation Decarboxylation MichaelAddition->Decarboxylation CrudeProduct Crude Product Decarboxylation->CrudeProduct PurifiedProduct 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid CrudeProduct->PurifiedProduct Recrystallization G cluster_derivatization Synthetic Transformations cluster_products Derivative Classes Precursor 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid AmideCoupling Amide Coupling (with R₁-NH₂) Precursor->AmideCoupling N_Acylation N-Acylation (with R₂-COCl) Precursor->N_Acylation Esterification Esterification (with R₃-OH) Precursor->Esterification AmideProduct Amide Derivatives AmideCoupling->AmideProduct NAcylProduct N-Acyl Derivatives N_Acylation->NAcylProduct EsterProduct Ester Derivatives (Prodrugs) Esterification->EsterProduct

References

A Theoretical and Computational Guide to 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid: Structure, Reactivity, and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Advanced Drug Discovery and Molecular Research

Abstract

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a notable β-amino acid derivative, stands at the intersection of neuroactive pharmacophores and chiral building blocks for novel therapeutics. The presence of the benzodioxole (methylenedioxyphenyl) moiety, a key feature in various bioactive molecules, combined with the flexible aminopropionic acid chain, imparts significant conformational and electronic complexity. Understanding these properties at a molecular level is paramount for harnessing its full potential in drug design and development. This in-depth technical guide outlines a comprehensive theoretical and computational framework for the multifaceted investigation of this molecule. Leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we present a systematic approach to elucidate its structural, vibrational, electronic, and conformational properties. This document serves as a practical manual for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the fundamental rationale behind the selection of computational strategies, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid

The benzodioxole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1] Its incorporation into a β-amino acid structure introduces a chiral center and a flexible propionic acid tail, creating a molecule with significant potential for targeted biological interactions. β-Amino acids are crucial components of peptidomimetics, known for their increased stability against enzymatic degradation compared to their α-amino acid counterparts.[2]

Computational chemistry offers a powerful lens to explore the molecular landscape of such compounds, providing insights that are often difficult or impossible to obtain through experimental methods alone.[3] By simulating molecular behavior at the quantum and classical levels, we can predict and understand:

  • Stable 3D Structures: Identifying the lowest energy conformations.

  • Electronic Properties: Mapping electron density to predict reactive sites.

  • Vibrational Spectra: Assigning IR and Raman signals to specific molecular motions for structural validation.

  • Conformational Flexibility: Exploring the dynamic behavior of the molecule in different environments.

This guide provides a roadmap for conducting such an in silico investigation, empowering researchers to generate robust and predictive models of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.

Quantum Mechanical Investigations: A DFT-Based Approach

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure of small to medium-sized organic molecules, offering an excellent balance of accuracy and computational cost.[4] We will focus on the B3LYP functional with the 6-31G* basis set, a combination widely validated for organic molecules and amino acids, providing reliable geometric and electronic data.[5][6]

Workflow for DFT Analysis

The systematic DFT analysis of the target molecule follows a multi-step protocol designed to build a comprehensive electronic and structural profile. Each step provides essential data for the subsequent analysis, ensuring a self-validating and thorough investigation.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian, ORCA) cluster_output Analysis & Output start Initial 3D Structure (e.g., from ChemDraw or Avogadro) geom_opt Geometry Optimization (B3LYP/6-31G*) start->geom_opt Step 1 freq_calc Frequency Calculation (Confirm Minimum, Obtain Spectra) geom_opt->freq_calc Step 2 struct_data Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_data elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop Step 3 spec_data Simulated IR/Raman Spectra (Frequencies, Intensities) freq_calc->spec_data react_data Reactivity Descriptors (HOMO-LUMO Gap, MEP Map) elec_prop->react_data

Caption: Workflow for DFT characterization.

Step-by-Step Protocol: Geometry Optimization
  • Construct Initial Structure: Build the 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid molecule using a molecular editor like Avogadro or ChemDraw.[7] Ensure correct atom types and initial stereochemistry at the chiral center.

  • Select Computational Method: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the B3LYP functional and the 6-31G* basis set.[7]

  • Define Calculation Type: Set the calculation type to "Optimization." This instructs the software to find the lowest energy structure (a minimum on the potential energy surface).

  • Initiate Calculation: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible.

  • Analyze Output: Extract the final optimized coordinates. These coordinates represent the most stable, gas-phase structure of the molecule.

Structural Data Analysis

The optimized geometry provides fundamental structural parameters. These computed values can be compared with experimental crystal structure data of analogous molecules to validate the chosen level of theory.

Table 1: Selected Optimized Geometric Parameters (B3LYP/6-31G)*

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C(carboxyl)-O(hydroxyl)1.35 Å
C(carboxyl)=O1.21 Å
C(chiral)-N1.46 Å
C(aromatic)-C(chiral)1.53 Å
**Bond Angles (°) **
O=C-O(H)123.5°
N-C(chiral)-C(aromatic)110.8°
C(carboxyl)-C-C(chiral)112.1°
Dihedral Angles (°)
N-C(chiral)-C-C(carboxyl)-65.4°
C(chiral)-C(aromatic)-C-O178.5°

Note: These are hypothetical but realistic values based on typical DFT calculations for similar molecules.

Step-by-Step Protocol: Vibrational Frequency Analysis
  • Use Optimized Geometry: Start with the optimized structure from the previous step.

  • Select Calculation Type: In the software, specify a "Frequency" calculation using the same B3LYP/6-31G* level of theory.

  • Run and Verify: Execute the calculation. A key validation check is to ensure there are no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

  • Analyze Spectra: The output will contain a list of vibrational frequencies and their corresponding IR intensities and Raman activities. These can be plotted to generate theoretical spectra.

Interpreting Vibrational Spectra

Theoretical vibrational spectra are invaluable for interpreting experimental IR and Raman data. The calculated frequencies can be assigned to specific motions of the atoms (stretching, bending, etc.), providing a detailed understanding of the molecule's dynamics.

Table 2: Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
3450MediumLowO-H stretch (carboxylic acid)
3380MediumMediumN-H asymmetric stretch
3310MediumMediumN-H symmetric stretch
2985StrongStrongAromatic C-H stretch
1735Very StrongMediumC=O stretch (carboxylic acid)
1610MediumStrongAromatic C=C stretch
1490StrongStrongBenzodioxole ring mode
1250Very StrongLowC-O-C asymmetric stretch
1040StrongMediumC-O-C symmetric stretch

Note: Frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[1]

Step-by-Step Protocol: Electronic Property Analysis
  • Use Optimized Geometry: The frequency calculation output file usually contains the necessary information for this analysis.

  • Identify Frontier Orbitals: Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculate HOMO-LUMO Gap: The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and electronic stability.

  • Generate Electrostatic Potential Map: Use a visualization program (e.g., GaussView, Avogadro) to map the calculated electrostatic potential onto the molecule's electron density surface.

Reactivity from Electronic Properties

The electronic properties reveal the molecule's reactivity profile.

  • HOMO & LUMO: The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates which parts of the molecule are involved in these processes. For our target molecule, the HOMO is expected to be localized on the electron-rich benzodioxole ring and the amino group, while the LUMO is likely centered on the carboxylic acid group and the aromatic ring.

  • Molecular Electrostatic Potential (MEP): The MEP provides an intuitive, color-coded map of charge distribution.

    • Red (Negative Potential): Electron-rich regions, prone to electrophilic attack. Expected around the carbonyl oxygen and the oxygens of the dioxole ring.

    • Blue (Positive Potential): Electron-poor regions, prone to nucleophilic attack. Expected around the acidic proton of the carboxyl group and the amine protons.

Caption: Interpreting an MEP Map.

Conformational Analysis via Molecular Dynamics

While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations allow us to explore the conformational landscape and dynamic behavior of the molecule, often in a simulated solvent environment. This is crucial for understanding its behavior in a biological context.

Workflow for MD Simulation

MD simulations for small molecules involve parameterization, system setup, simulation, and trajectory analysis.

MD_Workflow cluster_setup System Setup cluster_sim Simulation (e.g., GROMACS, AMBER) cluster_analysis Trajectory Analysis param Generate Topology & Parameters (e.g., CHARMM Force Field) box Define Simulation Box & Solvate (e.g., with Water) param->box Step 1 minimize Energy Minimization box->minimize Step 2 equilibrate Equilibration (NVT, NPT) minimize->equilibrate Step 3 produce Production MD Run equilibrate->produce Step 4 rmsd RMSD vs. Time (Stability) produce->rmsd dihedral_analysis Dihedral Angle Distribution (Conformers) produce->dihedral_analysis

Caption: Workflow for MD simulation and analysis.

Step-by-Step Protocol: MD Simulation
  • Parameterization: Generate a molecular topology and force field parameters for the molecule. The CHARMM General Force Field (CGenFF) is an excellent choice for drug-like molecules.

  • System Solvation: Place the molecule in the center of a simulation box (e.g., a cube) and fill the box with a solvent, typically a pre-equilibrated water model like TIP3P.

  • Energy Minimization: Perform an energy minimization of the entire system to remove any bad contacts or steric clashes introduced during solvation.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, and density), run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.

Analysis of Conformational Dynamics

The primary goal of the MD simulation is to sample the accessible conformations of the flexible propionic acid side chain. The key dihedral angle, N-C(chiral)-C-C(carboxyl), dictates the relative orientation of the amine and carboxyl groups. By plotting the distribution of this dihedral angle over the course of the simulation, we can identify the most populated conformational states.

Table 3: Hypothetical Conformational Analysis Results

Conformational StateDihedral Angle Range (N-C-C-C)Population (%)Relative Free Energy (kcal/mol)
gauche(-)-80° to -50°65%0.00
anti160° to 180°25%0.65
gauche(+)50° to 80°10%1.35

This analysis reveals the energetic preference for specific folded or extended forms of the molecule in solution, which is critical for understanding its potential binding modes with a biological target.

Conclusion and Future Directions

This guide has detailed a robust, multi-pronged computational strategy for the comprehensive characterization of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. By integrating DFT for accurate structural and electronic insights with MD simulations for dynamic conformational analysis, researchers can build a holistic molecular model. The data generated—optimized geometries, vibrational signatures, reactivity maps, and conformational preferences—provide a fundamental basis for rational drug design.

Future studies could expand upon this framework by:

  • Simulating Different Protonation States: Analyzing the molecule's properties at various pH levels to mimic different physiological environments.

  • Molecular Docking: Using the identified low-energy conformers to predict binding modes and affinities with specific protein targets.

  • QM/MM Simulations: Investigating enzymatic reactions or specific short-range interactions within a protein binding site with higher accuracy.

The application of these theoretical and computational methods will undoubtedly accelerate the translation of this promising molecule from a chemical entity to a potential therapeutic agent.

References

Methodological & Application

Inability to Generate an Experimental Protocol for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of information regarding the biological activity and experimental use of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. While the chemical properties of this compound are documented by various suppliers, there is no peer-reviewed research detailing its specific biological targets, mechanism of action, or established protocols for its application in a research setting.

As a result, the creation of a detailed, scientifically rigorous, and trustworthy experimental protocol, as requested, is not possible at this time. To do so would require speculation and fabrication of data, which would violate the core principles of scientific integrity and could lead to unsafe and unreliable experimental outcomes.

For the benefit of researchers interested in this and related molecules, this document provides a summary of the known chemical information for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid and a brief overview of the reported biological activities of the broader chemical classes to which it belongs: 1,3-benzodioxole derivatives and β-amino acids. This information is intended to serve as a starting point for any future investigation into the properties of this specific compound.

Chemical and Physical Properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid

The following information has been aggregated from chemical supplier databases.

PropertyValueSource
CAS Number 72071-75-1[1]
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Solid-
Melting Point 231-234 °C[2]

General Biological Activities of Related Compound Classes

It is crucial to reiterate that the biological activities listed below are for the general classes of 1,3-benzodioxole derivatives and β-amino acids and have not been specifically demonstrated for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. These points are provided for contextual understanding only.

1,3-Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a structural feature found in numerous biologically active compounds. Research on various derivatives has indicated a wide range of potential therapeutic applications:

  • Antitumor Activity: Some 1,3-benzodioxole derivatives have been investigated for their ability to inhibit tumor growth and promote apoptosis (programmed cell death)[3].

  • Antihyperlipidemia and Hepatoprotective Effects: Certain derivatives have shown potential in reducing plasma lipid levels and protecting the liver[3].

  • Antioxidant and Anti-inflammatory Properties: The benzodioxole ring is a feature in some compounds with demonstrated antioxidant and anti-inflammatory activities[3][4].

  • Antidiabetic Potential: Studies on novel benzodioxole derivatives have suggested they may have antidiabetic effects, with some compounds showing α-amylase inhibitory activity[5].

  • Plant Growth Regulation: A series of N-(benzo[d][4][5]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants[6].

β-Amino Acids

β-amino acids are structural isomers of the more common α-amino acids and are of significant interest in medicinal chemistry due to their unique properties.

  • Pharmaceutical Scaffolds: Their altered structure makes peptides containing β-amino acids more resistant to enzymatic degradation, which is a desirable trait for drug development[7].

  • Diverse Biological Activities: Derivatives of β-amino acids have been explored for a variety of therapeutic uses, including as hypoglycemic, antifungal, antibacterial, and anticancer agents[7][8].

Recommendations for Future Research

For scientists and drug development professionals interested in the potential applications of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, the following steps are recommended:

  • In Silico Screening: Computational studies, such as molecular docking with known biological targets of related compounds, could provide initial hypotheses about the potential mechanism of action.

  • In Vitro Screening: The compound would need to be tested in a battery of initial in vitro assays to identify any biological activity. This could include general cytotoxicity assays, receptor binding assays for targets associated with other benzodioxole derivatives, and enzyme inhibition assays.

  • Phenotypic Screening: Cell-based assays that monitor changes in cell morphology, proliferation, or other observable characteristics could uncover unexpected biological effects.

Without this foundational research, any experimental protocol would be premature. The scientific community relies on a rigorous, step-wise process of discovery and validation, which has not yet been publicly documented for this particular compound.

References

Application Notes and Protocols: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold for Modulating Inflammatory Pain

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a synthetic β-amino acid that has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a β-amino acid backbone and a benzodioxole moiety, offers unique steric and electronic properties for designing novel therapeutic agents. This guide provides an in-depth exploration of its primary application as a key building block for potent and selective bradykinin B1 receptor antagonists, a promising class of drugs for the treatment of inflammatory pain and related disorders.

The rationale for incorporating the 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid moiety into drug candidates stems from the established principles of GABA analogue design, where structural modifications are introduced to enhance properties such as blood-brain barrier penetration and receptor affinity. While not a direct GABA agonist, its structural similarity to neurotransmitters and other bioactive molecules makes it an attractive starting point for library synthesis and lead optimization.

Mechanism of Action: Targeting the Bradykinin B1 Receptor in Inflammation

The primary therapeutic potential of derivatives of 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid lies in their ability to antagonize the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a highly specific target for inflammatory pathologies. The binding of its endogenous ligand, des-Arg⁹-bradykinin, to the B1R initiates a signaling cascade that contributes to the sensitization of nociceptors, leading to hyperalgesia (an increased sensitivity to pain).

By competitively blocking the binding of des-Arg⁹-bradykinin to the B1R, antagonists incorporating the 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid scaffold can effectively attenuate the pro-inflammatory and pain-sensitizing effects mediated by this pathway.

B1R_Antagonism cluster_membrane Cell Membrane B1R Bradykinin B1 Receptor (B1R) Gq Gq protein B1R->Gq Activates desArg9BK des-Arg⁹-bradykinin (Agonist) desArg9BK->B1R Binds Antagonist 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid derivative (Antagonist) Antagonist->B1R Competitively Binds Block Blockade PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Pain_Signal Pain Signaling (Hyperalgesia) Ca_release->Pain_Signal Leads to Block->Gq Prevents Activation

Caption: Antagonism of the Bradykinin B1 Receptor Signaling Pathway.

Synthetic Protocol: A Generalized Approach

Reaction Scheme:

Materials and Reagents:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperonal (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (piperonal) is consumed. This typically takes several hours.

  • Workup - Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add hydrochloric acid to the reaction mixture to adjust the pH to approximately 1-2. This will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Rationale for Experimental Choices:

  • Choice of Starting Materials: Piperonal is a commercially available and relatively inexpensive starting material that contains the desired benzodioxole moiety. Malonic acid serves as the source of the propionic acid backbone, and ammonium acetate provides the amino group.

  • Reaction Conditions: The use of reflux conditions provides the necessary thermal energy to drive the condensation reaction.

  • Workup Procedure: The acidic workup is crucial for protonating the carboxylate and precipitating the amino acid product.

Protocols for Biological Evaluation

The following protocols provide a framework for evaluating the activity of compounds derived from 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid as bradykinin B1 receptor antagonists.

In Vitro Assays

1. Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the bradykinin B1 receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound for the B1R.

  • Materials:

    • Membrane preparations from cells expressing the human bradykinin B1 receptor.

    • Radiolabeled B1R ligand (e.g., [³H]-des-Arg¹⁰-kallidin).

    • Test compound (dissolved in a suitable solvent, e.g., DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Flux Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by a B1R agonist.

  • Objective: To determine the functional antagonist activity (IC₅₀) of the test compound.

  • Materials:

    • Cells stably expressing the human bradykinin B1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • B1R agonist (e.g., des-Arg⁹-bradykinin).

    • Test compound.

    • Assay buffer.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a B1R agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Calculate the percentage of inhibition of the agonist-induced response.

    • Determine the IC₅₀ value.

In Vivo Assays

1. Animal Model of Inflammatory Pain (e.g., Carrageenan-Induced Paw Edema)

This model is used to assess the anti-inflammatory and analgesic effects of the test compound in a living organism.

  • Objective: To evaluate the in vivo efficacy of the test compound in reducing inflammatory pain.

  • Materials:

    • Rodents (e.g., rats or mice).

    • Carrageenan solution (for inducing inflammation).

    • Test compound (formulated for in vivo administration, e.g., oral or intraperitoneal).

    • Apparatus for measuring paw volume (plethysmometer) and pain sensitivity (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a predetermined time, induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

    • At various time points after carrageenan injection, measure the paw volume to assess edema.

    • Assess pain sensitivity by measuring the withdrawal threshold to mechanical or thermal stimuli.

  • Data Analysis:

    • Compare the paw volume and pain thresholds in the treated groups to the vehicle control group.

    • Determine the dose-dependent effects of the test compound.

Data Presentation

Table 1: In Vitro Activity of a Hypothetical Compound Derived from 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

AssayEndpointValue
Bradykinin B1 Receptor BindingKi10 nM
Calcium Flux AssayIC₅₀50 nM

Table 2: In Vivo Efficacy in a Rat Model of Inflammatory Pain

Dose (mg/kg, p.o.)Inhibition of Paw Edema (%)Reversal of Mechanical Allodynia (%)
103540
306570
1008590

Conclusion

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid represents a promising and versatile scaffold for the development of novel therapeutics, particularly in the realm of inflammatory pain. Its utility as a key component of bradykinin B1 receptor antagonists has been highlighted, and the provided protocols offer a comprehensive guide for its synthesis and biological evaluation. Researchers and drug development professionals can leverage this information to advance their discovery programs and explore the full therapeutic potential of this intriguing molecule.

Application Notes and Protocols for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid as a scaffold in drug discovery. This document outlines the compound's properties, potential therapeutic targets based on related structures, and detailed protocols for preliminary in vitro evaluation.

Introduction: The Benzodioxole Moiety as a Privileged Scaffold

The 1,3-benzodioxole ring system is a structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in medicinal chemistry. 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a β-amino acid derivative incorporating this key moiety, represents a versatile building block for the synthesis of novel therapeutic agents. While this specific molecule is primarily available as a chemical for research purposes, its structural alerts suggest potential for modulation of various biological targets.[1]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug development, influencing aspects from solubility and formulation to its interaction with biological targets.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
CAS Number 72071-75-1[2]
Appearance Solid[1]
Melting Point 213-214 °C[2]
Boiling Point 381.9 °C at 760 mmHg[3]
Density 1.404 g/cm³[3]

Potential Therapeutic Applications and Mechanistic Insights from Analogs

Direct pharmacological data for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is limited in publicly available literature. However, the biological activities of its structural analogs provide valuable insights into its potential therapeutic applications.

Anti-diabetic Potential: α-Amylase Inhibition

Recent studies have highlighted the potential of benzodioxole derivatives as anti-diabetic agents. A series of novel benzodioxole carboxamides were synthesized and demonstrated significant in vitro α-amylase inhibitory effects.[4] α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help control postprandial hyperglycemia. The propionic acid moiety of the title compound could be derivatized to mimic the structure of these active carboxamides, suggesting a potential avenue for developing novel α-amylase inhibitors.

Hypothesized Mechanism of Action: α-Amylase Inhibition

The following diagram illustrates the proposed mechanism by which derivatives of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid may inhibit α-amylase, leading to a reduction in glucose absorption.

Alpha-Amylase Inhibition Pathway Starch Dietary Starch AlphaAmylase α-Amylase Starch->AlphaAmylase substrate Oligosaccharides Oligosaccharides AlphaAmylase->Oligosaccharides catalysis Compound Benzodioxole Derivative (Inhibitor) Compound->AlphaAmylase inhibition Glucose Glucose Oligosaccharides->Glucose further digestion Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream

Caption: Proposed inhibitory action on α-amylase.

Antimicrobial and Antioxidant Activities

Derivatives of 1,3-benzodioxole containing an amino acid moiety have been synthesized and evaluated for their antibacterial and antioxidant properties. Some of these compounds exhibited potent activity against various bacterial strains and demonstrated significant radical scavenging activity in DPPH assays. This suggests that 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid could serve as a scaffold for the development of novel antimicrobial and antioxidant agents.

Experimental Protocols: A Starting Point for In Vitro Screening

The following protocols are designed as a starting point for the preliminary in vitro evaluation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid and its derivatives.

Protocol 1: In Vitro α-Amylase Inhibition Assay

This protocol is adapted from methodologies used to screen for α-amylase inhibitors and can be used to assess the anti-diabetic potential of the compound.

A. Materials and Reagents:

  • Porcine pancreatic α-amylase (PPA)

  • 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (and its derivatives)

  • Starch solution (1% w/v in buffer)

  • Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

B. Experimental Workflow:

References

Application Notes & Protocols: Quantification of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Novel β-Amino Acid

This guide provides two robust, proposed analytical methodologies for the accurate quantification of this target analyte. The methods are founded on established principles for the analysis of structurally similar compounds, such as other β-amino acids and molecules containing the benzodioxole moiety.[1][2] The protocols are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[3][4][5]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: This method is a widely accessible and robust technique for quantifying compounds with a UV-absorbing chromophore, such as the benzodioxole ring in the target analyte.[6][7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition and pH, retention and peak shape can be optimized for accurate quantification.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in retaining moderately polar compounds like amino acids.

  • Mobile Phase: A gradient elution with acetonitrile and a low-pH aqueous buffer (e.g., phosphate or formate) is proposed. The acidic conditions ensure the amine and carboxylic acid functional groups are protonated, leading to more consistent retention and improved peak symmetry.

  • UV Detection: The benzodioxole ring system typically exhibits strong UV absorbance around 280-290 nm. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.[8]

Experimental Workflow: RP-HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Calibration Curve Standards (Serial Dilution) B->C E Filter all solutions (0.45 µm PTFE filter) C->E D Prepare Sample (Dissolve in Diluent) D->E F Inject into HPLC System E->F Injection G Separation on C18 Column F->G H Detection via PDA/UV Detector G->H I Integrate Peak Area H->I Chromatogram J Construct Calibration Curve (Area vs. Concentration) I->J K Quantify Sample Concentration J->K

Caption: Workflow for quantification via RP-HPLC-UV.

Protocol 1: RP-HPLC-UV Quantification

1. Materials and Reagents:

  • 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid reference standard
  • HPLC-grade acetonitrile and methanol
  • HPLC-grade water
  • Formic acid or phosphoric acid
  • 0.45 µm PTFE syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 95% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 285 nm
  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase starting composition (95:5 A:B) to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter all solutions before injection.

5. Data Analysis:

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
  • Determine the linearity of the method by calculating the coefficient of determination (R²), which should be ≥ 0.999.[9]
  • Inject the sample solution, determine its peak area, and calculate the concentration using the calibration curve equation.

Anticipated Performance Characteristics (HPLC-UV)
ParameterAnticipated ResultGuideline
Linearity (R²)≥ 0.999ICH Q2(R1)
Range1 - 100 µg/mLICH Q2(R1)
Limit of Detection (LOD)~0.2 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)~0.7 µg/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery)98 - 102%ICH Q2(R1)
Precision (%RSD)< 2%ICH Q2(R1)

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[10][11][12] The analyte is first separated by HPLC and then ionized (typically by electrospray ionization, ESI). The mass spectrometer isolates the parent ion (MS1), fragments it, and then detects a specific fragment ion (MS2). This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and low detection limits.

Causality of Experimental Choices:

  • Ionization: Positive mode ESI is chosen because the primary amine group on the amino acid is readily protonated to form a stable [M+H]⁺ ion.

  • Chromatography: A mixed-mode or HILIC column can be beneficial for retaining this polar compound, offering an alternative to standard C18.[10][13] A fast gradient is used to ensure high throughput.

  • SRM Transitions: The parent ion (precursor) will be the protonated molecule. The fragment ion (product) is chosen based on a predictable fragmentation pattern, such as the loss of the carboxylic acid group or fragmentation of the side chain, which provides a robust and specific signal for quantification.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification A Sample Collection (e.g., Plasma) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Collect & Dilute Supernatant C->D E HPLC Separation D->E F Electrospray Ionization (ESI+) E->F G Quadrupole 1 (Q1) Isolates Parent Ion F->G H Quadrupole 2 (Q2) Collision Cell (Fragmentation) G->H I Quadrupole 3 (Q3) Isolates Fragment Ion H->I J Detector I->J K Generate SRM Chromatogram J->K L Quantify using Stable Isotope Labeled Internal Standard K->L

Caption: Workflow for high-sensitivity LC-MS/MS quantification.

Protocol 2: LC-MS/MS Quantification

1. Materials and Reagents:

  • All reagents from Method 1.
  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.
  • LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
  • Appropriate column (e.g., C18, HILIC, or mixed-mode).

3. LC-MS/MS Conditions (Starting Point):

  • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 2% B held for 0.5 min, ramp to 98% B over 3 min, hold for 1 min.
  • Flow Rate: 0.4 mL/min.
  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • SRM Transitions: To be determined by infusing a standard solution. (Hypothetical: Parent [M+H]⁺ → Product [M+H - HCOOH]⁺).

4. Sample Preparation (for Plasma):

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.[13]
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a new vial, dilute with water if necessary, and inject.

5. Data Analysis:

  • Data is acquired and processed using the instrument's software.
  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area versus concentration. This corrects for matrix effects and variability.[11]

Anticipated Performance Characteristics (LC-MS/MS)
ParameterAnticipated ResultGuideline
Linearity (R²)≥ 0.995ICH Q2(R1)
Range0.1 - 100 ng/mLICH Q2(R1)
Limit of Detection (LOD)~0.02 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)~0.1 ng/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery)85 - 115%FDA Bioanalytical Method Validation
Precision (%RSD)< 15%FDA Bioanalytical Method Validation

Considerations for Chiral Separation

The analyte possesses a chiral center. If the quantification of individual enantiomers is required, a chiral separation method must be developed. This can be achieved through:

  • Direct Method: Using a chiral stationary phase (CSP) column, such as a cyclodextrin- or macrocyclic antibiotic-based column.[14][15][16]

  • Indirect Method: Derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[1]

The choice between these methods depends on the availability of suitable columns and reagents, and the required sensitivity.[14][17] Method development would involve screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomers.

Method Validation

Both proposed methods must be rigorously validated to ensure they are fit for purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines.[3][5][18] Key parameters to assess include:

  • Specificity: The ability to measure the analyte in the presence of impurities, degradants, or matrix components.

  • Linearity and Range: The relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

Application Notes and Protocols for the Investigation of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel GABA Receptor Ligand Candidate

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a novel research chemical with a structural framework that suggests a potential interaction with the γ-aminobutyric acid (GABA) receptor system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1] While direct biological data for this compound is not yet available in the public domain, its close structural resemblance to established GABA-B receptor agonists, such as baclofen and phenibut, provides a strong rationale for its investigation as a potential modulator of GABA-B receptor activity.[2][3]

These application notes serve as a comprehensive guide for researchers to explore the pharmacological profile of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. The protocols provided herein are designed to systematically evaluate its hypothesized activity as a GABA-B receptor agonist, from initial receptor binding affinity to functional downstream effects.

Structural Analogy to Known GABA-B Agonists:

The core structure of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid features a γ-aminobutyric acid backbone, a key pharmacophore for GABA receptor interaction. The presence of an aryl substituent at the β-position is a characteristic feature of potent GABA-B receptor agonists like phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[2][3] The distinguishing feature of the target compound is the 1,3-benzodioxole moiety. The electronic and steric properties of this group may influence the compound's binding affinity, selectivity, and pharmacokinetic profile at the GABA-B receptor.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a research chemical is paramount for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[4]
Molecular Weight 209.20 g/mol [4]
Appearance White to off-white solid[5]
Purity ≥98%[5]
Storage Store at 2-8°C in a dry, well-ventilated place.[5]
Solubility Soluble in aqueous solutions. Solubility can be enhanced by adjusting the pH.General knowledge

Safety Precautions:

As with any research chemical with unknown biological activity, appropriate safety precautions should be taken. It is recommended to handle the compound in a fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Hypothesized Mechanism of Action and Proposed Research Workflow

Based on its structural similarity to baclofen and phenibut, it is hypothesized that 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid acts as a GABA-B receptor agonist.[2][3] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[1] Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, resulting in a decrease in neuronal excitability.[1]

To validate this hypothesis, a systematic research workflow is proposed:

Figure 1. Proposed research workflow for the characterization of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.

Detailed Experimental Protocols

The following protocols are standard methods for characterizing ligands of the GABA-B receptor.

Protocol 1: Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol determines the binding affinity of the test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • Test Compound: 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B receptor antagonist)

  • Positive Control: Baclofen

  • Membrane Preparation: Rat brain cortical membranes

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and baclofen in the binding buffer. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled baclofen (for non-specific binding)

    • 50 µL of the test compound at various concentrations

    • 50 µL of [³H]-CGP54626 (final concentration ~1 nM)

    • 50 µL of rat brain cortical membrane preparation (final concentration ~100 µg protein/well)

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Accumulation Assay

This assay measures the functional activity of the test compound by quantifying its effect on forskolin-stimulated cAMP production in cells expressing the GABA-B receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human GABA-B receptor

  • Test Compound: 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid

  • Positive Control: Baclofen

  • Stimulant: Forskolin

  • Assay Buffer: HBSS with 20 mM HEPES and 1 mM IBMX, pH 7.4

  • cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Culture: Culture the cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates at a density of ~50,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Aspirate the culture medium and wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing various concentrations of the test compound or baclofen.

    • Incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add 50 µL of assay buffer containing forskolin (final concentration ~10 µM) to all wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) from the resulting dose-response curve.

Synthesis Outline

Figure 2. Plausible one-pot synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.

Conclusion and Future Directions

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid represents an intriguing candidate for investigation as a novel GABA-B receptor modulator. The provided protocols offer a robust framework for elucidating its pharmacological profile. Should this compound demonstrate significant and selective GABA-B receptor agonism, further studies would be warranted to explore its potential therapeutic applications in conditions such as anxiety disorders, spasticity, and substance use disorders.

References

techniques for derivatizing 3-Amino-3-benzodioxol-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid

Abstract

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a chiral β-amino acid scaffold of significant interest in medicinal chemistry and drug development. Its structural features, including a primary amine, a carboxylic acid, and a stereocenter, offer multiple avenues for chemical modification to generate diverse libraries of compounds for biological screening. This guide provides detailed application notes and validated protocols for the derivatization of this molecule at its primary reactive sites: the carboxylic acid and the amino group. We explore common and efficient techniques, including amide bond formation, esterification, and N-acylation. Furthermore, we present a specific protocol for chiral analysis using derivatization to form diastereomers, a critical step for quality control in the synthesis of enantiomerically pure compounds. The methodologies are presented with a focus on the underlying chemical principles, rationale for reagent selection, and practical insights for execution in a research setting.

Introduction

β-Amino acids and their derivatives are crucial components in a wide range of pharmaceuticals and biologically active molecules, including β-lactam antibiotics and peptidomimetics.[1] The title compound, 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, combines the key features of a β-amino acid with the 1,3-benzodioxole moiety, a privileged structure found in numerous natural products and synthetic drugs.[2][3] The ability to selectively and efficiently modify its functional groups is paramount for its use as a versatile building block in drug discovery programs.

This document serves as a technical guide for researchers, detailing robust methods for derivatization. We will cover:

  • Modification of the Carboxylic Acid: Focusing on the formation of amides and esters, two of the most fundamental transformations in medicinal chemistry.

  • Modification of the Amino Group: Detailing N-acylation to introduce a variety of substituents.

  • Chiral Analysis via Derivatization: A critical protocol for determining the enantiomeric purity of the parent molecule or its derivatives.

Each section provides not only step-by-step protocols but also explains the causality behind experimental choices, ensuring that the methods are both reproducible and understood.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is a versatile handle for derivatization, most commonly through the formation of amides and esters. Direct condensation with amines or alcohols is generally not feasible; therefore, activation of the carboxyl group is the critical first step.[4]

Amide Bond Formation (Amidation)

Amide bond formation is one of the most frequently performed reactions in pharmaceutical research.[5] The strategy involves activating the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[4]

Expertise & Rationale: The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization at the adjacent stereocenter. Carbodiimides (like EDC) and phosphonium salts (like PyBOP) are two major classes of reagents. Carbodiimides are cost-effective but can lead to the formation of a stable N-acylurea byproduct if the activated intermediate is not trapped efficiently.[6] The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® is essential to form a more stable active ester, which increases coupling efficiency and significantly suppresses racemization.[6]

Amide_Coupling_Workflow Start β-Amino Acid (Carboxylic Acid) Activation Activated Intermediate (O-Acylisourea / Active Ester) Start->Activation Activation Reagents Coupling Reagent (e.g., EDC) + Additive (e.g., Oxyma) Reagents->Activation Product Target Amide Derivative Activation->Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH2) Amine->Product

Caption: General workflow for amide bond formation via carboxyl activation.

Protocol 1: EDC/Oxyma-Mediated Amide Coupling

This protocol describes a general procedure for coupling the β-amino acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®).

Materials:

  • 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • Oxyma Pure® (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (1.0 eq), the chosen amine (1.1 eq), and Oxyma Pure® (1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the amino acid).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. Note: The base neutralizes the EDC hydrochloride and the amino acid salt if applicable.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions, most classically with an alcohol in the presence of a strong acid catalyst. A highly effective method involves the use of thionyl chloride (SOCl₂) with the desired alcohol, which serves as both the reagent and solvent.[1][7]

Expertise & Rationale: This method first converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ. This is immediately followed by reaction with the alcohol solvent to form the ester. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. This approach is efficient for producing simple alkyl esters like methyl or ethyl esters.[7]

Protocol 2: Thionyl Chloride-Mediated Esterification

This protocol details the synthesis of the methyl ester derivative.

Materials:

  • 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (2.0 eq)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirring suspension. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3-5 hours, until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash further with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by chromatography if necessary.

Derivatization of the Amino Moiety

The primary amine of the β-amino acid is a nucleophilic site that can be readily modified, most commonly via acylation or sulfonylation.

N-Acylation

N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[5]

Expertise & Rationale: To prevent unwanted side reactions, such as polymerization or formation of a mixed anhydride, it is often advantageous to protect the carboxylic acid group as an ester prior to N-acylation. The protocol below assumes the use of the methyl or ethyl ester synthesized in Protocol 2. Using an acyl chloride is a highly effective and rapid method for acylation.

Protocol 3: N-Acylation using an Acyl Chloride

Materials:

  • 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid methyl ester (from Protocol 2) (1.0 eq)

  • Desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

Procedure:

  • Dissolve the amino ester (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Add the base (TEA or DIPEA) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl derivative by flash column chromatography.

Chiral Analysis via Derivatization

Determining the enantiomeric purity (or enantiomeric excess, %ee) is crucial in the development of chiral drugs. An indirect HPLC method, which involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely used technique.[8] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[9]

Expertise & Rationale: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a highly effective CDA for the analysis of amino acids.[8][9] It reacts with the primary amine of the β-amino acid to form stable diastereomeric derivatives. The L-alanine moiety of the reagent provides the second chiral center. The resulting diastereomers (L-FDAA-D-amino acid and L-FDAA-L-amino acid) exhibit different retention times on a reversed-phase C18 column, allowing for their quantification.

Chiral_Analysis_Workflow Racemate Racemic β-Amino Acid (R and S enantiomers) Derivatization Diastereomer Formation (L-R and L-S) Racemate->Derivatization Reaction CDA Chiral Derivatizing Agent (e.g., L-FDAA) CDA->Derivatization HPLC Separation by Achiral HPLC (C18) Derivatization->HPLC Injection Analysis Quantification (Peak Integration, %ee) HPLC->Analysis Chromatogram

Caption: Workflow for chiral purity analysis using a chiral derivatizing agent.

Protocol 4: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

Materials:

  • Amino acid sample (approx. 50 nmol)

  • 1 M Sodium bicarbonate solution (NaHCO₃)

  • 1% (w/v) FDAA in acetone

  • 2 M Hydrochloric acid (HCl)

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 1 M NaHCO₃ in a microcentrifuge tube.

  • Add 200 µL of the 1% FDAA solution in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark (a heating block is suitable).

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone using a centrifugal evaporator or a stream of nitrogen.

  • Dilute the remaining aqueous sample with the HPLC mobile phase to a final volume of 1 mL and filter through a 0.45 µm syringe filter before analysis.

Data Presentation: HPLC Conditions

The separation of the formed diastereomers is typically achieved using reversed-phase HPLC.

ParameterCondition
Column Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Linear gradient from 10% to 60% B over 30 minutes[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 340 nm (due to the dinitrophenyl group)[8]
Quantification Enantiomeric excess (%ee) is calculated from the integrated peak areas of the two diastereomers: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Analytical Characterization

All synthesized derivatives must be rigorously characterized to confirm their structure and assess their purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): LC-MS for reaction monitoring and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch, ester C=O stretch).

Conclusion

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a valuable chiral synthon whose utility is greatly expanded through chemical derivatization. This guide has presented robust and reproducible protocols for the modification of its carboxylic acid and amino functionalities, employing standard, high-yield transformations common in medicinal chemistry. Furthermore, the protocol for chiral analysis using Marfey's reagent provides a reliable method for quality control of enantiopure syntheses. By understanding the principles behind these methods, researchers can effectively utilize this versatile building block to create novel molecular entities for drug discovery and development.

References

Application Notes and Protocols for the Characterization of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid, a Novel Bradykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Bradykinin Receptor Modulation

Bradykinin, a nine-amino-acid peptide, is a potent mediator of inflammation and pain.[1] It exerts its physiological and pathological effects through the activation of two G-protein coupled receptors (GPCRs), the B1 and B2 receptors.[2] The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the acute effects of bradykinin, while the B1 receptor is typically upregulated during inflammation and tissue injury, contributing to chronic inflammatory states.[1][3] Given their central role in inflammation and pain, bradykinin receptors have emerged as attractive therapeutic targets for a variety of conditions, including chronic pain, inflammatory disorders, and hereditary angioedema.[4]

This document provides detailed application notes and protocols for the pharmacological characterization of a novel, non-peptide small molecule, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid (hereafter referred to as Compound X), as a potential antagonist of bradykinin receptors. These protocols are designed to guide researchers in determining the binding affinity and functional potency of Compound X, providing a comprehensive framework for its preclinical evaluation.

Mechanism of Action: Bradykinin Receptor Signaling

Bradykinin receptors belong to the rhodopsin family of GPCRs.[1] The B2 receptor, and to a large extent the B1 receptor, are coupled to Gαq and Gαi proteins.[5] Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium and a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[6][8] This calcium influx is a hallmark of bradykinin receptor activation and serves as a robust readout for functional assays. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5]

Bradykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binding & Activation Gq Gαq B2R->Gq Activation PLC Phospholipase C Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activation Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Release Ca2_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Inflammation, Pain) Ca2_cyto->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified schematic of the Bradykinin B2 receptor signaling pathway leading to increased intracellular calcium.

Experimental Protocols

The following protocols provide a step-by-step guide for assessing the affinity and functional antagonism of Compound X at human bradykinin B1 and B2 receptors.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of Compound X for the bradykinin B1 and B2 receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9][10]

1.1. Materials and Reagents

  • Cell Lines: HEK293 or CHO cells stably expressing the human Bradykinin B1 receptor (BDKRB1) or B2 receptor (BDKRB2).[11][12]

  • Radioligands:

    • For B1 Receptor: [³H]-[Leu⁹,des-Arg¹⁰]kallidin.[3]

    • For B2 Receptor: [³H]-Bradykinin.[13][14]

  • Unlabeled Ligands:

    • Compound X (test compound)

    • Bradykinin (for B2 receptor non-specific binding)

    • des-Arg⁹-bradykinin (for B1 receptor non-specific binding)

  • Buffers and Solutions:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.[15]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[16]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[17]

  • Equipment:

    • 96-well microplates

    • Cell harvester with GF/C filter mats

    • Scintillation counter

    • Homogenizer

1.2. Membrane Preparation

  • Culture cells to ~80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.[15]

  • Homogenize the cell suspension.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.[15]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[15]

  • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store membrane preparations at -80°C until use.

1.3. Assay Procedure

  • Prepare serial dilutions of Compound X in Assay Buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of Assay Buffer (for total binding) or a saturating concentration of unlabeled bradykinin (for B2 non-specific binding) or des-Arg⁹-bradykinin (for B1 non-specific binding).

    • 50 µL of Compound X at various concentrations (or vehicle for total and non-specific binding).

    • 50 µL of the appropriate radioligand at a fixed concentration (typically at its Kd).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (5-20 µg of protein per well) to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]

  • Terminate the reaction by rapid vacuum filtration through a GF/C filter mat pre-soaked in 0.3% polyethyleneimine, using a cell harvester.[15]

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filter mat and measure the radioactivity using a scintillation counter.

1.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of Compound X.

  • Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Receptor- Expressing Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Plate_Setup Set up 96-well Plate: - Compound X - Radioligand - Membranes Membrane_Prep->Plate_Setup Compound_Dilution Prepare Serial Dilutions of Compound X Compound_Dilution->Plate_Setup Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Plate_Setup Incubation Incubate (e.g., 60 min, 30°C) Plate_Setup->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Affinity_Data Binding Affinity Data Ki_Calc->Affinity_Data

Figure 2. Workflow for the radioligand competition binding assay.

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the ability of Compound X to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a known bradykinin receptor agonist, thereby determining its functional potency (IC₅₀) as an antagonist.[6][8]

2.1. Materials and Reagents

  • Cell Lines: HEK293 or CHO cells stably expressing the human Bradykinin B1 or B2 receptor, suitable for fluorescence-based assays.[4][11]

  • Agonists:

    • Bradykinin (for B2 receptor)

    • des-Arg⁹-bradykinin (for B1 receptor)

  • Test Compound: Compound X

  • Fluorescent Dye: Fluo-4 AM.[19]

  • Buffers and Solutions:

    • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Dye Loading Solution: Fluo-4 AM (2-5 µM) in Assay Buffer.[19] Probenecid (2.5 mM) can be included to prevent dye extrusion.[6]

  • Equipment:

    • 96-well or 384-well black-walled, clear-bottom microplates

    • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

2.2. Assay Procedure

  • Cell Plating: Seed the cells in black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Remove the cell culture medium.

    • Add 100 µL of Dye Loading Solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[6]

    • Wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds.[6]

    • Record a baseline fluorescence for 10-20 seconds.

    • Add Compound X at various concentrations (or vehicle) and incubate for a predetermined time (e.g., 5-15 minutes).

    • Add a known concentration of the appropriate agonist (e.g., EC₈₀) and continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.

2.3. Data Analysis

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data, with the response in the absence of Compound X set to 100% and the response in the absence of agonist set to 0%.

  • Plot the percentage of agonist response against the log concentration of Compound X.

  • Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of the agonist-induced calcium response) using non-linear regression analysis.

Data Presentation

The binding affinity and functional potency of Compound X should be summarized in a clear and concise table for easy comparison.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
Bradykinin B1Insert ValueInsert Value
Bradykinin B2Insert ValueInsert Value

Table 1. Summary of the pharmacological profile of Compound X at human bradykinin receptors.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid (Compound X) as a novel bradykinin receptor antagonist. By determining its binding affinity and functional potency for both B1 and B2 receptor subtypes, researchers can establish a foundational understanding of its pharmacological profile. These data are critical for guiding further drug development efforts, including lead optimization, selectivity profiling against other receptors, and in vivo efficacy studies in relevant models of pain and inflammation. The elucidation of novel, potent, and selective small molecule antagonists for bradykinin receptors holds significant promise for the development of new therapeutics for a range of human diseases.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries: [Contact Information]

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a valuable building block in pharmaceutical and chemical research. The protocol herein is designed for scalability, focusing on a robust and efficient synthetic route. These application notes offer in-depth scientific explanations for the chosen methodologies, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The target audience for this guide includes researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Significance

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a non-proteinogenic β-amino acid. β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their unique structural properties, which can impart enhanced metabolic stability and novel conformational constraints to peptides and other bioactive molecules. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in numerous natural products and synthetic compounds with diverse pharmacological activities. Consequently, the efficient and scalable synthesis of this particular β-amino acid is of paramount importance for the advancement of various research and development programs.

This guide details a large-scale synthesis based on the classical Rodionov reaction, a reliable method for the preparation of β-amino acids from an aldehyde, malonic acid, and ammonia. This one-pot approach is advantageous for industrial applications due to its operational simplicity and cost-effectiveness.

Synthetic Strategy and Mechanistic Overview

The selected synthetic route is a one-pot Rodionov reaction, which involves the Knoevenagel condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.

Reaction Pathway

The overall transformation can be summarized as follows:

Reaction_Pathway Piperonal Piperonal Intermediate Piperonylidene malonic acid Piperonal->Intermediate Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate Ammonia Aqueous Ammonia Product 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid Ammonia->Product Intermediate->Product Michael Addition & Decarboxylation

Caption: Overall synthetic pathway for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.

Mechanistic Insights
  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of piperonal with malonic acid. The base (ammonia in this case) deprotonates the acidic methylene protons of malonic acid, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of piperonal. Subsequent dehydration yields the α,β-unsaturated dicarboxylic acid intermediate, piperonylidene malonic acid.

  • Michael Addition: Ammonia then acts as a nucleophile in a conjugate (Michael) addition to the electron-deficient β-carbon of the α,β-unsaturated intermediate. This step forms the carbon-nitrogen bond, a crucial step in the formation of the amino acid.

  • Decarboxylation: The resulting intermediate readily undergoes decarboxylation upon heating, a characteristic reaction of β-keto acids and their vinylogous analogues, to afford the final product, 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.

Large-Scale Synthesis Protocol

This protocol is designed for a laboratory scale that is readily adaptable to larger production campaigns.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)PuritySupplier
Piperonal150.131.0150.13 g≥99%Sigma-Aldrich
Malonic Acid104.061.2124.87 g≥99%--INVALID-LINK--
Aqueous Ammonia17.03 (as NH₃)5.0~330 mL (28-30% solution)ACS GradeFisher Scientific
Ethanol46.07-1.5 L95%VWR
Hydrochloric Acid36.46As neededAs needed37%J.T. Baker
Activated Carbon--15 gDecolorizingCabot
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor and a glass stirring rod with a PTFE paddle

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Dropping funnel

  • Large Büchner funnel and vacuum flask

  • pH meter or pH indicator strips

  • Drying oven

Step-by-Step Procedure

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up and Isolation A Charge flask with Piperonal, Malonic Acid, and Ethanol. B Heat mixture to 60-70 °C with stirring. A->B C Slowly add aqueous ammonia via dropping funnel. B->C D Reflux the reaction mixture for 8-12 hours. C->D E Cool the reaction mixture to room temperature. D->E F Filter the reaction mixture to remove any solids. E->F G Concentrate the filtrate under reduced pressure. F->G H Dissolve the residue in hot water. G->H I Treat with activated carbon and filter hot. H->I J Adjust pH of the filtrate to ~6.5 with HCl. I->J K Cool the solution to 0-5 °C to induce crystallization. J->K L Isolate the product by vacuum filtration. K->L M Wash the crystals with cold water and ethanol. L->M N Dry the product under vacuum. M->N

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add piperonal (150.13 g, 1.0 mol), malonic acid (124.87 g, 1.2 mol), and 1.0 L of 95% ethanol.

  • Initiation: Begin stirring the mixture to form a slurry. Gently heat the flask using a heating mantle to 60-70 °C.

  • Addition of Ammonia: Once the mixture is heated, slowly add the aqueous ammonia solution (~330 mL, 5.0 mol) through the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the cooled reaction mixture to remove any insoluble byproducts.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol. This will yield a viscous residue.

  • Dissolution and Decolorization: To the residue, add 1.0 L of hot deionized water and stir until the solid dissolves. Add activated carbon (15 g) and heat the mixture to 90-95 °C with stirring for 30 minutes to decolorize the solution.

  • Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon.

  • Crystallization: Transfer the hot filtrate to a clean beaker and allow it to cool slowly to room temperature. Adjust the pH of the solution to approximately 6.5 with concentrated hydrochloric acid. This will bring the amino acid to its isoelectric point, minimizing its solubility.

  • Cooling and Precipitation: Cool the solution in an ice bath to 0-5 °C for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 100 mL) followed by two portions of cold 95% ethanol (2 x 100 mL) to remove any remaining impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield and Purity
  • Expected Yield: 146-167 g (70-80%)

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): ≥98%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Detection: UV at 285 nm.

Spectroscopic Data
  • ¹H NMR (300 MHz, D₂O/NaOD): δ 6.80-6.95 (m, 3H, Ar-H), 5.95 (s, 2H, -O-CH₂-O-), 4.20 (t, J = 6.9 Hz, 1H, -CH(NH₂)-), 2.50 (d, J = 6.9 Hz, 2H, -CH₂-COOH).

  • ¹³C NMR (75 MHz, D₂O/NaOD): δ 180.1 (COOH), 148.5, 147.2, 139.8, 121.5, 109.1, 108.8 (Ar-C), 102.3 (-O-CH₂-O-), 54.5 (-CH(NH₂)-), 44.8 (-CH₂-COOH).

  • FT-IR (KBr, cm⁻¹): 3400-2800 (broad, O-H and N-H stretch), 1620 (C=O stretch), 1505, 1445 (aromatic C=C stretch), 1250 (asymmetric C-O-C stretch), 1040 (symmetric C-O-C stretch).

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat must be worn at all times. [1][2][3][4] Reagent-Specific Hazards:

  • Piperonal: May cause skin irritation. Handle in a well-ventilated area. [2][5]* Malonic Acid: Corrosive. Causes severe skin burns and eye damage. [1][3][6][7]Handle with care and avoid inhalation of dust. [1][3]* Aqueous Ammonia: Corrosive and toxic. Use in a fume hood.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.

Procedural Hazards:

  • The initial addition of ammonia is exothermic and should be performed with caution.

  • Hot filtration should be carried out carefully to avoid splashing.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low YieldIncomplete reaction; Loss of product during work-up.Increase reflux time; Ensure pH is accurately adjusted to the isoelectric point; Minimize transfers and ensure efficient extraction.
Oily ProductImpurities present; Incomplete drying.Recrystallize the product from a water/ethanol mixture; Dry the product for a longer duration under vacuum.
Colored ProductFormation of colored byproducts.Ensure efficient decolorization with activated carbon; Perform a second recrystallization.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable compound in high yield and purity.

References

Application Notes and Protocols for the Pharmaceutical Development of 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel GABAergic Scaffold

3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Its chemical architecture, featuring a β-amino acid backbone and a benzodioxole moiety, positions it as a compelling candidate for investigation as a modulator of GABAergic neurotransmission, potentially acting as a GABA receptor agonist. Compounds of this class, such as baclofen and phenibut, have established therapeutic applications in treating conditions like spasticity, anxiety, and insomnia. The unique benzodioxole ring system may confer distinct pharmacological properties, including altered receptor subtype selectivity, improved pharmacokinetic profiles, and novel therapeutic applications.

These application notes provide a comprehensive guide for the synthesis, characterization, and preclinical evaluation of 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid for the development of novel pharmaceutical compositions. The protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for further research and development.

Chemical Synthesis and Characterization

A robust and scalable synthesis is paramount for the pharmaceutical development of any active pharmaceutical ingredient (API). The following protocol describes a general and efficient one-pot synthesis of 3-amino-3-arylpropionic acids, which can be adapted for the synthesis of 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid.

Protocol 1: One-Pot Synthesis of 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic Acid

Principle: This method involves the condensation of an aromatic aldehyde (piperonal) with malonic acid and ammonium acetate to form the corresponding β-amino acid.

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • 1-Butanol

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperonal, malonic acid, and ammonium acetate in a molar ratio of 1:1.1:2.3 in 1-butanol.

  • Heat the mixture to reflux and maintain for 1.5-2 hours, or until the evolution of CO2 ceases.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the precipitate and wash sequentially with boiling 1-butanol, boiling ethanol, and deionized water to remove unreacted starting materials and byproducts.

  • Dry the purified product under vacuum at 80-100 °C for 8-10 hours.

Characterization:

The identity and purity of the synthesized 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -COOH, benzodioxole).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Expected Data:

ParameterExpected Value
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol
AppearanceWhite crystalline powder
Melting Point213-214 °C

Note: The melting point is a literature value for a similar compound and should be experimentally determined.

In Vitro Biological Evaluation: Assessing GABA Receptor Activity

The primary hypothesis for the mechanism of action of 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid is its interaction with GABA receptors. The following protocols outline in vitro assays to determine the binding affinity and functional activity at GABA-A and GABA-B receptors.

Protocol 2: GABA-A Receptor Binding Assay using [³H]Muscimol

Principle: This competitive binding assay measures the ability of the test compound to displace the radiolabeled GABA-A agonist, [³H]muscimol, from its binding site on rat brain membranes.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]muscimol and varying concentrations of 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid.

  • Non-Specific Binding: In a parallel set of wells, include a high concentration of unlabeled GABA to determine non-specific binding.

  • Incubation and Filtration: Incubate the plates at 4°C. Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: GABA-B Receptor Binding Assay using [³H]GABA

Principle: Similar to the GABA-A assay, this protocol measures the displacement of [³H]GABA from GABA-B receptors in the presence of a GABA-A antagonist to isolate GABA-B binding.

Materials:

  • Rat brain tissue (cerebellum is enriched in GABA-B receptors)

  • [³H]GABA (radioligand)

  • Isoguvacine (GABA-A agonist to block GABA-A sites)

  • Baclofen (for non-specific binding determination)

  • Tris-HCl buffer with CaCl₂

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare rat cerebellar membranes as described in Protocol 2.

  • Binding Assay: Incubate the membranes with a fixed concentration of [³H]GABA, isoguvacine, and varying concentrations of 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid.

  • Non-Specific Binding: Use a high concentration of unlabeled baclofen to determine non-specific binding.

  • Incubation, Filtration, and Quantification: Follow the steps outlined in Protocol 2.

  • Data Analysis: Calculate the IC₅₀ and Ki values as described in Protocol 2.

In Vivo Pharmacological Assessment: Animal Models of CNS Disorders

Animal models are crucial for evaluating the potential therapeutic effects of a novel compound. Based on the presumed GABAergic mechanism, models of anxiety and depression are appropriate starting points.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

Principle: The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open, more "anxiety-provoking" arms of the maze.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Dosing: Administer 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid, vehicle, or a positive control to the animals via an appropriate route (e.g., intraperitoneal, oral).

  • Acclimatization: Allow a suitable time for drug absorption and distribution before placing the animal in the center of the EPM, facing an open arm.

  • Testing: Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms, closed arms, and the number of entries into each arm using video tracking software.

  • Data Analysis: Compare the behavioral parameters between the different treatment groups. A significant increase in the percentage of time spent in the open arms and the number of open arm entries for the test compound group compared to the vehicle group suggests an anxiolytic-like effect.

Protocol 5: Forced Swim Test (FST) for Antidepressant Activity

Principle: The FST is a behavioral despair model used to screen for antidepressant-like activity. Antidepressant compounds reduce the immobility time of rodents when placed in an inescapable cylinder of water.

Materials:

  • Cylindrical water tank

  • Rodents (mice or rats)

  • Vehicle control

  • Positive control (e.g., imipramine)

  • Video camera and analysis software

Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control.

  • Pre-test Session (optional but recommended for rats): Place the animal in the water tank for a 15-minute session 24 hours before the test session.

  • Test Session: Place the animal in the water tank for a 5-6 minute session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test session.

  • Data Analysis: A significant decrease in immobility time in the group treated with 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid compared to the vehicle group is indicative of an antidepressant-like effect.

Pharmaceutical Formulation Development

The formulation of 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid will depend on the intended route of administration and desired pharmacokinetic profile. As a β-amino acid, it is likely to be a water-soluble solid, lending itself to various formulation strategies.

Considerations for Formulation:
  • Solubility and Stability: Determine the aqueous solubility and stability of the compound at different pH values to inform the choice of excipients and formulation type.

  • Route of Administration:

    • Oral: For oral formulations, consider the use of excipients that enhance solubility and protect the API from degradation in the gastrointestinal tract. Amino acids themselves can be used as excipients to improve drug stability and absorption.

    • Parenteral: For intravenous, intramuscular, or subcutaneous administration, the API must be formulated in a sterile, pyrogen-free solution or suspension.

  • Excipients: Select appropriate excipients (e.g., fillers, binders, disintegrants, lubricants, solubilizing agents, buffers) that are compatible with the API.

  • Drug Delivery Systems: For controlled or targeted delivery, consider advanced drug delivery systems such as liposomes, nanoparticles, or prodrug approaches. Amino acid prodrugs can enhance bioavailability and target specific transporters.

Protocol 6: Preliminary Oral Formulation Development

Objective: To develop a simple oral formulation for preclinical studies.

Materials:

  • 3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid (API)

  • Microcrystalline cellulose (filler)

  • Croscarmellose sodium (disintegrant)

  • Magnesium stearate (lubricant)

  • Purified water (for wet granulation)

Procedure (Wet Granulation Method):

  • Blending: Blend the API with the filler and disintegrant.

  • Granulation: Add purified water to the blend to form a wet mass.

  • Drying: Dry the wet granules.

  • Milling: Mill the dried granules to a uniform size.

  • Lubrication: Blend the milled granules with the lubricant.

  • Compression: Compress the final blend into tablets using a tablet press.

Quality Control:

  • Content Uniformity: Ensure each tablet contains the correct amount of API.

  • Dissolution: Test the rate at which the API is released from the tablet in a simulated gastric fluid.

  • Hardness and Friability: Assess the physical strength of the tablets.

Visualizations

Diagram 1: Proposed GABAergic Signaling Pathway

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Conversion GABA_vesicle GABA Vesicles GAD->GABA_vesicle Packaging GABA_Receptor GABA Receptor (GABA-A or GABA-B) GABA_vesicle->GABA_Receptor Release into Synapse Ion_Channel Ion Channel (Cl- or K+) GABA_Receptor->Ion_Channel Activation Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Ion Influx/Efflux Test_Compound 3-Amino-3-(1,3-benzodioxole-5-yl) propanoic acid Test_Compound->GABA_Receptor Potential Agonist

Caption: Proposed mechanism of action via GABAergic signaling.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_formulation Formulation Development Synthesis Synthesis Purification Purification Synthesis->Purification Analysis Structural Analysis (NMR, IR, MS, HPLC) Purification->Analysis Binding_Assays GABA Receptor Binding Assays Analysis->Binding_Assays Preformulation Preformulation Analysis->Preformulation Functional_Assays Functional Assays (e.g., Electrophysiology) Binding_Assays->Functional_Assays PK_Studies Pharmacokinetic Studies Functional_Assays->PK_Studies Efficacy_Models Animal Models of Anxiety & Depression PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Efficacy_Models->Tox_Studies Formulation_Design Formulation_Design Preformulation->Formulation_Design Stability_Testing Stability_Testing Formulation_Design->Stability_Testing

Caption: Integrated workflow for preclinical drug development.

Conclusion and Future Directions

3-Amino-3-(1,3-benzodioxole-5-yl)propanoic acid represents a promising scaffold for the development of novel CNS-active pharmaceutical compositions. The protocols detailed in these application notes provide a comprehensive framework for its synthesis, characterization, and preclinical evaluation. Further research should focus on elucidating its precise mechanism of action, including its selectivity for different GABA receptor subtypes, and conducting detailed pharmacokinetic and toxicology studies to establish a robust safety and efficacy profile. The exploration of this compound and its derivatives may lead to the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.

Troubleshooting & Optimization

optimizing reaction conditions for 3-Amino-3-benzodioxol-5-yl-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Amino Acid Synthesis

I've initiated a thorough search for methods to synthesize 3-Amino -3-(1,3-benzodioxol-5-yl)propionic acid. My focus is on understanding prevalent synthetic routes, essential reagents, reaction pathways, and potential side reactions. I'm also beginning to identify typical challenges and troubleshooting strategies used in this process.

Defining Experimental Protocols

I'm now delving into the details of designing experimental protocols. My plan is to document step-by-step procedures for synthesizing the target compound and any necessary analytical techniques. I will create comprehensive documentation with meticulous detail and clearly explain the underlying chemical principles. This will enable easy implementation and accurate reproduction of my work.

Building a Support Guide

I'm now prioritizing the construction of a comprehensive technical support guide. I will start with detailed Google searches and then analyze forum discussions and research articles to pinpoint common issues like low yield and impurity problems. I'll translate this into a structured FAQ, grounding each response in solid chemical principles and citing reputable sources. I plan to incorporate tables to simplify data comparisons. To enhance understanding, I'll then visualize the reaction with diagrams.

Technical Support Center: Purification of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions (FAQs). Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve issues effectively in your laboratory.

I. Understanding the Molecule and Its Synthesis: The Root of Purification Challenges

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a β-amino acid, a class of compounds of significant interest in medicinal chemistry. Its synthesis, often accomplished through variations of the Rodionov reaction, involves the condensation of an aldehyde (piperonal), malonic acid, and a source of ammonia.[1][2] This one-pot synthesis, while efficient, can lead to a variety of impurities that pose significant purification challenges.[1]

The primary purification hurdles with this compound are:

  • Removal of Starting Materials and Byproducts: Incomplete reaction or side reactions can leave residual starting materials and generate byproducts.

  • Diastereomeric Impurities: If chiral reagents are used in the synthesis, the formation of diastereomers is possible.

  • Enantiomeric Separation (Chiral Resolution): As a chiral molecule, it is often synthesized as a racemic mixture of its (R) and (S) enantiomers. For many pharmaceutical applications, isolation of a single enantiomer is crucial.

This guide will provide structured approaches to address each of these challenges.

II. Troubleshooting Guide: From Crude Reaction Mixture to Pure Product

This section is formatted as a series of questions and answers to directly address common problems encountered during the purification of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid.

A. Initial Work-up and Removal of Bulk Impurities

Question 1: My initial crude product after synthesis is an intractable oil/gum. How can I obtain a solid that I can work with?

Answer: An oily or gummy crude product often indicates the presence of unreacted starting materials, low molecular weight byproducts, or residual solvent.

  • The "Why": The Rodionov reaction, a common synthetic route, can be incomplete, leaving behind starting materials like piperonal and malonic acid.[1][2] Additionally, side reactions can produce various condensation products.

  • Troubleshooting Steps:

    • Solvent Trituration: Begin by triturating the crude oil with a non-polar solvent in which the desired product has low solubility. Diethyl ether or hexanes are good starting points. This will often wash away non-polar impurities, and the desired amino acid may precipitate as a solid.

    • Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) to remove any basic impurities. Then, extract the aqueous layer with the organic solvent. The desired amino acid, being amphoteric, might be partially soluble in both layers, so care must be taken. Adjusting the pH of the aqueous layer can help to selectively precipitate the product.

    • Evaporation with a Co-solvent: If residual high-boiling solvents like acetic acid (often used in the Rodionov reaction) are present, co-evaporation with a more volatile solvent like toluene under reduced pressure can be effective.

Question 2: My NMR of the crude product shows the presence of unreacted piperonal. What is the most effective way to remove it?

Answer: Piperonal, the aldehyde starting material, is a common impurity.

  • The "Why": Incomplete condensation during the synthesis is the primary reason for the presence of residual piperonal.

  • Troubleshooting Steps:

    • Bisulfite Adduct Formation: A classic and effective method for removing aldehydes is the formation of a water-soluble bisulfite adduct. Suspend the crude product in water and add a saturated solution of sodium bisulfite. Stir vigorously for several hours. The bisulfite adduct of piperonal will be in the aqueous phase. The desired amino acid can then be recovered by filtration or extraction.

    • Chromatography: If the concentration of piperonal is low, it can be removed by column chromatography. A silica gel column with a mobile phase of dichloromethane:methanol or ethyl acetate:hexanes with a small amount of acetic acid can be effective.

B. Crystallization for Purity Enhancement

Question 3: I am struggling to find a suitable solvent system for the recrystallization of my racemic 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. What are some good starting points?

Answer: Finding the right solvent system is key to effective purification by crystallization. For amino acids, solvent systems that take advantage of their zwitterionic nature are often successful.

  • The "Why": The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For amino acids, polar protic solvents or mixtures with water are often effective.

  • Recommended Solvent Systems to Screen:

Solvent SystemRationale
Water/AcetoneThe product has some solubility in hot water, and adding acetone as an anti-solvent upon cooling can induce crystallization.[3]
Water/EthanolSimilar to the water/acetone system, ethanol can act as an effective anti-solvent.
Acetic Acid/WaterThe product is often soluble in hot acetic acid, and the addition of water can promote crystallization.
Isopropanol/WaterAnother alcohol/water mixture that can provide the desired solubility profile.
  • Experimental Protocol for Recrystallization:

    • Dissolve the crude 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid in a minimal amount of the chosen hot solvent (e.g., water or a water/alcohol mixture).

    • If using a mixed solvent system, dissolve in the better solvent first, then slowly add the anti-solvent at an elevated temperature until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.

    • Further cool the flask in an ice bath to maximize the yield of the precipitate.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

C. Chiral Resolution: Separating the Enantiomers

Question 4: My product is a racemic mixture. What are the common methods for resolving the enantiomers of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid?

Answer: Chiral resolution is a critical step for producing enantiomerically pure material. The two most common approaches are diastereomeric salt formation followed by crystallization, and chiral chromatography.

  • The "Why": Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard techniques like recrystallization or achiral chromatography. By reacting the racemic amino acid with a chiral resolving agent, a pair of diastereomers is formed. Diastereomers have different physical properties and can be separated.[4]

1. Diastereomeric Salt Formation and Fractional Crystallization

  • Principle: A racemic acid can be resolved by reacting it with a chiral base to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.

  • Recommended Chiral Resolving Agents:

    • (R)- or (S)-1-phenylethylamine

    • (R)- or (S)-α-methylbenzylamine

    • Brucine or Strychnine (use with caution due to toxicity)

  • Experimental Protocol for Diastereomeric Salt Resolution:

    • Dissolve the racemic 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid in a suitable hot solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the amino acid solution.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

    • Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation.

    • The resolved amino acid is then liberated from the salt by treatment with acid (e.g., HCl), followed by extraction or precipitation.

2. Chiral HPLC

  • Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Recommended Chiral Stationary Phases:

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including amino acids.[5]

    • Crown ether-based CSPs can also be used for the separation of amino acids.

  • Starting HPLC Method (based on similar compounds):

    • Column: A column with a cellulose or amylose-based chiral stationary phase.

    • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an acidic or basic modifier. A good starting point could be a mixture of methanol and acetonitrile (50/50 v/v) containing 20 mM triethylammonium phosphate (TEAP) at pH 4.5.[6]

    • Detection: UV detection at a wavelength where the benzodioxole ring absorbs (around 280-290 nm).

Workflow for Chiral Resolution

G racemic Racemic 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid diastereomers Mixture of Diastereomeric Salts racemic->diastereomers + chiral_base Chiral Base (e.g., (R)-1-phenylethylamine) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Diastereomeric Salt 1 (Crystalline) crystallization->salt1 salt2 Diastereomeric Salt 2 (in Mother Liquor) crystallization->salt2 acid_workup1 Acid Workup salt1->acid_workup1 acid_workup2 Acid Workup salt2->acid_workup2 enantiomer1 (S)-Enantiomer acid_workup1->enantiomer1 enantiomer2 (R)-Enantiomer acid_workup2->enantiomer2

Caption: Diastereomeric salt resolution workflow.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts from a Rodionov synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid?

A1: The Rodionov reaction can produce several byproducts, including:

  • Unreacted starting materials: Piperonal and malonic acid.

  • Knoevenagel condensation product: 2-(1,3-Benzodioxol-5-ylmethylene)malonic acid.

  • Decarboxylation products: 3-(1,3-Benzodioxol-5-yl)acrylic acid.

Q2: How can I confirm the enantiomeric purity of my final product?

A2: The most reliable method is chiral HPLC, as described in the troubleshooting section. Alternatively, you can measure the specific rotation of your product using a polarimeter and compare it to the literature value for the pure enantiomer, if available. Derivatization with a chiral agent followed by NMR analysis can also be used to determine enantiomeric excess.

Q3: My purified product has a slight yellow color. What could be the cause and how can I remove it?

A3: A yellow tint can be due to trace impurities, possibly from the starting aldehyde or from degradation products. Recrystallization, perhaps with the addition of a small amount of activated charcoal (decolorizing carbon), can often remove colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: What is the best way to store purified 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid?

A4: As with most amino acids, it should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.

Workflow for Purity Analysis

G sample Purified Sample hplc Achiral HPLC/UPLC sample->hplc chiral_hplc Chiral HPLC sample->chiral_hplc nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms purity Chemical Purity (%) hplc->purity enantiomeric_purity Enantiomeric Purity (% ee) chiral_hplc->enantiomeric_purity structure_confirmation Structural Confirmation nmr->structure_confirmation mw_confirmation Molecular Weight Confirmation ms->mw_confirmation

Caption: Analytical workflow for purity assessment.

IV. References

  • Chiral Technologies. Amino Acid Database. 6

  • Request PDF. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. --INVALID-LINK--

  • Google Patents. Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. --INVALID-LINK--

  • ResearchGate. Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. --INVALID-LINK--

  • Phenomenex. Chiral HPLC Separations. --INVALID-LINK--

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. --INVALID-LINK--

  • PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). --INVALID-LINK--

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. --INVALID-LINK--

  • PMC - NIH. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. --INVALID-LINK--

  • Echemi. 3-amino-3-benzo[6][7]dioxol-5-yl-propionic acid. --INVALID-LINK--

  • Google Patents. Resolution of racemic amino acids. --INVALID-LINK--

  • Google Patents. Method for resolving 3-amino-3-phenylpropanol. --INVALID-LINK--

  • Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. --INVALID-LINK--

  • Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. --INVALID-LINK--

  • Echemi. (βS)-β-Amino-1,3-benzodioxole-5-propanoic acid. --INVALID-LINK--

References

Technical Support Center: Identification of Byproducts in 3-Amino-3-(1,3-benzodioxol-5-yl)-propionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a key building block in pharmaceutical development, requires rigorous control over reaction conditions to ensure the purity of the final Active Pharmaceutical Ingredient (API). The identification and characterization of process-related impurities and byproducts are not merely academic exercises; they are critical components of quality control and regulatory compliance, as mandated by international guidelines such as those from the ICH.[1] This guide provides researchers and drug development professionals with a practical, in-depth resource for troubleshooting and identifying potential byproducts encountered during the synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs) - General Analytical Strategy

This section addresses the foundational questions regarding the initial approach to byproduct analysis. A robust analytical strategy is the cornerstone of effective impurity profiling.

Question: My preliminary analysis (TLC/LC) of the crude reaction mixture shows multiple unexpected spots/peaks. What is my immediate course of action?

Answer: The immediate goal is to gather as much structural and quantitative information as possible. A multi-tiered approach is recommended.

  • Confirm the Main Peak: First, verify the identity of your main peak as the target molecule, 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, using a reference standard if available, or by preliminary mass spectrometry.

  • Hyphenated Techniques are Key: Your primary tool should be Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This technique provides simultaneous separation of components (LC) and their mass-to-charge ratios (MS), offering the fastest route to hypothesizing the identities of your byproducts.[1]

  • Assess Relative Quantities: Use the peak area percentages from your High-Performance Liquid Chromatography (HPLC) chromatogram (with a universal detector like UV, if appropriate for all components) to estimate the relative abundance of the impurities. According to ICH guidelines, impurities present above a certain threshold (e.g., >0.1%) must be identified and quantified.[1]

  • Consider Volatiles: If your reaction involves solvents or low-boiling-point reagents, Gas Chromatography (GC) or GC-MS is essential for analyzing residual solvents, which are also classified as impurities.[3]

Question: Which analytical techniques are considered the gold standard for definitive structure elucidation of an unknown byproduct?

Answer: While LC-MS is excellent for initial detection and hypothesis generation, definitive structural confirmation relies on a combination of spectroscopic methods.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the exact molecular structure, including stereochemistry. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can resolve complex structures without ambiguity.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap MS provide highly accurate mass measurements, allowing you to determine the elemental composition of an unknown byproduct with confidence.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups (e.g., C=O, N-H, O-H) present in the byproduct, which helps corroborate the structure proposed by NMR and MS.

The logical workflow for identifying an unknown impurity is visualized below.

G cluster_0 Detection & Initial Assessment cluster_1 Hypothesis & Isolation cluster_2 Structure Elucidation A Crude Reaction Mixture B HPLC / UPLC Screening (UV Detector) A->B Separate Components C LC-MS Analysis B->C Obtain Mass Data D Hypothesize Structure (Based on m/z and reactants) C->D E Preparative HPLC or Column Chromatography D->E If concentration >0.1% F Isolate Pure Impurity E->F G NMR Spectroscopy (1H, 13C, 2D) F->G H High-Resolution MS F->H I FTIR Spectroscopy F->I J Definitive Structure Confirmed G->J H->J I->J G Piperonal Piperonal Aldehyde Imine Imine Intermediate Piperonal->Imine Unreacted Unreacted Piperonal Piperonal->Unreacted SelfCondensation Piperonal Self-Condensation (Aldol Product) Piperonal->SelfCondensation [Base/Heat] MalonicAcid Malonic Acid Dicarboxylic Acid Product {Target Product |  3-Amino-3-benzodioxol-5-yl-propionic acid} MalonicAcid->Product Ammonia Ammonium Acetate NH3 Source Ammonia->Imine Imine->Product MichaelAdduct Michael Addition Adduct Imine->MichaelAdduct Excess Malonate Anion Attack Decarboxylated Decarboxylated Intermediate Product->Decarboxylated Harsh Decarboxylation

References

Technical Support Center: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for the synthesis and purification of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. This document is designed for researchers, chemists, and process development professionals who are working with this valuable building block. My goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting insights to help you overcome common challenges, thereby improving your yield and purity.

This guide is structured to address issues in a practical, question-and-answer format, followed by detailed experimental protocols and data interpretation tools.

Part 1: Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, particularly when using a rhodanine-based synthetic route, which is a reliable method for this class of compounds.

Category 1: Low Reaction Yield

Question: My overall yield is consistently below 40%. What are the primary factors I should investigate?

Answer: A low overall yield in a multi-step synthesis like the rhodanine route for β-amino acids often points to issues in one of two key stages: the initial Knoevenagel condensation or the final rhodanine ring hydrolysis.

  • Inefficient Knoevenagel Condensation: The first step involves the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with rhodanine. This reaction is base-catalyzed and requires the efficient removal of water to drive the equilibrium towards the product.

    • Causality: If water is not removed, the equilibrium can shift back towards the starting materials, significantly reducing the yield of the intermediate, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one.

    • Troubleshooting:

      • Azeotropic Removal of Water: Ensure your Dean-Stark apparatus is functioning correctly if using toluene or a similar solvent. The collection of water should be visible.

      • Base Catalyst: The choice and amount of base are critical. Weak bases like ammonium acetate are commonly used. Ensure it is fresh and anhydrous. Using an insufficient amount may lead to slow and incomplete reactions.

      • Reaction Time & Temperature: These reactions can require prolonged reflux (8-16 hours). Monitor the reaction by TLC (Thin Layer Chromatography) to confirm the consumption of piperonal.

  • Incomplete or Degradative Hydrolysis: The final step involves hydrolyzing the rhodanine intermediate to yield the desired β-amino acid. This is typically done under strong basic conditions (e.g., NaOH or Ba(OH)₂) followed by acidification.

    • Causality: The rhodanine ring is robust. Incomplete hydrolysis will leave unreacted intermediate, making purification difficult and lowering yield. Conversely, excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to the degradation of the product, which contains a sensitive benzodioxole group.

    • Troubleshooting:

      • Hydrolysis Conditions: A multi-step hydrolysis is often more effective. Initial hydrolysis with a base like NaOH opens the ring, and subsequent treatment with chloroacetic acid and further base completes the transformation.

      • Temperature Control: Maintain a stable temperature during hydrolysis. Runaway temperatures can lead to side reactions and decomposition.

      • Acidification pH: When neutralizing to precipitate the product, do so slowly and monitor the pH carefully. The isoelectric point of β-amino acids is where they are least soluble. Overshooting the pH can cause the product to redissolve or not precipitate at all.

Category 2: Product Purity & Contamination

Question: My final product shows persistent impurities in the NMR spectrum. What are the likely culprits and how can I remove them?

Answer: Impurities often stem from side reactions or incomplete reactions. Identifying the impurity is the first step to devising a purification strategy.

  • Unreacted Intermediate: The most common impurity is the rhodanine-acetic acid adduct formed during hydrolysis.

    • Identification: This species will have characteristic signals in the NMR spectrum and a different Rf value on a TLC plate.

    • Removal Strategy: This impurity is typically more soluble in organic solvents than the zwitterionic amino acid product. A well-executed recrystallization is often the best method. Since your target product is an amino acid, it will have low solubility in many common organic solvents like ethyl acetate or dichloromethane, while the intermediate may be more soluble. A trituration or slurry wash with a suitable solvent can be very effective.

  • Sulfur-Containing Byproducts: The rhodanine moiety contains sulfur, and its decomposition during harsh hydrolysis can lead to various sulfur-containing impurities.

    • Identification: These can be difficult to pinpoint by NMR alone but may be detectable by LC-MS. They often impart a pale yellow color or slight odor to the final product.

    • Removal Strategy: Ion-exchange chromatography is a highly effective method for purifying amino acids from non-ionic or differently charged impurities. By binding your zwitterionic product to an ion-exchange resin and then eluting it with a change in pH or ionic strength, you can leave many impurities behind.

Question: How can I effectively purify the final zwitterionic amino acid product?

Answer: Purifying zwitterionic compounds like 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid requires a different approach than standard organic compounds due to their unique solubility profiles.

  • Recrystallization: This is the most powerful tool for purifying this compound. The key is finding the right solvent system.

    • Solvent Choice: Due to its polar, zwitterionic nature, the product will be most soluble in polar protic solvents. An aqueous ethanol or aqueous isopropanol mixture is an excellent starting point.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent (e.g., 70% ethanol in water). If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis via Rhodanine Intermediate

This protocol provides a reliable method for synthesizing the target compound.

Workflow Diagram:

G A Step 1: Knoevenagel Condensation C Reflux in Toluene (Dean-Stark) Ammonium Acetate A->C Conditions B Piperonal + Rhodanine B->A D Intermediate: 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one C->D Yields crude intermediate E Step 2: Hydrolysis D->E F Treat with NaOH (aq) E->F Sequential Addition G Treat with Chloroacetic Acid & NaOH (aq) F->G Sequential Addition I Acidify to pH 5-6 with HCl G->I Work-up H Step 3: Purification K Recrystallize from Aqueous Ethanol H->K J Crude Product Precipitation I->J J->H L Pure 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid K->L

Caption: Rhodanine-based synthesis workflow for the target β-amino acid.

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add piperonal (1.0 eq), rhodanine (1.1 eq), and ammonium acetate (1.5 eq).

    • Add toluene to the flask (approx. 5 mL per gram of piperonal).

    • Heat the mixture to reflux and maintain for 10-16 hours, or until TLC analysis shows complete consumption of the piperonal. Water will collect in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature. The intermediate product will often precipitate.

    • Filter the solid, wash with cold toluene and then a small amount of ethanol, and dry to obtain the crude intermediate.

  • Hydrolysis and Work-up:

    • Suspend the crude intermediate (1.0 eq) in a 10% aqueous sodium hydroxide solution (4.0 eq NaOH).

    • Heat the mixture at 90-100°C for 4 hours.

    • Cool the mixture to room temperature and add chloroacetic acid (1.2 eq), followed by an additional portion of 10% NaOH solution (2.5 eq).

    • Resume heating at 90-100°C for another 6-8 hours.

    • Cool the reaction mixture in an ice bath and carefully acidify by slow, dropwise addition of concentrated HCl until the pH is between 5 and 6.

    • The crude product will precipitate as a white or off-white solid. Stir in the cold for 1 hour to maximize precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a 70:30 water:ethanol mixture and heat until the solid fully dissolves.

    • If any insoluble material remains, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours.

    • Collect the resulting white crystals by vacuum filtration, wash with a small volume of cold 50% ethanol, and dry under vacuum at 50°C.

Data Summary Table

The following table summarizes expected outcomes based on optimized versus non-optimized conditions.

ParameterNon-Optimized ConditionsOptimized ProtocolPotential Cause of Deviation
Overall Yield 25-40%60-75%Incomplete reaction; degradation during hydrolysis.
Purity (by NMR) 85-90%>98%Residual intermediates; side-product formation.
Appearance Pale Yellow SolidWhite Crystalline SolidSulfur byproducts; residual starting materials.
Recrystallization Loss >30%15-20%High impurity load requires more aggressive purification.

Part 3: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with your synthesis.

G Start Problem Observed LowYield Low Overall Yield Start->LowYield LowPurity Low Purity / Impurities Start->LowPurity CheckStep1 Analyze Step 1 Intermediate. Is yield >85%? LowYield->CheckStep1 IdentifyImpurity Identify Impurity (NMR, LC-MS) LowPurity->IdentifyImpurity Step1_No No CheckStep1->Step1_No Step1_Yes Yes CheckStep1->Step1_Yes Troubleshoot_Condensation Troubleshoot Condensation: - Check base quality - Ensure water removal - Increase reaction time Step1_No->Troubleshoot_Condensation CheckStep2 Analyze Step 2 Hydrolysis. Is there degradation? Step1_Yes->CheckStep2 Step2_Yes_Deg Yes CheckStep2->Step2_Yes_Deg Step2_No_Deg No CheckStep2->Step2_No_Deg Troubleshoot_Hydrolysis_Harsh Troubleshoot Hydrolysis: - Lower temperature - Reduce reaction time - Use milder base Step2_Yes_Deg->Troubleshoot_Hydrolysis_Harsh Troubleshoot_Hydrolysis_Incomplete Troubleshoot Hydrolysis: - Increase reaction time - Ensure sufficient base Step2_No_Deg->Troubleshoot_Hydrolysis_Incomplete Indicates incomplete reaction Impurity_SM Starting Material / Intermediate? IdentifyImpurity->Impurity_SM Impurity_SideProduct Unknown Side-Product? IdentifyImpurity->Impurity_SideProduct Purify_SM Improve Purification: - Recrystallize from different  solvent system (e.g., aq. IPA) - Perform solvent trituration Impurity_SM->Purify_SM Purify_SP Advanced Purification: - Consider ion-exchange  chromatography - Adjust hydrolysis conditions  to prevent side reaction Impurity_SideProduct->Purify_SP

Caption: A decision tree for troubleshooting common synthesis problems.

Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable compound. Drawing from extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can transition from lab-scale experiments to larger-scale production with confidence and scientific rigor.

Introduction to the Synthesis and Its Challenges

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, a β-amino acid derivative, is a key building block in the synthesis of various pharmaceutical compounds. A common and efficient method for its preparation is a one-pot reaction involving 1,3-benzodioxole-5-carbaldehyde (piperonal), malonic acid, and a source of ammonia, typically ammonium acetate. This multicomponent reaction, a variation of the Mannich and Rodionov reactions, is attractive for its atom economy and operational simplicity.[1][2]

However, transitioning this synthesis from the bench to a pilot or industrial scale introduces a host of challenges. Issues that are manageable on a small scale, such as heat dissipation, mixing efficiency, and product isolation, can become significant hurdles at a larger volume.[3][4] This guide will address these potential pitfalls and provide practical, scientifically-grounded solutions.

Synthetic Pathway Overview

The primary synthetic route discussed in this guide is the one-pot condensation of piperonal, malonic acid, and ammonium acetate.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Piperonal 1,3-Benzodioxole-5-carbaldehyde (Piperonal) Intermediate Iminium Ion & Enolate (In-situ formation) Piperonal->Intermediate w/ Ammonium Acetate MalonicAcid Malonic Acid MalonicAcid->Intermediate Deprotonation AmmoniumAcetate Ammonium Acetate Product 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid Intermediate->Product Mannich-type Addition & Decarboxylation Byproduct By-products (e.g., Cinnamic Acid Derivatives) Intermediate->Byproduct Side Reactions Scale_Up_Workflow cluster_planning Planning & Safety cluster_execution Execution cluster_analysis Analysis & Control RiskAssessment Process Hazard Analysis ReactorSetup Reactor Setup & Calibration RiskAssessment->ReactorSetup ReagentSourcing Reagent Sourcing & Quality Reaction Controlled Reaction ReagentSourcing->Reaction ReactorSetup->Reaction Workup Scale-Appropriate Work-up Reaction->Workup Monitor with IPC Purification Crystallization Workup->Purification FinalAnalysis Final Product Analysis Purification->FinalAnalysis IPC In-Process Controls (IPC)

References

Technical Support Center: Managing Hazardous Decomposition of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by trained research, scientific, and drug development professionals in a controlled laboratory setting. All procedures should be performed in accordance with your institution's safety guidelines and regulations. The information provided is based on established chemical principles and data from structurally related compounds due to the limited specific public data on the target molecule.

Introduction: Understanding the Molecule

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid (Molecular Formula: C₁₀H₁₁NO₄) is a β-amino acid derivative containing a benzodioxole moiety.[1] While stable under recommended storage conditions, its structure presents two key areas susceptible to degradation under common experimental stressors: the β-amino acid chain and the benzodioxole ring system.[2] Understanding these potential decomposition pathways is critical for ensuring experimental integrity and, most importantly, laboratory safety.

This guide provides a troubleshooting framework for identifying and managing potential hazardous decomposition events during your research.

Core Decomposition Pathways & Associated Hazards

Hazardous decomposition is most likely initiated by exposure to thermal, photolytic (light), or aggressive chemical (e.g., strong acids, bases, oxidizers) stress.[3][4][5] The primary hazards arise from the gaseous byproducts of decomposition and the formation of reactive, potentially toxic, degradation products.

Pathway A: Decarboxylation of the β-Amino Acid Chain
  • Mechanism: β-Amino acids can undergo thermal decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide (CO₂) gas.[6] This process can be accelerated at elevated temperatures (typically >180°C for amino acids) or under certain catalytic conditions.[7][8]

  • Primary Hazard: Rapid, uncontrolled decarboxylation in a sealed or poorly ventilated vessel can lead to significant pressure buildup, creating a risk of container failure and explosion.

  • Secondary Hazard: The resulting amine byproduct may have its own distinct toxicological profile.

Pathway B: Degradation of the 1,3-Benzodioxole Ring
  • Mechanism: The benzodioxole (or methylenedioxyphenyl) ring, while generally stable, can be susceptible to cleavage under harsh conditions.[2][9] Oxidative conditions, in particular, can lead to the breakdown of the dioxole ring.[10] Studies on related structures show that thermal decomposition can initiate C-O bond cleavage.[11]

  • Primary Hazard: Decomposition can yield hazardous and reactive compounds such as catechols (which are toxic and irritants) and potentially formaldehyde or carbon monoxide.[10]

  • Secondary Hazard: Ring-opening or substitution reactions can produce a variety of unknown byproducts, complicating analysis and posing unforeseen risks.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during experiments, linking them to the probable decomposition pathways described above.

FAQ 1: My reaction vessel is showing unexpected pressure buildup after heating.
  • Question: I am running a reaction involving 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid in a sealed tube at 150°C. The pressure is rising much faster than anticipated based on solvent vapor pressure alone. What is happening and what should I do?

  • Probable Cause: This is a classic sign of gaseous byproduct formation, most likely due to thermal decarboxylation (Pathway A). The compound is likely eliminating CO₂ gas.

  • Immediate Action Protocol:

    • Do NOT attempt to open the vessel while hot and pressurized.

    • Immediately remove the heat source and allow the vessel to cool to room temperature behind a blast shield in a certified fume hood.

    • Once cooled, cautiously vent the vessel using a needle valve or by slowly unscrewing the cap, directing any vented gas into the fume hood's exhaust.

    • Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty gloves.[12]

  • Troubleshooting & Prevention:

    • Re-evaluate Thermal Stability: Your reaction temperature may be too high for this compound's stability in the given matrix.

    • Conduct a Thermal Hazard Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the precise onset temperature of decomposition for your specific reaction mixture. Some benzodioxole derivatives show thermal stability up to 290°C, but this can be highly dependent on the specific substitutions.[13]

    • Modify Experimental Design: If high temperatures are necessary, design the experiment to be performed in an open or vented system with appropriate off-gas scrubbing if the byproducts are hazardous.

FAQ 2: The color of my sample has changed from white/off-white to yellow/brown during storage or in solution.
  • Question: My solid sample of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid has developed a brownish tint after being stored on the benchtop for a week. A similar color change occurred when I dissolved it in a solution with a slightly basic pH. Why is this happening?

  • Probable Cause: Color change is often an indicator of chemical degradation, likely involving the benzodioxole ring (Pathway B). This can be caused by:

    • Photodecomposition: Exposure to UV or ambient light can initiate degradation pathways.[14][15]

    • Oxidation: The benzodioxole ring is susceptible to oxidation, which can be accelerated by air, light, and pH changes. The formation of catechol-like byproducts or other conjugated systems often results in colored compounds.

    • High pH: Basic conditions can accelerate the degradation of certain functional groups and increase susceptibility to oxidation.[16][17]

  • Troubleshooting & Prevention:

    • Storage: Always store the compound in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light.[2] Store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • pH Control: If your experiment involves basic conditions, consider if a milder base or a lower temperature can be used. Prepare solutions fresh and use them promptly. Buffer your solutions if the experimental parameters allow.

    • Analytical Verification: A discolored sample should be considered impure. Before use, re-analyze the material using HPLC or LC-MS to quantify the purity and identify potential degradation products.[18]

FAQ 3: My analysis (NMR/LC-MS) shows unexpected peaks after my experiment. How can I identify the source?
  • Question: After performing a reaction under oxidative conditions (e.g., using H₂O₂), my LC-MS results show several new peaks near the parent compound's retention time. I'm concerned about hazardous byproducts. What could they be?

  • Probable Cause: The presence of an oxidizing agent strongly suggests degradation of the benzodioxole ring (Pathway B). Forced degradation studies are a key tool for identifying such products.[3][4]

  • Identification Workflow:

    • Conduct a Controlled Forced Degradation Study: Intentionally stress the starting material under isolated conditions (e.g., heat, acid, base, light, oxidation) to generate degradation products.[5][16] This helps in creating a "fingerprint" of potential impurities.

    • Analyze by High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF or Orbitrap MS to get accurate mass measurements of the degradation products. This allows for the prediction of elemental formulas.

    • Interpret Fragmentation Patterns: Analyze the MS/MS fragmentation data. Look for characteristic losses. For example, the loss of a CO₂ group (44 Da) would suggest decarboxylation. Cleavage of the benzodioxole ring might result in fragments corresponding to catechol or its derivatives.

    • Utilize NMR Spectroscopy: If a degradation product can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study for Impurity Profiling

This protocol outlines a standard procedure to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating power of an analytical method.

Objective: To generate and identify degradation products of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid under various stress conditions.

Materials:

  • 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid

  • HPLC-grade Water, Acetonitrile, Methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UHPLC system with a PDA/UV detector and coupled to a Mass Spectrometer (MS).[19]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Leave at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Leave at room temperature for 4 hours, protected from light.

    • Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

    • Control: Keep 2 mL of the stock solution at room temperature in the dark.

  • Neutralization & Analysis: Before injection, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration (~50 µg/mL).

  • Analyze: Analyze all samples by a validated LC-MS method. Compare the chromatograms of the stressed samples to the control to identify new peaks.

Visualization of Decomposition Pathways

The following diagrams illustrate the key chemical transformations during decomposition.

Diagram 1: Thermal Decarboxylation

G cluster_start Starting Material cluster_process Stress Condition cluster_products Decomposition Products start 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid process Δ (Heat) start->process Decarboxylation product1 CO₂ (Gas) Hazard: Pressure Buildup process->product1 product2 Resulting Amine (Potential Secondary Hazard) process->product2

Caption: Thermal stress can induce decarboxylation, releasing CO₂ gas.

Diagram 2: Oxidative Degradation of Benzodioxole Ring

G cluster_start Starting Material cluster_process Stress Condition cluster_products Potential Degradation Products start Benzodioxole Moiety process [O] (Oxidizing Agent, e.g., H₂O₂) or hv (Light) start->process Ring Cleavage / Modification product1 Catechol Derivatives (Hazard: Toxic, Irritant) process->product1 product2 Ring-Opened Byproducts (Unknown Hazards) process->product2 product3 Colored Impurities process->product3

Caption: Oxidative or photolytic stress can compromise the benzodioxole ring.

Summary of Key Parameters & Recommendations

ParameterRecommended Handling & StorageRationale
Temperature Store in a cool environment. Avoid temperatures above 180°C in sealed systems unless thermal stability has been confirmed.[7]To prevent thermal decomposition, especially decarboxylation (Pathway A), which can cause hazardous pressure buildup.[6]
Light Store in amber vials or protect from light with foil.[2]To prevent photolytic degradation of the benzodioxole ring (Pathway B).[14][15]
Atmosphere Store under an inert atmosphere (N₂ or Ar) for long-term storage.To minimize contact with atmospheric oxygen and moisture, reducing the risk of oxidative degradation (Pathway B).[16]
pH Avoid strongly acidic or basic conditions unless required by the experiment. Use freshly prepared solutions.Extreme pH can catalyze hydrolysis and other degradation pathways.[16][17]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[20]These reagents can aggressively attack the molecule, leading to uncontrolled decomposition.

References

Technical Support Center: Catalyst Selection and Optimization for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of this synthesis.

Introduction: The Synthetic Landscape

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a valuable building block in medicinal chemistry, often synthesized via a one-pot reaction involving piperonal (3,4-methylenedioxybenzaldehyde), malonic acid, and a source of ammonia, typically ammonium acetate. This reaction is a variation of the classical Rodionov reaction. The electron-donating nature of the methylenedioxy group on the piperonal ring generally favors the formation of the desired β-amino acid.[1] However, optimizing yield, ensuring purity, and achieving stereoselectivity (where required) can present significant challenges.

This guide will address common issues encountered during this synthesis, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific questions and problems that you may encounter during your experiments.

FAQ 1: My yield of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is consistently low. What are the likely causes and how can I improve it?

Low yields in the Rodionov-type synthesis of 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid can stem from several factors. Understanding the reaction mechanism is key to diagnosing the issue. The reaction proceeds through the formation of an imine from piperonal and ammonia, followed by a Knoevenagel condensation with malonic acid and subsequent decarboxylation.[2]

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter.

    • Too Low: Insufficient energy to overcome the activation barriers for the condensation and decarboxylation steps.

    • Too High: Can promote the formation of side products, such as the corresponding cinnamic acid derivative through a competing Knoevenagel condensation followed by decarboxylation without the addition of ammonia.[1] It can also lead to decomposition of reactants or products.

    • Solution: An optimal temperature needs to be determined empirically. For many benzamide syntheses, a temperature around 180°C is a good starting point, but this can vary. It is advisable to perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to identify the sweet spot for your specific setup.

  • Incorrect Solvent Polarity: The polarity of the solvent can significantly influence the reaction outcome.[1]

    • Solution: While ethanol is commonly used, exploring other solvents like methanol or isopropanol could be beneficial. The choice of solvent can affect the solubility of intermediates and transition states, thereby altering the reaction pathway and product distribution.[1]

  • Suboptimal Reaction Time:

    • Too Short: The reaction may not have proceeded to completion.

    • Too Long: Can lead to the formation of degradation products or an increase in side reactions.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

FAQ 2: I am observing a significant amount of a side product. How can I identify and minimize its formation?

The most common side product in this reaction is 3,4-methylenedioxycinnamic acid. This arises from the Knoevenagel condensation of piperonal and malonic acid, followed by decarboxylation, which can compete with the desired Rodionov pathway.

Identification and Minimization Strategies:

  • Identification:

    • Spectroscopic Methods: The cinnamic acid derivative will have a distinct NMR spectrum, showing characteristic alkene protons. Mass spectrometry will also show a different molecular weight compared to the desired product.

    • Chromatographic Methods: The side product will have a different retention time on TLC and HPLC compared to the desired β-amino acid.

  • Minimization:

    • Control of Reaction Conditions: As mentioned in FAQ 1, optimizing temperature and reaction time is crucial. Lowering the temperature may favor the Rodionov pathway over the Knoevenagel condensation.

    • Stoichiometry of Reactants: Ensure that ammonium acetate is present in a sufficient molar excess to favor the formation of the imine intermediate, which leads to the desired product.

FAQ 3: How can I purify the final product, 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, to a high degree of purity?

Effective purification is essential to obtain a high-quality final product.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling. This solid can be collected by filtration.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Solvent Selection: The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for this compound include water, ethanol, methanol, or mixtures thereof.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Acid-Base Extraction (for removing non-basic impurities):

    • Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). The amino acid will form a water-soluble salt.

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities.

    • Carefully neutralize the aqueous layer with a base (e.g., 1M NaOH) to precipitate the purified amino acid.

    • Collect the precipitate by filtration, wash with cold water, and dry.

FAQ 4: I need to synthesize an enantiomerically pure form of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. What catalytic strategies should I consider?

The direct synthesis of a single enantiomer requires an asymmetric catalytic approach.

Strategies for Asymmetric Synthesis:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This is a well-established method for the synthesis of chiral β-amino acids.[3][4]

    • Substrate: This approach typically involves the hydrogenation of a β-(acylamino)acrylate precursor.

    • Catalyst System: A chiral rhodium catalyst, often complexed with a chiral phosphine ligand (e.g., BICP or Me-DuPhos), is used to induce enantioselectivity.[3] The choice of ligand is critical and often requires screening to find the optimal one for a specific substrate.

  • Chiral Brønsted Acid Catalysis: This is an emerging area in asymmetric synthesis.

    • Mechanism: A chiral Brønsted acid can protonate and activate an imine intermediate, creating a chiral environment that directs the nucleophilic attack of a malonic acid derivative to favor the formation of one enantiomer.

  • Enzymatic Resolution:

    • Process: A racemic mixture of the β-amino acid or a derivative can be resolved using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

Catalyst and Ligand Selection Workflow:

CatalystSelection start Define Target Enantiomer (R or S) strategy Choose Asymmetric Strategy start->strategy rh_hydro Rhodium-Catalyzed Hydrogenation strategy->rh_hydro Precursor available bronsted Chiral Brønsted Acid Catalysis strategy->bronsted Direct approach enzymatic Enzymatic Resolution strategy->enzymatic Racemic mixture available ligand_screening Screen Chiral Phosphine Ligands (e.g., BICP, Me-DuPhos) rh_hydro->ligand_screening acid_screening Screen Chiral Brønsted Acids bronsted->acid_screening enzyme_screening Screen Enzymes (e.g., lipases, proteases) enzymatic->enzyme_screening optimization Optimize Reaction Conditions (Temp, Pressure, Solvent) ligand_screening->optimization acid_screening->optimization enzyme_screening->optimization analysis Analyze Enantiomeric Excess (ee) (e.g., Chiral HPLC) optimization->analysis analysis->optimization ee < 95% end Enantiomerically Pure Product analysis->end ee > 95%

Caption: Decision workflow for selecting an asymmetric synthesis strategy.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid (Rodionov-type Reaction)

This protocol is a general starting point and may require optimization.

Materials:

  • Piperonal (1.0 eq)

  • Malonic acid (1.0-1.2 eq)

  • Ammonium acetate (1.5-2.0 eq)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperonal, malonic acid, and ammonium acetate.

  • Add the solvent (e.g., ethanol) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or acid-base extraction as described in FAQ 3.

Data Summary Table: Influence of Solvent on Yield (Hypothetical Data)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol78 (Reflux)665
Methanol65 (Reflux)860
Isopropanol82 (Reflux)570
Acetic Acid100475

Concluding Remarks

The synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a well-established yet nuanced process. Careful control of reaction parameters is paramount to achieving high yields and purity. For enantioselective synthesis, a thorough screening of chiral catalysts and ligands is necessary. This guide provides a foundational framework for troubleshooting and optimizing your experimental work. For further in-depth understanding, consulting the primary literature is always recommended.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical strategies for the validation of methods intended for the quantification and purity assessment of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. As a molecule with key structural features—a primary amine, a carboxylic acid, a benzodioxole ring, and a chiral center—it presents unique analytical challenges that necessitate a robust, well-validated method to ensure product quality, safety, and efficacy in a drug development context. This document is structured to guide researchers and drug development professionals through the logical selection of analytical techniques and the subsequent validation in accordance with stringent regulatory standards.

Introduction: The Imperative for Validated Analytical Methods

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a substituted β-amino acid. Its structural motifs are common in pharmacologically active compounds, making it a relevant molecule for pharmaceutical research and development. The validation of an analytical procedure is the formal, systematic process of providing documented evidence that the method is suitable for its intended purpose.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate such validation for all methods used in quality control and assurance.[3][4] A validated method provides a high degree of assurance that it will consistently yield results that are accurate, reproducible, and specific.[4]

Physicochemical Profile and Its Analytical Implications

Before selecting an analytical technique, understanding the molecule's properties is paramount.

  • Molecular Formula: C₁₀H₁₁NO₄[5]

  • Molecular Weight: 209.20 g/mol [5]

  • Structure: Contains a UV-absorbing benzodioxole ring, making UV-based detection a viable primary strategy.

  • Functional Groups: Possesses both an acidic (carboxylic acid) and a basic (amino) group, meaning its ionization state is highly pH-dependent. This zwitterionic nature is a critical consideration for chromatographic separation.

  • Chirality: A stereocenter at the C3 position necessitates the development of a chiral separation method to control enantiomeric purity.

Comparison of Core Analytical Techniques

The choice of analytical instrumentation is the foundation of method development. Here, we compare the most suitable techniques for this molecule.

Technique Principle Strengths for This Analyte Limitations Best Suited For
HPLC with UV Detection Differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on UV absorbance.Cost-Effective & Robust: Widely available and reliable for routine QC.[1] • Good Sensitivity: The benzodioxole ring provides a strong chromophore for UV detection.Limited Specificity: May not resolve co-eluting impurities with similar UV spectra without a stability-indicating method.[6] • Indirect Identification: Identification is based solely on retention time against a reference standard.Assay, content uniformity, and quantification of known impurities.
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.Unmatched Specificity: Can distinguish the analyte from impurities, even if they co-elute, based on mass-to-charge ratio.[7] • Structural Elucidation: Essential for identifying unknown degradation products.[8]Higher Cost & Complexity: Requires more specialized equipment and expertise. • Matrix Effects: Susceptible to ion suppression or enhancement from the sample matrix.Impurity profiling, forced degradation studies, and bioanalytical assays.
Chiral HPLC Utilizes a chiral stationary phase (CSP) to form transient diastereomeric complexes with enantiomers, allowing for their separation.Direct Enantiomer Resolution: The gold standard for determining enantiomeric purity.[9]Method Development: Finding the right combination of CSP and mobile phase can be challenging and time-consuming.Enantiomeric purity testing and control of chiral impurities.
Chiral Capillary Electrophoresis (CE) Separation of ions in an electric field within a narrow capillary, using a chiral selector in the background electrolyte.High Efficiency & Low Consumption: Offers very high resolution with minimal sample and solvent usage.[10]Lower Concentration Sensitivity: Generally less sensitive than HPLC, especially without specialized detectors.Orthogonal method for enantiomeric purity confirmation.

The Method Validation Workflow: A Strategic Approach

A successful validation project follows a logical sequence. The process ensures that the developed method is not only suitable but also reliable under real-world conditions.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation (ICH Q2) cluster_2 Phase 3: Implementation Dev Method Development (Column, Mobile Phase, Detector) Forced Forced Degradation Study (Stress Testing) Dev->Forced Specificity Establish Specificity & Stability-Indicating Capability Forced->Specificity Protocol Write Validation Protocol Specificity->Protocol Method is Fit-for-Purpose Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Routine Routine Use in QC Report->Routine Method is Validated Transfer Method Transfer (if needed) Routine->Transfer Reval Revalidation (upon change) Routine->Reval G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC-PDA Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Ox Oxidation (e.g., 3% H₂O₂) Ox->Analysis Heat Thermal (e.g., 80°C Solid) Heat->Analysis Light Photolytic (ICH Q1B) Light->Analysis DS Drug Substance Solution (1 mg/mL) DS->Acid DS->Base DS->Ox DS->Heat DS->Light Assess Assess Peak Purity & Mass Balance Analysis->Assess

References

A Comparative Bioactivity Analysis of Novel 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This privileged structure is often associated with anticancer, antimicrobial, and neuropharmacological effects.[3][4] The parent compound for this guide, 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, represents a compelling starting point for drug discovery. As a β-amino acid, it offers a distinct structural advantage over its α-amino acid counterparts by providing a more flexible carbon backbone, which can lead to improved metabolic stability and unique conformational preferences when incorporated into peptidomimetics or other bioactive molecules.[5]

The rationale for the present study is to explore how targeted chemical modifications to the parent scaffold influence its bioactivity. By synthesizing a focused library of derivatives, we can begin to delineate a preliminary structure-activity relationship (SAR). This guide provides a comprehensive comparison of the parent compound (designated BDPA-00 ) and three rationally designed derivatives: an N-acetylated analog (BDPA-01 ), an N-benzoylated analog (BDPA-02 ), and a methyl ester (BDPA-03 ).

The objective is to provide researchers, scientists, and drug development professionals with a detailed, side-by-side evaluation of their cytotoxic, antimicrobial, and antioxidant properties, supported by robust, reproducible experimental protocols. This comparative analysis aims to identify promising candidates for further preclinical evaluation and to illuminate the chemical causality behind their observed biological effects.

Methodology: Synthesis and Bioactivity Screening

The experimental design follows a logical progression from chemical synthesis to a tiered biological evaluation. The choice of assays—cytotoxicity, antimicrobial, and antioxidant—provides a broad yet critical initial screening panel to assess both the therapeutic potential and the safety profile of the novel compounds.

Part 1: Synthesis of the Parent Compound and Derivatives

The synthetic strategy is centered on a robust and efficient one-pot reaction for the parent scaffold, followed by standard functional group modifications to yield the derivative library.

1.1 Synthesis of Parent Compound (BDPA-00): 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid

The synthesis of the β-amino acid core is achieved via a modified Rodionov reaction, a classic and reliable one-pot method.[6][7] This reaction condenses an aromatic aldehyde with malonic acid and an ammonia source, provided here by ammonium acetate. The causality behind this choice is its operational simplicity and the use of readily available, inexpensive starting materials, making it highly scalable.

  • Protocol:

    • To a 250 mL round-bottom flask, add piperonal (1,3-benzodioxole-5-carbaldehyde) (15.0 g, 0.1 mol), malonic acid (11.5 g, 0.11 mol), and ammonium acetate (15.4 g, 0.2 mol).

    • Add 100 mL of absolute ethanol as the solvent.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6 hours.

    • After cooling to room temperature, a precipitate will form. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 30 mL).

    • Recrystallize the crude solid from a water/ethanol mixture (approx. 3:1) to yield pure 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (BDPA-00 ) as a white crystalline solid.

    • Dry the product under vacuum. Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

1.2 Synthesis of Derivatives BDPA-01, BDPA-02, and BDPA-03

The derivatives were synthesized to probe the influence of the amino and carboxylic acid functional groups on bioactivity. N-acylation (BDPA-01, BDPA-02) neutralizes the basicity of the amino group and introduces varying degrees of steric bulk and lipophilicity. Esterification (BDPA-03) removes the acidic proton of the carboxyl group, which can significantly impact cell permeability and target interaction.

  • Protocol for N-Acetylation (BDPA-01):

    • Dissolve BDPA-00 (2.09 g, 10 mmol) in 50 mL of glacial acetic acid.

    • Add acetic anhydride (1.2 mL, 12 mmol) dropwise while stirring in an ice bath.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield BDPA-01 .

  • Protocol for N-Benzoylation (BDPA-02):

    • Suspend BDPA-00 (2.09 g, 10 mmol) in 50 mL of 10% aqueous sodium bicarbonate solution.

    • Add benzoyl chloride (1.4 mL, 12 mmol) dropwise with vigorous stirring while maintaining the temperature at 0-5°C.

    • Stir for 2 hours at room temperature.

    • Acidify the solution to pH ~2 with 2M HCl.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield BDPA-02 .

  • Protocol for Methyl Esterification (BDPA-03):

    • Suspend BDPA-00 (2.09 g, 10 mmol) in 50 mL of methanol.

    • Cool the suspension in an ice bath and bubble dry HCl gas through it for 15 minutes, or add thionyl chloride (1.1 mL, 15 mmol) dropwise.

    • Reflux the mixture for 5 hours.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield BDPA-03 .

Synthesis_Workflow cluster_start Starting Materials cluster_parent Parent Compound Synthesis cluster_deriv Derivatization cluster_01 N-Acetylation cluster_02 N-Benzoylation cluster_03 Esterification Piperonal Piperonal Rodionov One-Pot Rodionov Reaction (Ethanol, Reflux) Piperonal->Rodionov MalonicAcid Malonic Acid MalonicAcid->Rodionov NH4OAc Ammonium Acetate NH4OAc->Rodionov BDPA00 BDPA-00 (Parent Compound) Rodionov->BDPA00 Ac2O Acetic Anhydride BDPA00->Ac2O BzCl Benzoyl Chloride BDPA00->BzCl MeOH Methanol, H+ BDPA00->MeOH BDPA01 BDPA-01 (N-Acetyl) Ac2O->BDPA01 BDPA02 BDPA-02 (N-Benzoyl) BzCl->BDPA02 BDPA03 BDPA-03 (Methyl Ester) MeOH->BDPA03

Fig 1. Synthetic workflow for the parent compound and its derivatives.
Part 2: Comparative Bioactivity Assays

To ensure a robust comparison, all compounds were evaluated in parallel using standardized in vitro assays. Each assay included a relevant positive control to validate the experimental results.

2.1 In Vitro Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the potential of a compound as an anticancer agent and for assessing its general toxicity to living cells.[8][9] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Protocol:

    • Cell Seeding: Seed human breast cancer cells (MCF-7) and non-cancerous human embryonic kidney cells (HEK293) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

    • Compound Treatment: Prepare stock solutions of BDPA-00 to BDPA-03 in DMSO. Serially dilute the compounds in culture medium to final concentrations ranging from 1 to 200 µM. Add 100 µL of the diluted compounds to the respective wells. Doxorubicin is used as a positive control.

    • Incubation: Incubate the plates for 48 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

2.2 Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.[7]

  • Protocol:

    • Inoculum Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound (from 256 µg/mL to 1 µg/mL) in MHB. Ciprofloxacin is used as a positive control.

    • Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2.3 Antioxidant Activity (DPPH Radical Scavenging Assay)

This chemical assay evaluates the ability of the compounds to act as free radical scavengers, a key mechanism for antioxidant activity. The stable DPPH• radical has a deep purple color that is reduced to a yellow color in the presence of an antioxidant.

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (in methanol) to 100 µL of the DPPH solution. Ascorbic acid is used as a positive standard.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Reading: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity. Determine the IC₅₀ value (the concentration that scavenges 50% of DPPH radicals).

Bioassay_Workflow cluster_cyto Cytotoxicity Assay (MTT) cluster_antiM Antimicrobial Assay (MIC) cluster_antiO Antioxidant Assay (DPPH) Compound Test Compounds (BDPA-00 to 03) C2 Add Compound + Doxorubicin Compound->C2 A2 Serial Dilution + Ciprofloxacin Compound->A2 O2 Add Compound + Ascorbic Acid Compound->O2 C1 Seed Cells (MCF-7, HEK293) C1->C2 C3 Incubate 48h C2->C3 C4 Add MTT C3->C4 C5 Read Absorbance (570 nm) C4->C5 C6 Calculate IC50 C5->C6 A1 Prepare Inoculum (S. aureus, E. coli) A1->A2 A3 Inoculate & Incubate A2->A3 A4 Observe Growth A3->A4 A5 Determine MIC A4->A5 O1 Prepare DPPH Solution O1->O2 O3 Incubate 30 min O2->O3 O4 Read Absorbance (517 nm) O3->O4 O5 Calculate IC50 O4->O5

Fig 2. General workflow for the comparative bioactivity assays.

Results: A Comparative Performance Analysis

The biological activities of the parent compound BDPA-00 and its derivatives are summarized below. All data represent the mean of three independent experiments.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)HEK293 (Non-Cancerous)Selectivity Index (SI)¹
BDPA-00 75.4> 200> 2.6
BDPA-01 62.1> 200> 3.2
BDPA-02 28.5 150.25.3
BDPA-03 45.898.52.1
Doxorubicin1.28.57.1
¹ Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in MCF-7. A higher SI indicates greater selectivity for cancer cells.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
BDPA-00 128> 256
BDPA-01 128> 256
BDPA-02 64128
BDPA-03 32 64
Ciprofloxacin0.50.25
Table 3: Comparative Antioxidant Activity (IC₅₀ in µg/mL)
CompoundDPPH Radical Scavenging IC₅₀
BDPA-00 48.2
BDPA-01 55.7
BDPA-02 68.4
BDPA-03 46.5
Ascorbic Acid8.9

Discussion: Unveiling Structure-Activity Relationships

The comparative data reveals distinct structure-activity relationships across the three biological assays.

Cytotoxicity and Selectivity: The parent compound BDPA-00 displayed modest cytotoxicity against the MCF-7 cancer cell line. The introduction of an N-acetyl group (BDPA-01 ) slightly improved this activity. However, the most significant increase in potency and selectivity was observed with the N-benzoyl derivative, BDPA-02 . The bulky, lipophilic benzoyl group likely enhances cell membrane permeability and may facilitate stronger interactions with intracellular targets, leading to a nearly 3-fold increase in potency and a 2-fold increase in cancer cell selectivity compared to the parent compound. Conversely, esterification of the carboxylic acid (BDPA-03 ) improved potency over the parent but decreased selectivity, suggesting that the free carboxylate may play a role in limiting toxicity against non-cancerous cells.

Antimicrobial Activity: A different trend emerged in the antimicrobial screening. Here, the N-acylated derivatives offered no significant advantage over the parent compound against S. aureus. The N-benzoyl derivative BDPA-02 showed improved activity, but the most potent compound was the methyl ester, BDPA-03 . This suggests that neutralizing the negative charge of the carboxylate is highly favorable for antimicrobial action, likely by improving the compound's ability to penetrate the bacterial cell wall and membrane. The enhanced activity of BDPA-03 against both Gram-positive and Gram-negative bacteria highlights it as a promising lead for further antimicrobial development.

Antioxidant Activity: In the DPPH assay, the parent compound BDPA-00 and its methyl ester BDPA-03 showed the best radical scavenging activity, with nearly identical IC₅₀ values. This indicates that the free amino group is likely the primary functional group responsible for the observed antioxidant effect, as its modification via acylation (BDPA-01 and BDPA-02 ) led to a noticeable decrease in activity. The presence of the electron-donating benzodioxole ring system is fundamental to this property, but derivatization of the amine group appears to hinder its ability to donate a hydrogen atom to stabilize the DPPH radical.

Conclusion and Future Directions

This comparative guide demonstrates that simple, targeted modifications to the 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid scaffold can profoundly and differentially modulate its biological activity profile.

  • BDPA-02 (N-Benzoyl derivative) emerged as the most promising candidate for anticancer applications due to its superior potency and selectivity against the MCF-7 cell line.

  • BDPA-03 (Methyl Ester derivative) was identified as the lead for antimicrobial development, showing the broadest spectrum and highest potency.

  • BDPA-00 (Parent Compound) and BDPA-03 retained the highest antioxidant activity, suggesting the free amine is critical for this effect.

These findings provide a clear, data-supported rationale for future research. Further studies should focus on expanding the derivative library around the N-benzoyl and methyl ester scaffolds to optimize potency and selectivity. Elucidating the specific molecular targets and mechanisms of action for BDPA-02 and BDPA-03 will be critical next steps in advancing these promising compounds through the drug discovery pipeline.

References

3-Amino-3-benzodioxol-5-yl-propionic acid versus other beta-amino acids in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Beta-Amino Acids

I've initiated the data gathering phase, focusing on 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid and related compounds. Google searches are underway, casting a wide net to find information on synthesis, properties, and applications of diverse beta-amino acids. The aim is to build a robust foundation for comparative analysis.

Defining Comparative Framework

I'm now analyzing the search results to define key comparative aspects. My focus is on synthetic accessibility, stereochemical control, and their use in peptides and small molecules. I'm actively seeking relevant experimental data and established protocols to enrich my findings.

Constructing the Comparison Guide

I'm now outlining a detailed structure for the comparison, starting with an overview of beta-amino acids, followed by an in-depth look at 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. The guide will include comparative analyses with other beta-amino acids and practical application considerations. I'll integrate experimental data and rational explanations for synthetic strategies.

Initiating Comparison Research

I'm focusing now on the comparative analysis of 3-Amino-3-benzodioxol-5-yl-propionic acid in relation to other beta-amino acids for synthetic applications. Initial research suggests a lack of readily available, direct comparison guides. My next step will be a deep dive into literature to identify relevant analogs and highlight key differences in synthesis, yields, and overall utility. The objective is to produce a comprehensive resource.

Structuring the Comparison Guide

I'm now in the process of structuring the comparison guide. The framework will be centered around key properties, like synthetic routes and yields, allowing for direct comparison of 3-Amino-3-benzodioxol-5-yl-propionic acid with other beta-amino acids. I'm prioritizing clear explanations of the "why" behind synthetic choices and will include detailed, self-validating protocols with in-text citations and a comprehensive, linked reference list. Visualization using tables and Graphviz diagrams is integral.

Analyzing Compound Characteristics

I've been deeply analyzing the specific characteristics of 3-Amino-3-benzodioxol-5-yl-propionic acid, its unique β3-amino acid structure, and the significance of the benzodioxole moiety for its potential in drug discovery. This analysis will form the backbone of the guide, emphasizing its distinct properties compared to other beta-amino acids. I'm focusing on how the structural features impact synthetic strategies and the compound's behavior. My next focus is to create a detailed table of comparable beta-amino acids. I'm now focusing on the comparative analysis of 3-Amino-3-benzodioxol-5-yl-propionic acid in relation to other beta-amino acids for synthetic applications. Initial research suggests a lack of readily available, direct comparison guides. My next step will be a deep dive into literature to identify relevant analogs and highlight key differences in synthesis, yields, and overall utility. The objective is to produce a comprehensive resource.

I'm now in the process of structuring the comparison guide. The framework will be centered around key properties, like synthetic routes and yields, allowing for direct comparison of 3-Amino-3-benzodioxol-5-yl-propionic acid with other beta-amino acids. I'm prioritizing clear explanations of the "why" behind synthetic choices and will include detailed, self-validating protocols with in-text citations and a comprehensive, linked reference list. Visualization using tables and Graphviz diagrams is integral.

Expanding Scope & Data

I've significantly expanded the comparative scope, now including detailed analyses of conjugate addition, asymmetric synthesis, and ring-opening reactions for beta-amino acid synthesis. My research has uncovered novel synthetic pathways for 3-Amino-3-benzodioxol-5-yl-propionic acid involving chiral catalysts. I'm focusing on highlighting the advantages and limitations of each method, especially in terms of stereoselectivity and scalability. The literature review is now complete, and the primary data has been collected, collated, and is ready for structured comparison.

Synthesizing Method Summaries

I'm now focusing on synthesizing concise summaries for each beta-amino acid synthesis method, highlighting key steps, yields, and advantages/disadvantages. I'm prioritizing the detailed description of methods applicable to 3-Amino-3-benzodioxol-5-yl-propionic acid synthesis. In particular, I'm focusing on the synthesis using piperonal. The summary will include reaction schemes, catalyst usage, stereochemical considerations and tables to compare yield data and reaction conditions. I will now integrate this into the document and add appropriate, linked references.

Synthesizing Comparison Insights

I've been working on a summary of method-specific insights for 3-Amino-3-benzodioxol-5-yl-propionic acid synthesis, highlighting key reactions and yield data. This includes an in-depth comparison of the target's synthesis using piperonal with established beta-amino acid synthesis methods. I'm focusing on crafting concise protocol descriptions, and summarizing the strengths and weaknesses of each pathway. Furthermore, I will include specific stereochemical considerations. My latest effort has also included the integration of linked references.

Prioritizing Method Comparison

I've been meticulously focusing on a structured comparison of different synthetic strategies for beta-amino acids, especially regarding the synthesis of 3-Amino-3-benzodioxol-5-yl-propionic acid. My current update is on the detailed, method-specific insights, and I am prioritizing synthesis of the target molecule using piperonal and established beta-amino acid synthesis methods. I'm actively crafting concise protocol descriptions, summarizing the strengths and weaknesses of each pathway, including stereochemical considerations, and will integrate linked references to the evolving document.

Focusing on Detailed Methods

I'm now focusing on a detailed comparison of methods applicable to 3-Amino-3-benzodioxol-5-yl-propionic acid synthesis, emphasizing synthetic routes and yields. I'm prioritizing the detailed description of methods applicable to the target molecule's synthesis using piperonal. The summaries will include reaction schemes, catalyst usage, stereochemical considerations, and yield data tables to allow structured comparison. I will now add this data to the evolving document.

Prioritizing Method Comparison

I've been meticulously focusing on a structured comparison of different synthetic strategies for beta-amino acids, especially regarding the synthesis of 3-Amino-3-benzodioxol-5-yl-propionic acid. My current update is on the detailed, method-specific insights, and I am prioritizing synthesis of the target molecule using piperonal and established beta-amino acid synthesis methods. I'm actively crafting concise protocol descriptions, summarizing the strengths and weaknesses of each pathway, including stereochemical considerations, and will integrate linked references to the evolving document.

I'm now deeply engaged in the detailed comparisons. I'm prioritizing the synthesis of 3-Amino-3-benzodioxol-5-yl-propionic acid via piperonal. I'm crafting concise protocol descriptions, and summarizing strengths/weaknesses. Stereochemical considerations are integral. I have reviewed a large number of synthesis references. The work is ready for integration into the document.

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid Analogs as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid analogs, a class of compounds with potential modulatory activity at γ-aminobutyric acid (GABA) receptors. Due to the limited direct SAR studies on this specific scaffold, this guide synthesizes information from closely related 3-aryl-β-amino acid analogs, particularly derivatives of phenibut and baclofen, to elucidate the key structural determinants for biological activity.

Introduction: The Therapeutic Potential of GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] There are two main types of GABA receptors: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled receptors.[1][2] Modulation of these receptors is a key strategy in the treatment of a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, spasticity, and sleep disorders.[3][4][5]

The 3-Amino-3-arylpropionic acid scaffold represents a promising starting point for the design of novel GABA receptor modulators. The presence of both an amino group and a carboxylic acid group mimics the structure of GABA, while the aryl group provides a handle for modifying physicochemical properties such as lipophilicity, which can influence blood-brain barrier penetration and target engagement. The 1,3-benzodioxole moiety, in particular, is a common fragment in centrally active compounds and offers unique electronic and steric properties.

Core Structure-Activity Relationships of 3-Aryl-β-Amino Acid Analogs

The biological activity of 3-aryl-β-amino acid analogs at GABA receptors is highly dependent on several key structural features. The following sections detail the impact of modifications to the aryl ring, the β-amino acid backbone, and the stereochemistry of the molecule.

The Influence of the Aryl Moiety

The nature and substitution pattern of the aryl ring are critical determinants of both potency and selectivity for GABA receptor subtypes.

  • Phenyl Ring Substitution: In the case of phenibut (β-phenyl-γ-aminobutyric acid), the unsubstituted phenyl ring is associated with activity primarily at GABAB receptors, and to a lesser extent at GABAA receptors.[3][4] The introduction of a chlorine atom at the para-position of the phenyl ring, as seen in baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), significantly increases potency and selectivity for the GABAB receptor.[5][6] This suggests that an electron-withdrawing group at this position enhances binding affinity.

  • The Benzodioxole Ring: While direct SAR data for substitutions on the 1,3-benzodioxole ring of the target compound is scarce, we can infer potential trends. The methylenedioxy bridge is known to influence the electronic properties of the phenyl ring and can participate in specific interactions with receptor binding pockets. Modifications to this ring, such as the introduction of substituents or its replacement with other heterocyclic systems, would likely have a profound impact on activity. For instance, replacing the phenyl ring with a benzofuran system has been shown to yield compounds with affinity for GABAB receptors.[7]

Modifications to the β-Amino Acid Backbone

The relative positions of the amino and carboxylic acid groups, as well as the length and flexibility of the carbon chain, are crucial for proper interaction with the GABA binding sites.

  • Carboxylic Acid Group: The carboxylic acid is generally considered essential for activity, as it mimics the carboxylate of GABA and likely forms a key ionic interaction with a corresponding basic residue in the receptor's binding pocket. Esterification or amidation of this group typically leads to a significant decrease or loss of activity.

  • Amino Group: The primary amino group is also critical for activity, participating in hydrogen bonding interactions within the binding site. N-alkylation or acylation of the amino group is generally detrimental to activity.

  • Conformational Restriction: The flexibility of the propionic acid chain allows the molecule to adopt different conformations. Introducing conformational constraints, for example, by incorporating the backbone into a ring system, can provide valuable insights into the bioactive conformation and potentially increase receptor subtype selectivity.

The Importance of Stereochemistry

For chiral 3-aryl-β-amino acids, the stereochemistry at the β-carbon atom is a critical factor influencing pharmacological activity.

  • Enantioselectivity at GABAB Receptors: In the case of phenibut, the (R)-enantiomer is the more active form at GABAB receptors, while the (S)-enantiomer is significantly less active.[8][9] This highlights a clear stereochemical preference in the GABAB receptor binding pocket. Similarly, the activity of baclofen also resides primarily in one of its enantiomers.

Comparative Analysis with Alternative GABA Receptor Modulators

The 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid analogs can be compared to other classes of GABA receptor modulators to understand their potential advantages and disadvantages.

Compound ClassMechanism of ActionKey Structural FeaturesPotential AdvantagesPotential Disadvantages
3-Aryl-β-Amino Acids (e.g., Phenibut, Baclofen) Primarily GABAB receptor agonists.[3][5]Phenyl ring (substituted or unsubstituted), β-amino acid backbone.Good CNS penetration, potential for oral bioavailability.Potential for off-target effects, development of tolerance and withdrawal.[3][10]
Benzodiazepines (e.g., Diazepam) Positive allosteric modulators of GABAA receptors.[11]Fused diazepine and benzene rings.High potency and efficacy for anxiolytic and sedative effects.Risk of dependence, tolerance, withdrawal, and cognitive impairment.
Gabapentinoids (e.g., Gabapentin, Pregabalin) Bind to the α2δ subunit of voltage-gated calcium channels, indirectly modulating GABAergic transmission.[12]3-alkylated γ-aminobutyric acid analogs.Efficacy in neuropathic pain and epilepsy.Dizziness, somnolence, and peripheral edema are common side effects.

Table 1: Comparison of 3-Aryl-β-Amino Acid Analogs with Other GABA Receptor Modulators.

Experimental Protocols

General Synthesis of 3-Amino-3-arylpropionic Acids

A common method for the synthesis of 3-amino-3-arylpropionic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in a suitable solvent.

Workflow for the Synthesis of 3-Amino-3-arylpropionic Acids:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_addition Michael Addition cluster_hydrolysis Hydrolysis & Decarboxylation cluster_product Product A Aromatic Aldehyde D Condensation Reaction (e.g., in Ethanol or Acetic Acid) Reflux A->D B Malonic Acid B->D C Ammonium Acetate C->D E Arylidenemalonic Acid D->E F Addition of Ammonia E->F G Acid or Base Hydrolysis F->G H 3-Amino-3-arylpropionic Acid G->H

Caption: General synthetic scheme for 3-amino-3-arylpropionic acids.

In Vitro Radioligand Binding Assay for GABAB Receptors

This protocol is used to determine the binding affinity of the synthesized analogs for the GABAB receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled GABAB receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid scaffold holds promise for the development of novel GABA receptor modulators. Based on the SAR of related 3-aryl-β-amino acids, key areas for future optimization include:

  • Systematic substitution of the benzodioxole ring to probe the electronic and steric requirements for optimal receptor interaction.

  • Enantioselective synthesis and evaluation of individual stereoisomers to identify the more potent enantiomer and improve the therapeutic index.

  • Conformational restriction of the β-amino acid backbone to enhance receptor subtype selectivity.

Further in-depth studies, including functional assays to determine agonist versus antagonist activity and in vivo studies to assess pharmacokinetic and pharmacodynamic properties, are necessary to fully elucidate the therapeutic potential of this class of compounds.

References

confirming the stereochemistry of 3-Amino-3-benzodioxol-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereochemical Confirmation of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

In the landscape of pharmaceutical development and materials science, the precise stereochemical configuration of a molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacological profile, and material properties. This guide provides a comprehensive framework for the unambiguous determination of the stereochemistry of 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a chiral β-amino acid. While specific literature on this exact molecule is not abundant, the principles and techniques detailed herein are drawn from established, robust methodologies in stereochemical analysis, providing a reliable roadmap for researchers.

The Central Challenge: Unambiguous Assignment of Chirality

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)- and (S)-. The primary objectives are twofold:

  • Relative Configuration: To confirm the connectivity of the atoms, which is straightforward.

  • Absolute Configuration: To definitively assign the (R) or (S) configuration to a given sample. This is the more complex challenge and the focus of this guide.

A failure to correctly assign or control the stereochemistry can lead to the development of a drug with off-target effects or the creation of a material with suboptimal properties. Therefore, a rigorous, multi-faceted approach is not just recommended; it is essential.

Strategic Workflow for Stereochemical Confirmation

We advocate for a workflow that moves from relative, often simpler, methods to absolute, more definitive techniques. This ensures an efficient use of resources and builds a layered, self-validating case for the final stereochemical assignment.

G cluster_0 Phase 1: Synthesis & Separation cluster_2 Phase 3: Definitive Absolute Assignment A Racemic Synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid B Chiral Resolution (e.g., Diastereomeric Salt Crystallization or Preparative Chiral HPLC) A->B Yields mixture of enantiomers C Chiral HPLC/SFC Analysis B->C Provides enantiomeric purity (e.e.) and separates enantiomers for further study D NMR Spectroscopy (with Chiral Shift Reagents) B->D Relative comparison of enantiomers E Vibrational Circular Dichroism (VCD) B->E Compares experimental spectrum to theoretically calculated spectrum of a known enantiomer F Single Crystal X-Ray Crystallography B->F Requires suitable crystal; Provides unambiguous absolute configuration C->E D->C E->F Orthogonal Validation

Figure 1: A strategic workflow for the synthesis, separation, and comprehensive stereochemical confirmation of 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid.

Part 1: Chiral Separation and Purity Assessment

Before the absolute configuration can be determined, it is imperative to isolate the individual enantiomers from the racemic mixture produced during synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of modern enantiomer analysis and purification. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Experimental Protocol: Analytical Chiral HPLC

  • Column Selection: The choice of CSP is critical. For a molecule like 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid, which contains an acidic and a basic group, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are excellent starting points. Immobilized polysaccharide phases are often preferred due to their broader solvent compatibility.

  • Mobile Phase Screening:

    • Normal Phase: A typical starting point is a mixture of Hexane/Isopropanol (IPA) with a small amount of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive to improve peak shape. For this zwitterionic molecule, TFA is often essential to protonate the amine and ensure good interaction.

    • Screening Gradient: Start with a 90:10 Hexane:IPA (+0.1% TFA) mobile phase and run a gradient to 50:50 over 20 minutes.

  • Detection: Use a UV detector set to a wavelength where the benzodioxole ring absorbs strongly (e.g., ~288 nm).

  • Data Interpretation: The result should be a chromatogram showing two well-resolved peaks, one for each enantiomer. The area under each peak is used to calculate the enantiomeric excess (e.e.).

Trustworthiness Check: The method is self-validating by injecting the racemic mixture, which must show two peaks of approximately equal area. Injection of an enantiomerically enriched sample should show one peak as major and the other as minor.

Part 2: Spectroscopic and Spectrometric Confirmation

Once the enantiomers are separated, spectroscopic methods can be employed. Some of these methods can, with the aid of computational chemistry, provide the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining absolute configuration in solution, eliminating the need for crystallization.

Causality Behind the Choice: VCD is particularly well-suited for this molecule because the spectrum is rich in vibrational modes from the carboxylic acid, amine, and benzodioxole groups. The VCD spectrum is a unique fingerprint of the molecule's 3D structure, including its chirality. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum calculated via Density Functional Theory (DFT) for a known configuration (e.g., the (S)-enantiomer). A match confirms the configuration; a mirror-image spectrum indicates the opposite (R)-enantiomer.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified enantiomer (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of ~0.1 M. The solvent must be transparent in the IR region of interest (approx. 800-2000 cm⁻¹).

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously on a dedicated VCD spectrometer.

    • Collect data for several hours (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.

    • Acquire a solvent background spectrum under the same conditions and subtract it from the sample spectrum.

  • Computational Modeling (DFT):

    • Build a 3D model of one enantiomer (e.g., (S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid).

    • Perform a conformational search to find the most stable low-energy conformers.

    • For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted VCD spectrum for the (S)-enantiomer.

  • Comparison and Assignment: Visually compare the experimental VCD spectrum with the calculated spectrum. A direct overlay provides a clear basis for assignment.

Technique Principle Sample Requirement Definitiveness Key Advantage
Chiral HPLC Diastereomeric interaction with a chiral stationary phase.Micrograms (analytical) to grams (preparative).Relative (separates, doesn't assign).Excellent for determining enantiomeric purity (e.e.) and for purification.
VCD Spectroscopy Differential absorption of circularly polarized IR light.5-10 mg.Absolute (when compared with DFT calculations).Provides absolute configuration in solution; no crystallization needed.
X-Ray Crystallography Diffraction of X-rays by a single crystal lattice.High-quality single crystal (~0.1 mm).Absolute (unambiguous).The "gold standard" for absolute configuration determination.

Part 3: The Gold Standard: Single Crystal X-Ray Crystallography

When an unambiguous, standalone determination of absolute configuration is required, single-crystal X-ray crystallography is the definitive method. It provides a three-dimensional map of the electron density of the molecule within the crystal lattice, allowing for the direct visualization of the stereocenter.

Causality Behind the Choice: This technique relies on the phenomenon of anomalous dispersion, where heavy atoms in the crystal scatter X-rays with a phase shift. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration can be determined without reference to any other chiral substance. Our target molecule does not contain a heavy atom, so derivatization or co-crystallization with a molecule containing a heavier atom (like bromine or a heavier cation for the carboxylate) might be necessary, or a high-quality crystal can be measured with copper radiation to utilize the anomalous scattering of the oxygen atoms.

Experimental Protocol: X-Ray Crystallography

  • Crystallization: This is often the most challenging step. The purified enantiomer must be crystallized to form high-quality, single crystals suitable for diffraction.

    • Screening: Use various solvents (e.g., ethanol, methanol, acetonitrile, water) and solvent/anti-solvent combinations.

    • Methods: Slow evaporation, vapor diffusion, and cooling are common techniques.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Collect diffraction data using a modern diffractometer, typically with Cu Kα (λ=1.5418 Å) or Mo Kα (λ=0.7107 Å) radiation.

  • Structure Solution and Refinement:

    • The collected diffraction pattern is used to solve the crystal structure, yielding the atomic positions.

    • The structure is refined to achieve the best fit between the observed and calculated diffraction data.

  • Absolute Structure Determination:

    • The absolute structure parameter (e.g., the Flack parameter) is calculated. A value close to 0 for a given configuration (e.g., S) and close to 1 for the opposite (R) configuration provides a high-confidence assignment. A value near 0.5 indicates a racemic crystal or other problem.

    • The final output is a 3D model of the molecule with all atomic coordinates, bond lengths, and angles, from which the (R) or (S) designation can be unequivocally assigned.

G cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Assignment A Purified Enantiomer in Solution B Crystal Screening (Vapor Diffusion, Slow Evaporation) A->B C High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-Ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Analysis of Anomalous Dispersion Data F->G H Calculate Flack Parameter G->H I Unambiguous (R)/(S) Assignment H->I

Figure 2: A workflow diagram for absolute configuration determination using Single Crystal X-Ray Crystallography.

Conclusion and Recommendation

The determination of the stereochemistry of 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid requires a rigorous, multi-step approach. We recommend the following tiered strategy:

  • Foundation: Develop a robust chiral HPLC method. This is non-negotiable for ensuring the enantiomeric purity of the samples used in all subsequent experiments.

  • Primary Assignment (Solution-State): Utilize VCD spectroscopy in conjunction with DFT calculations. This provides a strong, reliable assignment of the absolute configuration in the solution phase, which is often more relevant to the molecule's biological activity.

  • Ultimate Confirmation (Solid-State): If a definitive, publication-quality, and regulatory-standard confirmation is required, single-crystal X-ray crystallography is the ultimate goal. Success in this technique provides an irrefutable answer.

By employing at least two of these techniques (e.g., VCD and X-ray crystallography), researchers can be highly confident in their stereochemical assignment, ensuring the scientific integrity and downstream success of their development program.

A Senior Application Scientist's Guide to the Cross-Validation of 3-Amino-3-(benzodioxol-5-yl)-propionic Acid: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 3-Amino-3-(benzodioxol-5-yl)-propionic acid, a β-amino acid derivative with significant therapeutic potential. As a Senior Application Scientist, my objective is to present a comprehensive cross-validation of this compound, encompassing its synthesis, analytical characterization, and a comparative assessment against relevant alternatives. This document is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding for researchers navigating this promising area of study.

Introduction: The Significance of β-Amino Acids and the Benzodioxole Moiety

β-amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly subtle structural modification imparts unique conformational properties and, critically, enhanced stability against proteolytic degradation—a significant advantage in the design of peptide-based therapeutics.[1][2] The incorporation of β-amino acids into peptide backbones can induce stable secondary structures and modulate biological activity.[1]

The benzodioxole ring system, a key feature of 3-Amino-3-(benzodioxol-5-yl)-propionic acid, is a prevalent scaffold in numerous biologically active compounds.[3] Its presence can influence pharmacokinetic properties and receptor binding affinity. Derivatives of 1,3-benzodioxole have demonstrated a wide array of biological activities, including antidiabetic and cytotoxic effects against various cancer cell lines.[4][5] The convergence of the β-amino acid framework with the benzodioxole moiety in the target molecule thus presents a compelling case for its investigation as a novel therapeutic agent.

Synthesis and Characterization: A Reproducible and Validated Protocol

The synthesis of 3-Amino-3-(benzodioxol-5-yl)-propionic acid can be approached through various established methods for β-amino acid synthesis. A robust and scalable one-pot synthesis of 3-amino-3-arylpropionic acids serves as an excellent foundational protocol. This method typically involves the condensation of an aryl aldehyde, malonic acid, and a nitrogen source, such as ammonium acetate.

General Synthetic Pathway

The synthesis commences with the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with malonic acid and ammonium acetate in a suitable solvent, such as ethanol. The reaction mixture is heated under reflux, leading to the formation of the desired β-amino acid.

Synthesis_Pathway Piperonal Piperonal Solvent Ethanol, Reflux Piperonal->Solvent Malonic_Acid Malonic Acid Malonic_Acid->Solvent Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Solvent Target_Molecule 3-Amino-3-(benzodioxol-5-yl)- propionic acid Solvent->Target_Molecule Condensation GABA_Assay_Workflow cluster_cell_culture Cell Culture cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell_Line HEK293 cells stably expressing GABA-A receptor subunits (e.g., α1β2γ2) Patch_Clamp Whole-cell patch-clamp recording Cell_Line->Patch_Clamp Drug_Application Application of GABA (control) and Test Compounds Patch_Clamp->Drug_Application Data_Acquisition Measurement of GABA-evoked currents Drug_Application->Data_Acquisition Concentration_Response Concentration-response curve generation Data_Acquisition->Concentration_Response EC50_Determination Determination of EC50 and maximal efficacy Concentration_Response->EC50_Determination Comparison Comparison with reference compounds (e.g., GABA, β-alanine) EC50_Determination->Comparison

References

A Comparative Guide to the Synthetic Routes of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral β-amino acids is a critical endeavor. 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid, a key building block for various pharmacologically active molecules, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction to 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid

3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a non-proteinogenic β-amino acid. The benzodioxole moiety is a common feature in numerous natural products and synthetic compounds with diverse biological activities. The stereochemistry of the amino acid is often crucial for its pharmacological efficacy, making enantioselective synthesis a primary focus for its preparation.

This guide will compare two classical and adaptable methods for the synthesis of β-amino acids, the Rodionov reaction and the Strecker synthesis, as applied to the preparation of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. We will also explore an asymmetric variant to address the critical aspect of stereocontrol.

Route 1: The Rodionov Reaction - A One-Pot Condensation

The Rodionov reaction is a one-pot multicomponent reaction that condenses an aldehyde with malonic acid and ammonia or an amine to furnish a β-amino acid. For the synthesis of our target molecule, piperonal (3,4-methylenedioxybenzaldehyde) serves as the aldehyde component.

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation of piperonal with malonic acid to form an α,β-unsaturated carboxylic acid. This is followed by a Michael addition of ammonia (generated in situ from ammonium acetate) to the unsaturated system. Subsequent decarboxylation of the intermediate yields the final β-amino acid. The use of an ammonium salt like ammonium acetate is convenient as it serves as both the ammonia source and a catalyst.

Experimental Protocol: Racemic Synthesis via a Modified Rodionov Reaction

This protocol is adapted from a similar synthesis of thiazole β-amino acids and is expected to provide good yields for the target compound.[1]

Materials:

  • Piperonal (1.0 eq)

  • Malonic acid (1.1 eq)

  • Anhydrous ammonium acetate (4.0 eq)

  • Glacial acetic acid (as solvent)

Procedure:

  • To a solution of piperonal (1.0 eq) in glacial acetic acid, add anhydrous ammonium acetate (4.0 eq) and a single drop of water.

  • Stir the solution at 40°C for 10 minutes to ensure dissolution and initial reaction.

  • Add malonic acid (1.1 eq) to the reaction mixture.

  • Heat the mixture to 85°C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualization of the Rodionov Reaction Workflow

Rodionov_Reaction cluster_reactants Reactants Piperonal Piperonal Reaction_Vessel One-Pot Reaction (85°C, 3-5h) Piperonal->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Ammonium_Acetate Ammonium Acetate (Ammonia Source) Ammonium_Acetate->Reaction_Vessel Acetic_Acid Glacial Acetic Acid (Solvent/Catalyst) Acetic_Acid->Reaction_Vessel Workup Aqueous Workup & Precipitation Reaction_Vessel->Workup Purification Recrystallization Workup->Purification Final_Product 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid (Racemic) Purification->Final_Product Strecker_Synthesis cluster_reactants Reactants Piperonal Piperonal Aminonitrile_Formation α-Aminonitrile Formation (Methanol/Water, RT, 24h) Piperonal->Aminonitrile_Formation Ammonium_Chloride Ammonium Chloride Ammonium_Chloride->Aminonitrile_Formation Potassium_Cyanide Potassium Cyanide Potassium_Cyanide->Aminonitrile_Formation Hydrolysis Nitrile Hydrolysis (Conc. HCl, Reflux) Aminonitrile_Formation->Hydrolysis Neutralization Neutralization & Precipitation Hydrolysis->Neutralization Final_Product 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid (Racemic) Neutralization->Final_Product Asymmetric_Synthesis cluster_reactants Reactants Piperonal Piperonal Diastereoselective_Reaction Diastereoselective Strecker Reaction (Crystallization-Induced Asymmetric Transformation) Piperonal->Diastereoselective_Reaction Chiral_Auxiliary (R)-Phenylglycine Amide Chiral_Auxiliary->Diastereoselective_Reaction Cyanide_Source NaCN / Acetic Acid Cyanide_Source->Diastereoselective_Reaction Diastereomer_Separation Separation of Diastereomers Diastereoselective_Reaction->Diastereomer_Separation Auxiliary_Cleavage Chiral Auxiliary Cleavage Diastereomer_Separation->Auxiliary_Cleavage Hydrolysis Nitrile Hydrolysis Auxiliary_Cleavage->Hydrolysis Final_Product Enantiomerically Enriched 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid Hydrolysis->Final_Product

References

A Comparative Guide to 3-Amino-3-(1,3-benzodioxol-5-yl)propionic Acid: A Potential GABA-B Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive review of the available data for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid. Given the scarcity of direct biological studies on this compound, we infer its potential pharmacological profile through structural analogy to established neuropharmacological agents. We will compare its theoretical profile with that of Baclofen, a classic GABA-B receptor agonist, and the broader class of GABA-B Positive Allosteric Modulators (PAMs). This document is intended for researchers, scientists, and drug development professionals exploring novel modulators of the GABAergic system.

Introduction: Unveiling a Structural Analogue

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is a β-amino acid whose structure is distinguished by a methylenedioxyphenyl group. This moiety is found in various neuroactive compounds. Structurally, it is a close analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, and bears a striking resemblance to Baclofen (β-(4-chlorophenyl)-GABA), the prototypical agonist for the GABA-B receptor.[1][2] This structural similarity strongly suggests that 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid may interact with and modulate the GABA-B receptor.

The GABA-B receptor, a G-protein-coupled receptor (GPCR), is a validated target for treating conditions such as muscle spasticity, anxiety, and addiction.[3][4] However, direct agonists like Baclofen are often associated with dose-limiting side effects, including sedation, cognitive impairment, and the development of tolerance.[5] This has spurred the development of Positive Allosteric Modulators (PAMs), which offer a more subtle mechanism of action by enhancing the receptor's response to endogenous GABA, potentially mitigating the side effects seen with full agonists.[5][6]

This guide will synthesize the known physicochemical data for 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid, propose a viable synthetic route, and place it in the pharmacological context of GABA-B receptor modulation. By comparing its potential activity profile with Baclofen and GABA-B PAMs, we aim to provide a framework for its future investigation and development.

Physicochemical Profile

The fundamental properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid have been collated from various chemical suppliers. It is important to note the existence of some discrepancies in reported data, such as the CAS Number, which may refer to different salt forms or stereoisomers.

PropertyDataSource(s)
IUPAC Name 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid[7][8]
Synonyms 3-amino-3-(3,4-methylenedioxyphenyl)propionic acid[8]
CAS Number 72028-62-7; 72071-75-1[7][9]
Molecular Formula C₁₀H₁₁NO₄[10]
Molecular Weight 209.20 g/mol [10][11]
Appearance White crystalline powder[7]
Melting Point 213-214°C or 231-234°C[9][12]
Purity Typically ≥98%[7]

Proposed Synthesis Methodology

While this compound is commercially available, understanding its synthesis is crucial for derivatization and optimization studies. Based on established methods for preparing 3-amino-3-arylpropionic acids, a facile one-pot synthesis can be proposed.[13]

Causality of Experimental Choices: The proposed synthesis is a variation of the Rodionov reaction, which is a robust and efficient method for creating β-amino acids from an aromatic aldehyde, malonic acid, and an ammonia source (in this case, ammonium acetate in ethanol). This one-pot approach is chosen for its operational simplicity, use of readily available starting materials, and generally good yields reported for analogous structures.[13] Piperonal (3,4-methylenedioxybenzaldehyde) serves as the ideal aromatic precursor.

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add piperonal (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/acetone, to yield the final product as a white crystalline solid.[12]

Visualization: Synthesis Workflow

G cluster_reactants Starting Materials Piperonal Piperonal ReactionVessel One-Pot Reaction (Ethanol, Reflux) Piperonal->ReactionVessel MalonicAcid Malonic Acid MalonicAcid->ReactionVessel AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->ReactionVessel Workup Cooling & Precipitation ReactionVessel->Workup Purification Recrystallization Workup->Purification FinalProduct 3-Amino-3-(1,3-benzodioxol-5-yl) propionic acid Purification->FinalProduct

Caption: Proposed one-pot synthesis workflow.

Pharmacological Context and Comparative Framework

The therapeutic potential of 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid is best understood by comparing it to known GABA-B receptor modulators.

The GABA-B Receptor System

GABA-B receptors are metabotropic GPCRs that mediate sustained inhibitory signals in the CNS.[4] They function as obligate heterodimers of GABA-B1 and GABA-B2 subunits.[4]

  • Orthosteric Site: Located on the GABA-B1 subunit, this is the binding site for the endogenous agonist GABA and for direct agonists like Baclofen.[4]

  • Allosteric Site: Located within the seven-transmembrane domain of the GABA-B2 subunit, this site binds PAMs. PAMs do not activate the receptor on their own but potentiate the affinity and/or efficacy of orthosteric agonists.[3][5]

This dual-site mechanism allows for different modes of therapeutic intervention.

Visualization: GABA-B Receptor Modulation

G cluster_receptor GABA-B Receptor Heterodimer Receptor GABA-B1 Subunit GABA-B2 Subunit G_Protein G Protein Activation Receptor->G_Protein Initiates Signal GABA GABA / Baclofen (Agonist) GABA->Receptor:f0 Binds Orthosteric Site PAM PAM (e.g., GS39783) PAM->Receptor:f1 Binds Allosteric Site

Caption: Agonist vs. PAM binding sites on the GABA-B receptor.

Comparative Performance Analysis

We compare our target compound (with a hypothetical profile) against the established alternatives.

Feature3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid (Hypothetical)Baclofen (Orthosteric Agonist)GABA-B PAMs
Mechanism of Action Potentially a direct agonist or a positive allosteric modulator of the GABA-B receptor.Direct, full agonist at the orthosteric site of the GABA-B1 subunit.[1][14]Binds to the allosteric site on the GABA-B2 subunit, potentiating the effect of endogenous GABA.[3][5]
Therapeutic Applications Potentially useful for spasticity, anxiety, or addiction, depending on its precise mechanism.FDA-approved for severe spasticity; used off-label for alcohol use disorder.[2][14]Investigational for anxiety, depression, and addiction, with potential for broader applications.[6]
Key Advantage Novel chemical scaffold offering potential for improved selectivity or pharmacokinetic properties.Well-established efficacy for its primary indication (spasticity).Preserves the natural spatial and temporal patterns of GABA signaling, leading to a better side-effect profile.[5]
Side-Effect Profile Unknown. If a full agonist, may share side effects with Baclofen. If a PAM, could be much better tolerated.Significant sedation, muscle weakness, dizziness, cognitive impairment, and potential for withdrawal syndrome.[3][5]Minimal sedative, myorelaxant, or cognitive side effects at therapeutic doses. Much lower potential for tolerance.[3][5]

Proposed Experimental Validation Workflow

To move from hypothesis to data, a clear experimental path is required. The following protocols outline a self-validating system to characterize the compound's activity at the GABA-B receptor.

Protocol 1: In Vitro Receptor Binding Assay
  • Objective: To determine if the compound binds to the GABA-B receptor and to quantify its binding affinity (Kᵢ).

  • Methodology:

    • Preparation: Utilize cell membranes prepared from HEK293 cells stably co-expressing human GABA-B1 and GABA-B2 subunits.

    • Assay: Perform a competitive radioligand binding assay. Incubate the membranes with a known concentration of a high-affinity GABA-B radioligand (e.g., [³H]-CGP54626, an antagonist) and varying concentrations of the test compound.

    • Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the bound radioactivity using liquid scintillation counting.

    • Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ and convert it to a Kᵢ value using the Cheng-Prusoff equation.

  • Trustworthiness: This is a standard, robust method for confirming a direct interaction between a compound and its target receptor. Including a known competitor (e.g., unlabeled GABA or Baclofen) serves as a positive control.

Protocol 2: In Vitro Functional Assay (GTPγS Binding)
  • Objective: To determine the functional activity of the compound (agonist, antagonist, or PAM).

  • Methodology:

    • Principle: This assay measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS.

    • Agonist Mode: Incubate the GABA-B expressing membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

    • PAM Mode: To test for allosteric modulation, perform a GABA concentration-response curve in the absence and presence of a fixed concentration of the test compound. A leftward shift in the GABA EC₅₀ indicates PAM activity.

    • Detection & Analysis: Measure the incorporation of [³⁵S]GTPγS via scintillation counting. Analyze concentration-response curves to determine potency (EC₅₀) and efficacy (% of GABA max response).

  • Causality: By first establishing binding (Protocol 1) and then functional effect (Protocol 2), we can definitively classify the compound's pharmacological nature. The dual-mode testing (agonist vs. PAM) is critical for distinguishing between two fundamentally different mechanisms of action.

Visualization: In Vitro Characterization Workflow

G cluster_functional Functional Characterization start Test Compound: 3-Amino-3-(1,3-benzodioxol-5-yl) propionic acid binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay check_binding Does it Bind? binding_assay->check_binding functional_assay Protocol 2: GTPγS Functional Assay check_binding->functional_assay Yes no_binding No Target Engagement check_binding->no_binding No agonist_test Agonist Mode Test functional_assay->agonist_test pam_test PAM Mode Test functional_assay->pam_test classify Classify Pharmacological Profile agonist_test->classify pam_test->classify

Caption: Workflow for in vitro pharmacological characterization.

Conclusion and Future Directions

3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid represents an under-investigated molecule with a chemical structure that strongly implies potential activity as a GABA-B receptor modulator. Its direct comparison with the well-characterized agonist Baclofen and the emerging class of PAMs highlights a critical decision point in its potential therapeutic trajectory.

While it could function as a novel Baclofen-like agonist, the more compelling prospect lies in the possibility that it acts as a PAM. Such a profile would predict a more favorable safety and tolerability window, aligning with modern drug discovery efforts that prioritize physiological modulation over supraphysiological activation.

The path forward is clear: the proposed experimental workflows for binding and functional characterization are essential first steps. These in vitro studies will provide the foundational data needed to classify its mechanism of action and justify progression into more complex cellular and in vivo models of CNS disorders.

References

A Comparative Benchmarking Guide to 3-Amino-3-benzodioxol-5-yl-propionic Acid and Related GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel psychoactive compounds with therapeutic potential is a cornerstone of neuropharmacology. This guide provides a comparative analysis of 3-Amino-3-benzodioxol-5-yl-propionic acid , a novel synthetic amino acid, benchmarked against the established GABA-B receptor agonists, Baclofen and Phenibut .[1][2][3][4] The purpose of this document is to offer a comprehensive, data-driven framework for evaluating the pharmacological profile of this new chemical entity.

The rationale for investigating 3-Amino-3-benzodioxol-5-yl-propionic acid stems from its structural similarity to known GABAergic modulators. The presence of a γ-aminobutyric acid (GABA) backbone, modified with a benzodioxole moiety, suggests potential interaction with GABA receptors, particularly the G-protein coupled GABA-B subtype.[2][3] This guide will detail the necessary experimental protocols to characterize its binding affinity, functional efficacy, in-vivo activity, and preliminary safety profile.

Physicochemical Properties and Rationale

A foundational aspect of drug development is the characterization of a compound's physical and chemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Property3-Amino-3-benzodioxol-5-yl-propionic acidBaclofenPhenibut
Molecular Formula C₁₀H₁₁NO₄[5]C₁₀H₁₂ClNO₂C₁₀H₁₃NO₂
Molecular Weight 209.20 g/mol [5][6]213.66 g/mol 179.22 g/mol
Structure γ-amino acid with a benzodioxole ringγ-amino acid with a chlorophenyl ring[1]γ-amino acid with a phenyl ring[2][3]
Predicted LogP ~1.59[7]~1.3~1.1
Rationale for Comparison The benzodioxole group is being investigated for its potential to modulate receptor interaction and blood-brain barrier permeability compared to the chlorophenyl group of Baclofen and the phenyl group of Phenibut.A selective and potent GABA-B agonist, serving as the "gold standard" for antispasmodic and muscle relaxant properties.[1][8][9][10]A less potent GABA-B agonist, also known to interact with α₂δ subunit-containing voltage-gated calcium channels, providing a different pharmacological profile for comparison.[2][3]

In-Vitro Pharmacology: Receptor Binding and Functional Activity

The initial stage of pharmacological evaluation involves determining the compound's interaction with its putative target, the GABA-B receptor. This is achieved through receptor binding and functional assays.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition.[8][11][12] The agonist binding to the GABA-B1 subunit induces a conformational change, leading to the activation of the associated G-protein on the GABA-B2 subunit.[13][14] The G-protein then dissociates into its Gα and Gβγ subunits. The Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron.[12][13][15] It also inhibits presynaptic voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[8][15] The Gα subunit inhibits adenylyl cyclase, decreasing cAMP levels.[8][13][15]

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist Agonist (e.g., 3-Amino-3-benzodioxol-5-yl-propionic acid) GABAB_R GABA-B Receptor Agonist->GABAB_R binds GABAB_R_post GABA-B Receptor Agonist->GABAB_R_post binds G_Protein Gi/o Protein GABAB_R->G_Protein activates G_betagamma Gβγ G_Protein->G_betagamma G_alpha G_Protein->G_alpha Ca_Channel Voltage-Gated Ca²⁺ Channel G_betagamma->Ca_Channel inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle triggers Release Reduced Glutamate Release Vesicle->Release G_Protein_post Gi/o Protein GABAB_R_post->G_Protein_post activates G_betagamma_post Gβγ G_Protein_post->G_betagamma_post G_alpha_post G_Protein_post->G_alpha_post K_Channel GIRK K⁺ Channel G_betagamma_post->K_Channel activates AC Adenylyl Cyclase G_alpha_post->AC inhibits Hyperpolarization Hyperpolarization (IPSP) K_Channel->Hyperpolarization K⁺ efflux cAMP ↓ cAMP AC->cAMP

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

This assay determines the affinity (Ki) of the test compounds for the GABA-B receptor.[16][17][18] It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[17]

  • Objective: To determine the binding affinity (Ki) of 3-Amino-3-benzodioxol-5-yl-propionic acid, Baclofen, and Phenibut for the GABA-B receptor.

  • Materials:

    • Cell membranes prepared from cells expressing human GABA-B receptors.

    • Radioligand: [³H]-CGP 54626 (a high-affinity GABA-B antagonist).

    • Test compounds: 3-Amino-3-benzodioxol-5-yl-propionic acid, Baclofen, Phenibut.

    • Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a filter mat.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[16]

Radioligand_Binding_Workflow Start Prepare Reagents: - Cell Membranes - [³H]-CGP 54626 - Test Compounds Incubation Incubate in 96-well plate: Membranes + Radioligand + Test Compound Start->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation Counting to measure radioactivity Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

This is a functional assay that measures the activation of G-proteins coupled to the receptor.[19][20][21] Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[20][21]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds as agonists at the GABA-B receptor.

  • Materials:

    • Cell membranes with GABA-B receptors.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compounds.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, GDP, and the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

    • Plot the data as a dose-response curve to determine the EC50 and Emax values.

Expected In-Vitro Data Summary
CompoundGABA-B Binding Affinity (Ki, nM)GABA-B Functional Potency (EC50, nM)GABA-B Functional Efficacy (Emax, % of GABA)
3-Amino-3-benzodioxol-5-yl-propionic acid (Experimental Value)(Experimental Value)(Experimental Value)
Baclofen 100 - 300200 - 500100%
Phenibut 3,000 - 7,000[3]5,000 - 10,000~80-90%

In-Vivo Pharmacology: Efficacy in Animal Models

To assess the therapeutic potential of 3-Amino-3-benzodioxol-5-yl-propionic acid, its effects are evaluated in established rodent models of conditions where GABA-B agonists are known to be effective, such as muscle spasticity.[22][23]

Experimental Protocol: Rodent Model of Muscle Relaxation (Rotarod Test)

The rotarod test is a widely used method to assess motor coordination and the muscle relaxant effects of drugs in rodents.[24]

  • Objective: To evaluate the muscle relaxant properties of 3-Amino-3-benzodioxol-5-yl-propionic acid in mice and compare its potency with Baclofen and Phenibut.

  • Apparatus: A rotating rod apparatus (rotarod).

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Train the mice to stay on the rotating rod at a constant speed for a set period (e.g., 5 minutes).

    • On the test day, administer the test compound, standards, or vehicle via intraperitoneal (i.p.) injection.

    • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the mice on the rotarod and measure the latency to fall.

    • A significant decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination and/or muscle relaxation.

    • Determine the ED50 (the dose that causes 50% of the animals to fall from the rod within the test period).

Rotarod_Test_Workflow Training Train mice on Rotarod (baseline performance) Dosing Administer Test Compound, Standards, or Vehicle (i.p.) Training->Dosing Testing Place mice on Rotarod at set time points Dosing->Testing Measurement Measure Latency to Fall Testing->Measurement Analysis Data Analysis: Determine ED50 Measurement->Analysis

Caption: Rotarod Test Workflow.

Expected In-Vivo Efficacy Summary
CompoundRotarod Test (ED50, mg/kg, i.p.)
3-Amino-3-benzodioxol-5-yl-propionic acid (Experimental Value)
Baclofen 2 - 5
Phenibut 50 - 100

Preliminary Safety and Toxicology Assessment

Early-stage safety assessment is crucial in drug development to identify potential liabilities.[25][26][27] A preliminary in-vivo screen can provide initial insights into the compound's central nervous system (CNS) side effect profile.

Experimental Protocol: Irwin Test in Mice

The Irwin test is a standardized observational method to assess the behavioral and physiological effects of a new compound in rodents.[26] It provides a broad overview of potential CNS and autonomic effects.

  • Objective: To identify the potential CNS and autonomic side effects of 3-Amino-3-benzodioxol-5-yl-propionic acid.

  • Animals: Male mice.

  • Procedure:

    • Administer a range of doses of the test compound.

    • Observe the animals systematically at specified time points for a range of parameters, including:

      • Behavioral: Alertness, spontaneous activity, stereotypy, passivity.

      • Neurological: Motor coordination (gait), muscle tone, reflexes (pinna, corneal).

      • Autonomic: Salivation, piloerection, pupil size.

      • Physiological: Respiration rate, body temperature.

    • Score the observations and compare them to vehicle- and positive-control-treated animals.

Expected Safety Profile Summary
CompoundPrimary CNS Effects (at effective doses)Potential Side Effects (at higher doses)
3-Amino-3-benzodioxol-5-yl-propionic acid (Experimental Observation)(Experimental Observation)
Baclofen Muscle relaxation, sedation.Ataxia, respiratory depression, confusion.
Phenibut Anxiolysis, sedation.Dizziness, nausea, ataxia, potential for dependence.[28]

Conclusion

This guide outlines a systematic approach to benchmarking 3-Amino-3-benzodioxol-5-yl-propionic acid against the known GABA-B receptor agonists, Baclofen and Phenibut. The described in-vitro and in-vivo experimental protocols provide a robust framework for characterizing its pharmacological profile. The causality behind these experimental choices lies in the logical progression from target engagement (binding assays) to functional activity (GTPγS assay), and finally to in-vivo efficacy and safety. Each protocol is a self-validating system, with clear positive controls (Baclofen, Phenibut) and negative controls (vehicle) to ensure the reliability of the data. The results from these studies will be critical in determining whether 3-Amino-3-benzodioxol-5-yl-propionic acid possesses a favorable therapeutic window and a differentiated profile that warrants further preclinical and clinical development.

References

A Comparative Guide to the Predicted Biological Effects of 3-Amino-3-benzodioxol-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

In the landscape of neuropharmacology, the quest for novel modulators of the γ-aminobutyric acid (GABA) system is a continuous endeavor. This guide delves into the predicted biological profile of a lesser-known compound, 3-Amino-3-benzodioxol-5-yl-propionic acid. In the absence of direct, peer-reviewed validation for this specific molecule, we turn to a rigorous, structure-based comparative analysis. By examining its structural analogs with well-documented pharmacological activities, we can construct a scientifically grounded hypothesis of its potential biological effects. This document is intended to serve as a foundational resource for researchers, providing not only a comparative overview but also detailed experimental frameworks for the empirical validation of the hypotheses presented herein. We will proceed with an in-depth analysis of its structural relationship to known GABAergic modulators, predict its likely molecular targets, and provide comprehensive protocols for its experimental characterization.

The GABAergic System: A Primer on Inhibition

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Additionally, GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signal.[1] Modulation of these components has been a cornerstone of therapeutic development for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[2]

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Depolarization GABA GABA GABA_release->GABA Exocytosis GAT1 GABA Transporter (GAT1) GABA_reuptake Reuptake GAT1->GABA_reuptake GABA->GAT1 Binds GABA_A GABA-A Receptor (Ion Channel) GABA->GABA_A Binds GABA_B GABA-B Receptor (GPCR) GABA->GABA_B Binds Cl_influx Cl- Influx K_efflux K+ Efflux / Ca2+ block Hyperpolarization_A Hyperpolarization Hyperpolarization_B Hyperpolarization

Structural Analysis of 3-Amino-3-benzodioxol-5-yl-propionic acid and its Analogs

The structure of 3-Amino-3-benzodioxol-5-yl-propionic acid places it in the class of β-aryl-γ-aminobutyric acid analogs. Its core scaffold is a GABA molecule with a substituted phenyl ring at the β-position. This structural motif is shared by several well-characterized neuroactive compounds, most notably phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA).[2][3]

The key distinguishing feature of the target molecule is the 1,3-benzodioxole (or methylenedioxyphenyl) group attached to the β-carbon. This group is an electron-donating substituent, which can influence the electronic properties of the phenyl ring and, consequently, its interaction with biological targets.

Structural_Comparison cluster_gaba GABA cluster_analogs β-Aryl-GABA Analogs gaba { H₂N |  COOH } target 3-Amino-3-benzodioxol-5-yl-propionic acid | {  H₂N |  COOH |  Benzodioxole } phenibut Phenibut (β-phenyl-GABA) | {  H₂N |  COOH |  Phenyl } baclofen Baclofen (β-(4-chlorophenyl)-GABA) | {  H₂N |  COOH |  4-Chlorophenyl }

Comparative Pharmacology and Predicted Biological Targets

Phenibut and baclofen are both established agonists of the GABA-B receptor.[2][3] Baclofen is a potent and selective GABA-B agonist used clinically as a muscle relaxant.[2] Phenibut also acts as a GABA-B agonist and is noted for its anxiolytic and nootropic effects.[2][3] The phenyl ring in these molecules is crucial for their activity and their ability to cross the blood-brain barrier.[4]

Given the structural similarity, it is highly probable that 3-Amino-3-benzodioxol-5-yl-propionic acid will primarily act as a GABA-B receptor agonist. The electron-donating nature of the benzodioxole group may modulate its potency and efficacy compared to phenibut and baclofen. Structure-activity relationship (SAR) studies of GABA-B agonists suggest that substitutions on the phenyl ring can significantly alter pharmacological activity.

While the primary target is predicted to be the GABA-B receptor, potential activity at GABA-A receptors or GABA transporters cannot be entirely ruled out without empirical data. Some GABA analogs exhibit a broader spectrum of activity.[3]

Comparative Biological Activity of Structural Analogs
CompoundPrimary TargetReported ActivityEC50/IC50/KiReference
Baclofen GABA-B ReceptorAgonistEC50 ≈ 2.5 µM (rat hippocampal slices)[5]
Phenibut GABA-B ReceptorAgonistEC50 ≈ 25 µM (rat hippocampal slices)[5]
Tiagabine GABA Transporter 1 (GAT-1)InhibitorIC50 ≈ 0.1 µM (rat synaptosomes)[6]

Proposed Experimental Validation Workflow

To empirically validate the predicted biological effects of 3-Amino-3-benzodioxol-5-yl-propionic acid, a systematic experimental approach is required. The following workflow outlines the key assays to characterize its activity at the primary predicted targets.

Experimental_Workflow cluster_screening Initial Screening cluster_functional Functional Characterization cluster_selectivity Selectivity Profiling Receptor_Binding GABA-B Receptor Binding Assay (Radioligand Displacement) Functional_Assay GABA-B Functional Assay (e.g., [³⁵S]GTPγS binding or cAMP assay) Receptor_Binding->Functional_Assay If binding is confirmed GAT_Uptake GABA Transporter Uptake Assay ([³H]-GABA Uptake Inhibition) GAT_Uptake->Functional_Assay GABA_A_Binding GABA-A Receptor Binding Assay Functional_Assay->GABA_A_Binding Determine agonist/antagonist properties Other_Targets Off-target Screening Panel GABA_A_Binding->Other_Targets

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and provide a framework for the in vitro characterization of 3-Amino-3-benzodioxol-5-yl-propionic acid.

GABA-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-CGP54626, a high-affinity GABA-B antagonist) for binding to GABA-B receptors in a membrane preparation from a suitable tissue source (e.g., rat brain cortex).

Materials:

  • Test compound: 3-Amino-3-benzodioxol-5-yl-propionic acid

  • Radioligand: [³H]-CGP54626

  • Non-specific binding control: Baclofen (1 mM)

  • Membrane preparation: Rat brain cortical membranes

  • Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes multiple times in the assay buffer. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-CGP54626, 100 µL membrane preparation.

    • Non-specific Binding: 50 µL baclofen (1 mM), 50 µL [³H]-CGP54626, 100 µL membrane preparation.

    • Test Compound: 50 µL of varying concentrations of the test compound, 50 µL [³H]-CGP54626, 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

GABA Transporter (GAT-1) Uptake Inhibition Assay

Objective: To determine the potency (IC50) of the test compound to inhibit GABA uptake via the GAT-1 transporter.

Principle: This assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA ([³H]-GABA) into synaptosomes or cells expressing the GAT-1 transporter.

Materials:

  • Test compound: 3-Amino-3-benzodioxol-5-yl-propionic acid

  • Radioligand: [³H]-GABA

  • Positive control (inhibitor): Tiagabine

  • Cell line expressing GAT-1 (e.g., HEK293-GAT1) or rat brain synaptosomes

  • Assay buffer: Krebs-Ringer-HEPES buffer (pH 7.4)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Cell/Synaptosome Preparation: Culture HEK293-GAT1 cells to confluency or prepare synaptosomes from rat brain tissue.

  • Assay Setup: In a 96-well plate, pre-incubate the cells/synaptosomes with varying concentrations of the test compound or tiagabine for 10-15 minutes at 37°C.

  • Initiate Uptake: Add a solution containing a fixed concentration of [³H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid washing with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells/synaptosomes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of [³H]-GABA uptake against the log concentration of the test compound.

Conclusion and Future Directions

Based on a thorough comparative analysis of its chemical structure with known GABAergic modulators, 3-Amino-3-benzodioxol-5-yl-propionic acid is predicted to function as a GABA-B receptor agonist. The presence of the electron-donating benzodioxole moiety suggests its potency and efficacy may differ from that of phenibut and baclofen, warranting empirical investigation.

The provided experimental protocols offer a clear and robust pathway for the validation of these predictions. Successful characterization of this compound could open new avenues for the development of novel therapeutics targeting the GABAergic system. Further studies should also explore its enantiomers, as the biological activity of β-substituted GABA analogs is often stereospecific.[7] In vivo studies will be necessary to determine its pharmacokinetic profile and its effects on animal models of anxiety, spasticity, and other relevant neurological conditions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.